molecular formula C10H13N5O4 B602653 2'-Deoxyguanosine-15N5 CAS No. 686353-29-7

2'-Deoxyguanosine-15N5

Número de catálogo: B602653
Número CAS: 686353-29-7
Peso molecular: 272.21 g/mol
Clave InChI: YKBGVTZYEHREMT-XOTKZIGKSA-N
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Descripción

2-Deoxyguanosine-15N5 is an isotope labelled nucleoside analog of 2’-Deoxyguanosine.

Propiedades

Número CAS

686353-29-7

Fórmula molecular

C10H13N5O4

Peso molecular

272.21 g/mol

Nombre IUPAC

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i11+1,12+1,13+1,14+1,15+1

Clave InChI

YKBGVTZYEHREMT-XOTKZIGKSA-N

SMILES isomérico

C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2])CO)O

SMILES canónico

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Pureza

> 95%

Cantidad

Milligrams-Grams

Números CAS relacionados

961-07-9 (unlabelled)

Sinónimos

2’-Deoxyguanosine-15N5;  9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine-15N5;  Deoxyguanosine-15N5;  Guanine Deoxyriboside-15N5;  NSC 22837-15N5

Etiqueta

Guanine Impurities

Origen del producto

United States

Foundational & Exploratory

2'-Deoxyguanosine-15N5: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characterization, and application of 2'-Deoxyguanosine-15N5, a critical tool in nucleic acid research, drug development, and molecular diagnostics.

Introduction

This compound is a stable isotope-labeled (SIL) analogue of the natural nucleoside 2'-deoxyguanosine. In this molecule, all five nitrogen atoms within the guanine base have been substituted with the heavy isotope of nitrogen, 15N. This isotopic enrichment makes it an invaluable tool for researchers in a variety of scientific disciplines, particularly those utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications lie in its use as an internal standard for highly accurate quantification of DNA damage and repair, as a tracer to elucidate metabolic pathways of nucleosides, and as a structural probe in biomolecular NMR studies of DNA and DNA-protein complexes.

Core Properties and Specifications

This compound is chemically identical to its unlabeled counterpart, 2'-deoxyguanosine, but possesses a higher molecular weight due to the incorporation of five 15N isotopes. This mass difference is the basis for its utility in isotope dilution mass spectrometry.

PropertyValueSource
Chemical Formula C₁₀H₁₃¹⁵N₅O₄[1]
Molecular Weight 272.21 g/mol [1]
Unlabeled CAS Number 961-07-9[1]
Labeled CAS Number 686353-29-7[1]
Appearance White Solid
Purity Typically >98%
Storage -20°C, protect from light

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired scale, isotopic purity, and available starting materials.

Chemical Synthesis Approach

A common chemical synthesis strategy involves the construction of the 15N5-labeled guanine base followed by its glycosylation to introduce the deoxyribose sugar moiety.

Protocol: Proposed Chemical Synthesis of 15N5-Guanine

This protocol is a composite of established methods for synthesizing labeled purines.

  • Synthesis of a 15N-labeled pyrimidine intermediate: The synthesis can start from simple, commercially available 15N-labeled precursors like [¹⁵N]ammonia or [¹⁵N]urea to construct a pyrimidine ring with the desired isotopic labels.

  • Introduction of the remaining nitrogen atoms: Subsequent reactions involving other 15N-labeled reagents, such as [¹⁵N]sodium nitrite, are used to introduce the remaining nitrogen atoms into the pyrimidine ring and to facilitate the closure of the imidazole ring.[2]

  • Imidazole ring closure: The final step in forming the purine ring system is the closure of the imidazole ring, yielding 15N5-guanine.[2]

  • Ribosylation: The synthesized 15N5-guanine is then coupled with a protected deoxyribose derivative (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose) via a Vorbrüggen glycosylation or similar reaction to form the protected this compound.

  • Deprotection: The protecting groups on the deoxyribose sugar are removed to yield the final product, this compound.

Enzymatic Synthesis Approach

Enzymatic synthesis offers a highly specific and often more efficient alternative for producing labeled nucleosides and nucleotides.

Protocol: Enzymatic Synthesis of [¹⁵N₅]Guanosine Nucleotides

This method utilizes a series of enzymes to construct the labeled nucleotide from basic labeled precursors.

  • Preparation of Labeled Precursors: The synthesis starts with simple 15N-labeled compounds such as [¹⁵N]ammonium chloride and [¹⁵N]glutamine.[3]

  • Multi-Enzyme Reaction: A cocktail of enzymes involved in the de novo purine biosynthesis pathway is used to build the 15N5-labeled inosine monophosphate (IMP) intermediate.[3]

  • Conversion to GMP: The labeled IMP is then converted to 15N5-labeled guanosine monophosphate (GMP) using IMP dehydrogenase and GMP synthetase.[3]

  • Conversion to dGMP (optional): The GMP can be converted to the deoxy form (dGMP) through the action of ribonucleotide reductase.

  • Dephosphorylation: The resulting [¹⁵N₅]dGMP is then dephosphorylated using a phosphatase to yield this compound.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).[3]

enzymatic_synthesis 15N-Precursors 15N-Precursors 15N5-IMP 15N5-IMP 15N-Precursors->15N5-IMP De_novo_pathway_enzymes De_novo_pathway_enzymes De_novo_pathway_enzymes->15N5-IMP 15N5-XMP 15N5-XMP 15N5-IMP->15N5-XMP IMP_Dehydrogenase IMP_Dehydrogenase IMP_Dehydrogenase->15N5-XMP 15N5-GMP 15N5-GMP 15N5-XMP->15N5-GMP GMP_Synthetase GMP_Synthetase GMP_Synthetase->15N5-GMP 15N5-dGMP 15N5-dGMP 15N5-GMP->15N5-dGMP Ribonucleotide_Reductase Ribonucleotide_Reductase Ribonucleotide_Reductase->15N5-dGMP This compound This compound 15N5-dGMP->this compound Phosphatase Phosphatase Phosphatase->this compound

Enzymatic synthesis workflow for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and isotopic enrichment of this compound.

  • ¹H NMR: The proton NMR spectrum will be very similar to that of unlabeled 2'-deoxyguanosine, but the signals of protons attached to or near the 15N atoms will show coupling to the 15N nucleus, resulting in splitting of the peaks.

    • N1: ~150-160 ppm

    • N3: ~170-180 ppm

    • N7: ~220-230 ppm

    • N9: ~160-170 ppm

    • N² (exocyclic amino): ~60-70 ppm

Nitrogen AtomPredicted ¹⁵N Chemical Shift Range (ppm, relative to NH₃)
N1~150 - 160
N3~170 - 180
N7~220 - 230
N9~160 - 170
N² (amino)~60 - 70
Mass Spectrometry (MS)

Mass spectrometry is the primary technique that leverages the mass difference of this compound for quantitative applications.

  • Exact Mass: The exact mass of the [M+H]⁺ ion of this compound is 273.1111 Da, which is 5 Da heavier than the unlabeled analogue (268.1069 Da).

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for using this compound as an internal standard.

Protocol: General LC-MS/MS Method for Quantification using this compound

  • Sample Preparation:

    • Spike the biological sample (e.g., DNA digest) with a known amount of this compound.

    • Perform solid-phase extraction (SPE) or other cleanup steps as necessary.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Unlabeled 2'-deoxyguanosine: Precursor ion (m/z) 268.1 → Product ion (m/z) 152.1 (corresponding to the guanine base).

      • This compound: Precursor ion (m/z) 273.1 → Product ion (m/z) 157.1 (corresponding to the 15N5-guanine base).

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
2'-deoxyguanosine268.1152.1
This compound273.1157.1

Applications in Research and Development

Quantification of Oxidative DNA Damage

A major application of this compound is in the study of oxidative stress and DNA damage. 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a common biomarker for oxidative DNA damage. By using 8-oxo-dG-¹⁵N₅ as an internal standard, researchers can accurately quantify the levels of this lesion in biological samples.

dna_damage_quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Sample DNA_Sample Spike_IS Spike with 8-oxo-dG-15N5 DNA_Sample->Spike_IS Enzymatic_Digestion Enzymatic Digestion to Nucleosides Spike_IS->Enzymatic_Digestion Cleanup SPE Cleanup Enzymatic_Digestion->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_MS_Detection->Quantification Oxidative_Damage_Level Oxidative_Damage_Level Quantification->Oxidative_Damage_Level Result

Workflow for quantifying oxidative DNA damage using a 15N5-labeled internal standard.
Elucidation of DNA Repair Pathways

This compound can be incorporated into synthetic DNA strands to study the mechanisms of DNA repair pathways, such as Base Excision Repair (BER).

ber_pathway Damaged_Base Damaged Base (e.g., 8-oxoG) AP_Site AP Site Damaged_Base->AP_Site Recognizes & excises base DNA_Glycosylase DNA_Glycosylase DNA_Glycosylase->AP_Site Nick Nick in DNA Backbone AP_Site->Nick Cleaves backbone APE1 APE1 Endonuclease APE1->Nick Gap_Filling Gap Filling Nick->Gap_Filling Inserts correct nucleotide Pol_beta DNA Polymerase β Pol_beta->Gap_Filling Repaired_DNA Repaired DNA Gap_Filling->Repaired_DNA Seals nick Ligase DNA Ligase Ligase->Repaired_DNA

Simplified diagram of the Base Excision Repair (BER) pathway.
Biomolecular NMR Spectroscopy

Incorporation of this compound into synthetic oligonucleotides allows for detailed structural and dynamic studies by NMR. The 15N labels serve as sensitive probes for investigating hydrogen bonding, base pairing, and interactions with proteins or small molecules.

Synthesis of Labeled Oligonucleotides

To be used in NMR or DNA repair studies, this compound must first be converted into a phosphoramidite building block for solid-phase DNA synthesis.

Protocol: Synthesis of [¹⁵N₅]-2'-deoxyguanosine Phosphoramidite

  • Protection of Functional Groups:

    • The 5'-hydroxyl group of this compound is protected with a dimethoxytrityl (DMT) group.

    • The exocyclic N²-amino group is protected, typically with an isobutyryl (ibu) or similar protecting group.

  • Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety.

  • Purification: The final phosphoramidite product is purified by column chromatography.

phosphoramidite_synthesis dG-15N5 This compound Protection Protection of 5'-OH and N2-amino dG-15N5->Protection Protected_dG Protected [15N5]dG Protection->Protected_dG Phosphitylation Phosphitylation of 3'-OH Protected_dG->Phosphitylation Phosphoramidite [15N5]dG Phosphoramidite Phosphitylation->Phosphoramidite

Workflow for the synthesis of [¹⁵N₅]-2'-deoxyguanosine phosphoramidite.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its applications in quantitative mass spectrometry have significantly advanced our ability to accurately measure DNA damage and repair, providing critical insights into the mechanisms of cancer and aging. Furthermore, its use in biomolecular NMR continues to deepen our understanding of the intricate structures and dynamics of nucleic acids and their complexes. The continued development of synthetic methodologies for producing high-purity labeled nucleosides like this compound will undoubtedly fuel further discoveries in drug development, molecular biology, and personalized medicine.

References

An In-depth Technical Guide to 2'-Deoxyguanosine-15N5: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Deoxyguanosine-15N5, a stable isotope-labeled nucleoside crucial for a variety of research and development applications. This document details its structure, physicochemical properties, synthesis, and its application as an internal standard in quantitative analysis, particularly in the field of DNA damage and metabolism studies.

Structure and Chemical Identity

This compound is a non-radioactive, stable isotope-labeled form of the naturally occurring nucleoside, 2'-deoxyguanosine. In this molecule, all five nitrogen atoms within the guanine base have been replaced with the heavy isotope of nitrogen, ¹⁵N. This isotopic enrichment provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based quantification.

The chemical structure consists of a ¹⁵N-labeled guanine base attached to a 2'-deoxyribose sugar moiety via a β-N₉-glycosidic bond.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical Name This compound
Synonyms Deoxyguanosine-15N5, Guanine deoxyriboside-15N5
CAS Number 686353-29-7[]
Molecular Formula C₁₀H₁₃¹⁵N₅O₄[]
IUPAC Name 2-(amino-15N)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one-15N4[]

Physicochemical Properties

The physical and chemical properties of this compound are very similar to its unlabeled counterpart, with the primary difference being its molecular weight.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 272.21 g/mol (anhydrous)[][]
290.22 g/mol (monohydrate)[3]
Appearance White to off-white solid/crystalline powder[]
Melting Point >300 °C (decomposes)[4][5]
Solubility Slightly soluble in DMSO and Methanol. Soluble in 1 M NH₄OH (50 mg/mL). Slightly soluble in water.[][][6]
Storage Conditions Store at -20°C, protected from light.[][3]
Purity (typical) >95%[]
Isotopic Purity ≥98% ¹⁵N[3]

Synthesis of this compound

The synthesis of fully ¹⁵N-labeled 2'-deoxyguanosine is a multi-step process that can be achieved through a combination of chemical and enzymatic methods. While specific, detailed protocols for the complete synthesis are often proprietary, a general workflow can be outlined based on published methodologies for labeling nucleosides.

A plausible synthetic route involves the initial synthesis of ¹⁵N₅-labeled guanine, followed by its enzymatic conversion to the corresponding deoxyribonucleoside.

Synthesis_Workflow cluster_synthesis Synthesis of 15N5-Guanine cluster_enzymatic Enzymatic Conversion cluster_purification Purification and Analysis start Simple 15N-labeled precursors (e.g., 15NH4Cl, K15NO3) chemsynth Multi-step Chemical Synthesis start->chemsynth Chemical Reactions guanine 15N5-Guanine chemsynth->guanine enzyme Nucleoside Phosphorylase or Nucleoside Deoxyribosyltransferase guanine->enzyme deoxyribose Deoxyribose-1-phosphate deoxyribose->enzyme product This compound enzyme->product hplc HPLC Purification product->hplc analysis Purity and Identity Confirmation (LC-MS, NMR) hplc->analysis

A plausible workflow for the synthesis of this compound.

This process begins with simple, commercially available ¹⁵N-labeled starting materials which are chemically converted to the fully labeled guanine base. Subsequently, enzymes such as purine nucleoside phosphorylase (PNP) or nucleoside deoxyribosyltransferase catalyze the transfer of a deoxyribose group from a donor substrate (like deoxyribose-1-phosphate) to the ¹⁵N₅-guanine, forming the desired this compound. The final product is then purified, typically by High-Performance Liquid Chromatography (HPLC), and its identity and isotopic enrichment are confirmed by mass spectrometry and NMR spectroscopy.

Experimental Protocols: Application as an Internal Standard in LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of 2'-deoxyguanosine and its modified forms (e.g., oxidative damage products like 8-oxo-2'-deoxyguanosine) in biological samples by isotope dilution mass spectrometry.

General Protocol for DNA Digestion and Analysis

The following is a generalized protocol for the enzymatic digestion of DNA and subsequent analysis using LC-MS/MS with this compound as an internal standard.[7]

Materials:

  • Genomic DNA sample

  • This compound internal standard solution of known concentration

  • Nuclease P1

  • Alkaline Phosphatase

  • Digestion Buffer (e.g., 30 mM sodium acetate, 1 mM ZnSO₄, pH 5.3)

  • LC-MS grade water and solvents

Procedure:

  • Sample Preparation:

    • To a known amount of genomic DNA (e.g., 10-50 µg), add a precise amount of the this compound internal standard solution. The amount of internal standard should be chosen to be of a similar order of magnitude as the expected amount of the analyte.

  • Enzymatic Digestion:

    • Add Nuclease P1 to the DNA/internal standard mixture and incubate at 37°C for 1-2 hours. This enzyme digests the DNA into deoxynucleoside 5'-monophosphates.

    • Adjust the pH to ~8.0 using a suitable buffer (e.g., Tris-HCl).

    • Add Alkaline Phosphatase and incubate at 37°C for another 1-2 hours. This enzyme dephosphorylates the deoxynucleoside 5'-monophosphates to yield deoxynucleosides.

  • Sample Cleanup (Optional but Recommended):

    • The digested sample can be purified using solid-phase extraction (SPE) or filtration to remove proteins and other interfering substances.

  • LC-MS/MS Analysis:

    • Inject the final sample into an LC-MS/MS system.

    • Liquid Chromatography: Separate the deoxynucleosides using a suitable C18 reverse-phase column with a gradient elution profile (e.g., using a mobile phase of water and methanol with a small amount of formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) to detect the transitions for both the unlabeled 2'-deoxyguanosine and the ¹⁵N₅-labeled internal standard.

      • Analyte (dG): Monitor the transition of the protonated molecule [M+H]⁺ to the protonated guanine base fragment.

      • Internal Standard (dG-¹⁵N₅): Monitor the corresponding transition for the labeled compound, which will have a +5 Da mass shift.

  • Quantification:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification dna Genomic DNA Sample mix Mix DNA and Internal Standard dna->mix is This compound (Internal Standard) is->mix digest Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) mix->digest cleanup Sample Cleanup (SPE) digest->cleanup lc Liquid Chromatography (Separation) cleanup->lc ms Mass Spectrometry (Detection - MRM) lc->ms data Data Acquisition ms->data ratio Calculate Peak Area Ratio (Analyte / Internal Standard) data->ratio result Determine Analyte Concentration ratio->result curve Standard Curve curve->result

Experimental workflow for DNA analysis using an internal standard.

Spectroscopic Information

Mass Spectrometry

In mass spectrometry, this compound will exhibit a mass shift of +5 Da compared to its unlabeled counterpart due to the five ¹⁵N atoms. The fragmentation pattern in tandem MS (MS/MS) is expected to be similar to unlabeled 2'-deoxyguanosine, with the major fragmentation being the cleavage of the glycosidic bond to yield the protonated guanine base. The resulting fragment ion will also show a +5 Da mass shift.

Table 3: Expected Mass Spectrometry Transitions for 2'-Deoxyguanosine and its ¹⁵N₅-labeled Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2'-Deoxyguanosine 268.1152.1
This compound 273.1157.1
NMR Spectroscopy

Conclusion

This compound is an essential tool for researchers in the fields of molecular biology, toxicology, and drug development. Its use as an internal standard in LC-MS/MS-based methods allows for highly accurate and precise quantification of 2'-deoxyguanosine and its metabolites, which is critical for studies of DNA damage, repair mechanisms, and the effects of therapeutic agents on nucleic acid metabolism. The information provided in this guide serves as a valuable resource for the effective utilization of this important stable isotope-labeled compound.

References

Synthesis of 2'-Deoxyguanosine-¹⁵N₅: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of 2'-Deoxyguanosine-¹⁵N₅, a critical isotopically labeled internal standard for mass spectrometry-based applications and a valuable probe in NMR studies of nucleic acid structure and dynamics. This document details both chemical and enzymatic synthetic routes, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in their experimental design and execution.

Introduction

The precise quantification of nucleoside modifications and the elucidation of nucleic acid structures are paramount in various fields, including drug development, molecular biology, and diagnostics. Stable isotope-labeled internal standards, such as 2'-Deoxyguanosine-¹⁵N₅, are indispensable for achieving accurate and reproducible results in mass spectrometry by correcting for matrix effects and variations in instrument response. Furthermore, the incorporation of ¹⁵N labels into nucleic acids provides a powerful tool for NMR spectroscopic studies, enabling the detailed investigation of molecular interactions and dynamics. This guide explores the primary strategies for synthesizing 2'-Deoxyguanosine-¹⁵N₅, offering a comparative look at the available methods.

Chemical Synthesis Routes

Chemical synthesis offers a versatile approach to producing isotopically labeled nucleosides. The synthesis of 2'-Deoxyguanosine-¹⁵N₅ typically involves the construction of the purine ring system with ¹⁵N-labeled precursors, followed by glycosylation with a protected 2-deoxyribose derivative.

One common strategy involves the transformation of a more readily available labeled nucleoside, such as 2'-deoxyadenosine. For instance, the syntheses of [1-¹⁵N]- and [2-¹⁵N]-2'-deoxyguanosines have been reported via the transformation of 2'-deoxyadenosine, utilizing [6-¹⁵N]-2'-deoxyadenosine or [¹⁵N]KCN as the nitrogen-15 source, respectively.[1] A key advantage of this particular route is its simplicity, as it avoids protection and deprotection steps and requires only a single chromatographic purification.[1]

Another approach focuses on the nucleophilic substitution reaction of 2-fluoro derivatives of guanosine or 2'-deoxyguanosine with potassium [¹⁵N]phthalimide.[2][3] This method has been shown to be efficient for introducing the ¹⁵N label at the 2-position of the guanine base.[2][3]

A multi-step synthesis starting from imidazole-4,5-dicarboxylic acid has also been described for preparing [1,3, NH₂-¹⁵N₃] (5'S)-8,5'-cyclo-2'-deoxyguanosine, which involves the chemo-enzymatic preparation of the triply-labeled 2'-deoxyguanosine as a key intermediate.[4][5] This route introduces the ¹⁵N isotopes using Na¹⁵NO₂ and ¹⁵NH₄Cl.[5]

Enzymatic and Chemo-Enzymatic Synthesis

Enzymatic and chemo-enzymatic methods provide highly specific and often milder alternatives to purely chemical synthesis. These approaches can leverage the high fidelity of enzymes to achieve specific labeling patterns.[6]

One chemo-enzymatic strategy for producing [1,3, NH₂-¹⁵N₃]-2'-deoxyguanosine has been established, which is then used in the synthesis of other labeled compounds.[4][5] This method highlights the power of combining chemical and biological catalysts to achieve complex molecular architectures.

Furthermore, enzymatic methods are commonly employed for the synthesis of ¹⁵N-labeled nucleoside triphosphates (NTPs) and deoxynucleoside triphosphates (dNTPs), which are precursors for the enzymatic synthesis of labeled RNA and DNA oligonucleotides.[7] While not a direct synthesis of the nucleoside itself, this is a critical step for many downstream applications in molecular biology and structural studies.

Quantitative Data Summary

The following table summarizes the reported yields for various key steps in the synthesis of labeled guanosine and deoxyguanosine derivatives. Direct comparison of overall yields for 2'-Deoxyguanosine-¹⁵N₅ is challenging due to the varied labeling patterns and synthetic strategies reported in the literature.

Starting MaterialLabeled PrecursorProductReported Yield (%)Reference
2',3',5'-tri-O-acetyl-2-fluoro-O⁶-[2-(methylthio)ethyl]inosinePotassium [¹⁵N]phthalimideN²-phthaloyl [2-¹⁵N]guanosine derivative62[3]
6-chloro-2-fluoro-9-(β-D-ribofuranosyl)-9H-purine derivativePotassium [¹⁵N]phthalimide9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-[¹⁵N]phthalimido-9H-purine64[3]
2',3',5'-tri-O-acetyl-2-fluoro-O⁶-[2-(4-nitrophenyl)ethyl]inosine[¹⁵N]benzylamineN²-benzyl[2-¹⁵N]guanosine derivativeHigh[3]
[¹⁵N₅]-2'-deoxyguanosine monohydrateN-bromosuccinimide[¹⁵N₅]-8-bromo-2'-deoxyguanosineNot specified[8]
[¹⁵N₅]-2'-deoxyguanosine monohydrateAscorbic acid, CuSO₄, H₂O₂[¹⁵N₅]-8-oxo-dGNot specified[8]

Experimental Protocols

Synthesis of [¹⁵N₅]-8-bromo-2'-deoxyguanosine[8]

This protocol describes the bromination of commercially available [¹⁵N₅]-2'-deoxyguanosine.

  • Reaction Setup: In a 500 μL microcentrifuge tube equipped with a magnetic stirring bar, suspend 1 mg (3.5 μmol) of [¹⁵N₅]-2'-deoxyguanosine monohydrate in 0.5 mL of a 4:1 water/acetonitrile mixture.

  • Bromination: Add 1.3 mg (7.3 μmol) of N-bromosuccinimide to the suspension under stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2 hours.

  • Work-up: Remove the solvent under a stream of argon and add 0.1 mL of acetone.

  • Precipitation: Stir the mixture at room temperature for 4 hours, then store it at -20°C overnight.

  • Isolation: Centrifuge the mixture at 1000 g for 1 minute and remove the supernatant.

  • Washing: Wash the precipitate with 60 μL of cold acetone (-18°C), centrifuge again, and remove the liquid.

  • Drying: Dry the resulting light-brown powder under vacuum for 20 minutes to yield [¹⁵N₅]-8-bromo-2'-deoxyguanosine.

Synthesis of [¹⁵N₅]-8-oxo-2'-deoxyguanosine ([¹⁵N₅]-8-oxo-dG)[8]

This protocol details the oxidation of [¹⁵N₅]-2'-deoxyguanosine.

  • Reaction Setup: In a 1 mL glass vial with a magnetic stirring bar, dissolve 0.24 mg (0.82 μmol) of [¹⁵N₅]-2'-deoxyguanosine monohydrate in 164 μL of deionized water.

  • Addition of Reagents: While stirring, add 5.45 μL (2.7 μmol) of a freshly prepared 0.5 M ascorbic acid solution, followed by 3.3 μL (3.3 μmol) of 0.1 M CuSO₄ and 9.4 μL of 30% hydrogen peroxide.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Quenching: Quench the reaction by adding 100 μL of a 5% Na₂SO₃ solution.

  • Neutralization: Adjust the pH to 7 by adding a 5% NaHCO₃ aqueous solution.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in the literature.

chemical_synthesis_pathway start_material 2'-Deoxyadenosine intermediate1 [6-¹⁵N]-2'-Deoxyadenosine start_material->intermediate1 Transformation final_product [¹⁵N]-2'-Deoxyguanosine intermediate1->final_product Conversion intermediate2 2-Fluoro-deoxyguanosine derivative intermediate2->final_product Nucleophilic Substitution intermediate3 [¹⁵N]Phthalimide intermediate3->final_product

Caption: Chemical synthesis routes to ¹⁵N-labeled 2'-deoxyguanosine.

chemo_enzymatic_synthesis_workflow start Imidazole-4,5-dicarboxylic acid step1 Chemical Steps (Diazocoupling, Amidation) start->step1 Na¹⁵NO₂, ¹⁵NH₄Cl intermediate [NH₂, CONH₂-¹⁵N₂]-5-amino-4-imidazolecarboxamide step1->intermediate step2 Ring Closure intermediate->step2 intermediate2 [1,3-¹⁵N₂]-2-(methylthio)hypoxanthine step2->intermediate2 step3 Enzymatic Transglycosylation (Purine Nucleotide Phosphorylase) intermediate2->step3 final [1,3, NH₂-¹⁵N₃]-2'-Deoxyguanosine step3->final

References

A Technical Guide to 2'-Deoxyguanosine-¹⁵N₅ Isotopic Labeling for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 2'-Deoxyguanosine-¹⁵N₅ (¹⁵N₅-dG), a critical tool in modern biomedical research. This guide covers the synthesis, physicochemical properties, and key applications of ¹⁵N₅-dG, with a focus on its use as an internal standard for mass spectrometry-based quantification of DNA adducts and in nuclear magnetic resonance (NMR) studies.

Introduction

2'-Deoxyguanosine (dG) is a purine nucleoside that is a fundamental component of DNA. Its susceptibility to oxidative damage and adduction by xenobiotics makes it a key biomarker in studies of carcinogenesis and drug toxicity. The use of stable isotope-labeled analogues, particularly 2'-deoxyguanosine fully labeled with ¹⁵N at all five nitrogen positions (¹⁵N₅-dG), has become indispensable for the accurate quantification of dG and its modified forms in biological matrices. The mass shift introduced by the ¹⁵N isotopes allows for its use as an ideal internal standard in isotope dilution mass spectrometry, providing high precision and accuracy in adductomics studies. Furthermore, ¹⁵N labeling is a powerful technique in NMR spectroscopy for elucidating the structure and dynamics of DNA and its complexes with proteins and small molecules.

Physicochemical Properties of 2'-Deoxyguanosine

Understanding the fundamental properties of 2'-deoxyguanosine is crucial for its handling and application in experimental settings.

PropertyValueReference
CAS Number 961-07-9[1]
Molecular Formula C₁₀H₁₃N₅O₄[2]
Molecular Weight 267.24 g/mol [2]
Melting Point 300 °C[3][4]
Boiling Point 725.5 °C (estimated)[2]
Density 2.08 g/cm³[2]
pKa 9.2[3]
UV max (pH 1) 255 nm[1][3]
Solubility Slightly soluble in water. Soluble in 1 M NH₄OH, methanol, ethanol, and DMSO.[1][3]
Appearance White to off-white crystalline powder.[2][3]

Synthesis of 2'-Deoxyguanosine-¹⁵N₅

The synthesis of ¹⁵N₅-dG can be achieved through two primary routes: chemical synthesis and enzymatic synthesis. The choice of method depends on factors such as desired isotopic purity, yield, cost, and available expertise.

Comparison of Synthesis Methods
FeatureChemical SynthesisEnzymatic Synthesis
Starting Materials ¹⁵N-labeled precursors (e.g., ¹⁵N-guanine), protected deoxyribose¹⁵N-labeled precursors (e.g., [¹⁵N₅]-IMP, ¹⁵NH₄Cl), ribose, ATP, enzymes
Complexity Multi-step, requires protection and deprotection of functional groupsCan be performed as a "one-pot" reaction, but requires purified enzymes
Yield Can be high, but may be reduced by side reactions and purification stepsGenerally high, with reported yields of >75% for similar purine nucleotides.[5]
Isotopic Purity High, dependent on the purity of the labeled precursorsVery high, often >99% ¹⁵N enrichment.[6]
Cost Can be expensive due to the cost of protected and labeled starting materials and reagentsCan be more cost-effective, especially for larger scale production, if enzymes are produced in-house.
Stereospecificity May require chiral separation to obtain the desired anomerHighly stereospecific due to the nature of enzymatic reactions
Environmental Impact Generates more chemical waste due to the use of organic solvents and protecting groupsGenerally more environmentally friendly, using aqueous buffers
Enzymatic Synthesis Workflow

Enzymatic synthesis offers a highly specific and efficient method for producing ¹⁵N₅-dG. A common strategy involves the conversion of a ¹⁵N-labeled precursor, such as inosine monophosphate (IMP), into guanosine monophosphate (GMP), which is then dephosphorylated to guanosine and subsequently converted to 2'-deoxyguanosine.

enzymatic_synthesis cluster_0 Purine Biosynthesis Pathway cluster_1 Nucleoside Conversion 15N_IMP [¹⁵N₅]-Inosine Monophosphate (¹⁵N₅-IMP) 15N_XMP [¹⁵N₅]-Xanthosine Monophosphate (¹⁵N₅-XMP) 15N_IMP->15N_XMP IMP Dehydrogenase 15N_GMP [¹⁵N₅]-Guanosine Monophosphate (¹⁵N₅-GMP) 15N_XMP->15N_GMP GMP Synthetase 15N_G [¹⁵N₅]-Guanosine 15N_GMP->15N_G 5'-Nucleotidase 15N_dG [¹⁵N₅]-2'-Deoxyguanosine 15N_G->15N_dG Ribonucleotide Reductase (indirect pathway)

Caption: Enzymatic synthesis pathway for ¹⁵N₅-dG.

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of DNA Adducts using ¹⁵N₅-dG as an Internal Standard

This protocol outlines the general steps for the quantification of a specific DNA adduct, for example, an oxidized guanine species like 8-oxo-2'-deoxyguanosine (8-oxo-dG), in a biological sample.

1. DNA Extraction and Purification:

  • Homogenize approximately 100 mg of frozen tissue in a lysis buffer (e.g., Qiagen Gentra Puregene Tissue Kit).

  • Treat the lysate with Proteinase K to digest proteins, followed by RNase A to remove RNA.

  • Precipitate proteins and centrifuge to separate the protein-free supernatant containing DNA.

  • Precipitate the DNA from the supernatant using isopropanol.

  • Wash the DNA pellet with ethanol and resuspend in a suitable buffer (e.g., TE buffer).

  • Determine the DNA concentration and purity using UV spectrophotometry (A260/A280 ratio).

2. DNA Hydrolysis:

  • To a known amount of DNA (e.g., 50-100 µg), add a precise amount of the ¹⁵N₅-labeled internal standard (e.g., [¹⁵N₅]-8-oxo-dG).

  • Perform enzymatic hydrolysis of the DNA to nucleosides. A typical enzyme cocktail includes DNase I, phosphodiesterase I, and alkaline phosphatase.

  • Incubate the mixture at 37 °C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion.

3. Sample Cleanup (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the hydrolyzed DNA sample onto the cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the nucleosides (including the analyte and internal standard) with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 80% B over 10 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte (e.g., 8-oxo-dG): Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific fragment ion.

      • Internal Standard ([¹⁵N₅]-8-oxo-dG): Monitor the corresponding transition for the labeled compound (the mass of the precursor and fragment ions will be shifted by +5 Da).

    • Optimize MS parameters such as collision energy and declustering potential for each analyte and internal standard.

5. Data Analysis and Quantification:

  • Generate a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of the analyte in the unknown samples by interpolating the peak area ratio from the calibration curve.

  • Express the results as the number of adducts per 10⁸ normal nucleotides.

dna_adduct_analysis_workflow Sample Biological Sample (e.g., Tissue, Cells) DNA_Extraction DNA Extraction & Purification Sample->DNA_Extraction Spike_IS Spike with ¹⁵N₅-dG Internal Standard DNA_Extraction->Spike_IS Hydrolysis Enzymatic Hydrolysis to Nucleosides Spike_IS->Hydrolysis SPE Solid-Phase Extraction (SPE) Cleanup Hydrolysis->SPE LC_MS LC-MS/MS Analysis (MRM Mode) SPE->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Result DNA Adduct Levels Data_Analysis->Result

Caption: Workflow for DNA adduct analysis.

Applications of 2'-Deoxyguanosine-¹⁵N₅

Mass Spectrometry

The primary application of ¹⁵N₅-dG is as an internal standard in isotope dilution mass spectrometry for the quantification of DNA adducts.[4] The co-elution of the labeled standard with the endogenous analyte and their identical ionization efficiencies compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements. This is particularly crucial in DNA damage and repair studies, where adduct levels can be very low (in the range of 1 adduct per 10⁸ normal nucleotides).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, ¹⁵N labeling provides a powerful tool to study the structure, dynamics, and interactions of nucleic acids. The ¹⁵N nucleus has a spin of 1/2, which results in sharper NMR signals compared to the more abundant ¹⁴N isotope (spin=1).[7] By incorporating ¹⁵N₅-dG into oligonucleotides, researchers can:

  • Resolve spectral overlap: The large one-bond ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can be used to resolve overlapping resonances in complex spectra.

  • Study hydrogen bonding: The chemical shifts of the imino and amino nitrogens are sensitive to hydrogen bonding, providing insights into DNA base pairing and interactions with proteins or drugs.

  • Probe molecular dynamics: NMR relaxation experiments on ¹⁵N-labeled DNA can provide information on the dynamics of the nucleobase and the sugar-phosphate backbone on a wide range of timescales.

Signaling Pathways and Logical Relationships

While ¹⁵N₅-dG is not directly involved in signaling pathways, its use is integral to elucidating the consequences of DNA damage, which can trigger various cellular signaling cascades. For instance, the accurate quantification of DNA adducts using ¹⁵N₅-dG can help to understand the dose-response relationship between a genotoxic agent and the activation of DNA damage response (DDR) pathways, such as the p53 signaling pathway.

ddr_pathway_implication Genotoxic_Agent Genotoxic Agent DNA_Adducts DNA Adduct Formation (e.g., 8-oxo-dG) Genotoxic_Agent->DNA_Adducts Quantification Quantification using ¹⁵N₅-dG and LC-MS/MS DNA_Adducts->Quantification DDR DNA Damage Response (DDR) Activation DNA_Adducts->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair

Caption: Role of ¹⁵N₅-dG in studying DNA damage response.

Conclusion

2'-Deoxyguanosine-¹⁵N₅ is a powerful and versatile tool for researchers in the fields of toxicology, cancer biology, and drug development. Its application as an internal standard in mass spectrometry enables the accurate and precise quantification of DNA adducts, providing critical data for risk assessment and mechanistic studies. In NMR spectroscopy, ¹⁵N labeling offers unique insights into the structure and dynamics of DNA and its interactions. The continued development of synthesis and analytical methods involving ¹⁵N₅-dG will undoubtedly further our understanding of the mechanisms of DNA damage and repair and their implications for human health.

References

The Discovery and Application of Nitrogen-15 Labeled Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of nitrogen-15 (¹⁵N) labeled nucleosides. From their pivotal role in confirming the semi-conservative replication of DNA to their modern use in metabolic flux analysis and drug development, ¹⁵N-labeled nucleosides have become indispensable tools in the life sciences. This document details the core methodologies for their preparation and use, presents quantitative data for experimental planning, and visualizes key pathways and workflows to facilitate a deeper understanding of their application.

A Historical Perspective: The Dawn of Isotopic Labeling in Nucleic Acid Research

The journey into the world of isotopically labeled nucleosides began with the fundamental quest to understand the replication of genetic material. The groundbreaking experiment conducted by Matthew Meselson and Franklin Stahl in 1958 stands as a testament to the power of isotopic labeling.[1] By culturing E. coli in a medium containing a heavy isotope of nitrogen (¹⁵N), they were able to distinguish between parent and newly synthesized DNA strands, providing definitive evidence for the semi-conservative model of DNA replication.[1] This seminal work laid the foundation for the use of stable isotopes in nucleic acid research, a technique that continues to evolve and enable new discoveries.[2][3]

Early research focused on developing methods for incorporating ¹⁵N into nucleic acids, primarily for structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5] These techniques, enhanced by the presence of the ¹⁵N label, allowed for the detailed investigation of DNA-ligand interactions and the intricate three-dimensional structures of DNA and RNA.[4][6]

Synthesis of Nitrogen-15 Labeled Nucleosides

The synthesis of ¹⁵N-labeled nucleosides can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired labeling pattern (uniform or site-specific) and the scale of production.

Chemical Synthesis

Chemical synthesis offers the flexibility to introduce ¹⁵N atoms at specific positions within the nucleobase. This is particularly valuable for detailed mechanistic studies and for assigning specific signals in NMR spectra. A common strategy for labeling purine nucleosides like adenosine and guanosine is outlined below.

Experimental Protocol: Site-Specific ¹⁵N-Labeling of Adenosine and Guanosine [7]

This protocol describes the synthesis of [7,NH₂-¹⁵N₂]-adenosine and its subsequent conversion to [1,7,NH₂-¹⁵N₃]-guanosine.

  • Synthesis of [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone: 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate is reacted with [¹⁵N]NaNO₂ in 1 N HCl to introduce the first ¹⁵N label at the 5-position.[7]

  • Ring Closure to form [7-¹⁵N]-2-mercaptohypoxanthine: The ¹⁵N-labeled pyrimidine is then cyclized using diethoxymethyl acetate in dimethylformamide (DMF) to form the imidazole ring, incorporating the ¹⁵N at the 7-position of the purine ring.[7]

  • Desulfurization to [7-¹⁵N]hypoxanthine: The 2-mercapto group is removed using Raney nickel to yield [7-¹⁵N]hypoxanthine.[7]

  • Chlorination to [7-¹⁵N]-6-chloropurine: The hypoxanthine is converted to the more reactive 6-chloropurine derivative using POCl₃.[7]

  • Enzymatic Ribosylation: The ¹⁵N-labeled 6-chloropurine is then coupled to a ribose donor using a purine nucleoside phosphorylase (PNP) to form the corresponding nucleoside.[7]

  • Amination to [7,NH₂-¹⁵N₂]-adenosine: The final ¹⁵N label is introduced by displacing the 6-chloro group with [¹⁵N]ammonia, generated in situ from [¹⁵N]NH₄Cl.[7]

  • Conversion to Guanosine: The labeled adenosine can be further converted to guanosine through a series of enzymatic and chemical steps.

Workflow for Chemical Synthesis of ¹⁵N-Labeled Adenosine

Chemical Synthesis of [7,NH₂-¹⁵N₂]-Adenosine cluster_synthesis Synthesis Pathway A 4-amino-6-hydroxy- 2-mercaptopyrimidine C [5-¹⁵N]-5,6-diamino- 2-thioxo-pyrimidinone A->C Nitrosation/ Reduction B [¹⁵N]NaNO₂ B->C E [7-¹⁵N]-2-mercapto- hypoxanthine C->E Ring Closure D Diethoxymethyl acetate D->E G [7-¹⁵N]hypoxanthine E->G Desulfurization F Raney Nickel F->G I [7-¹⁵N]-6-chloropurine G->I Chlorination H POCl₃ H->I L [7-¹⁵N]-6-chloro-9- (β-D-ribofuranosyl)purine I->L Enzymatic Ribosylation J Ribose Donor J->L K Purine Nucleoside Phosphorylase (PNP) K->L N [7,NH₂-¹⁵N₂]-adenosine L->N Amination M [¹⁵N]NH₄Cl M->N

Caption: Workflow for the chemical synthesis of site-specifically ¹⁵N-labeled adenosine.

Enzymatic Synthesis

Enzymatic methods are particularly useful for producing uniformly labeled nucleosides, where all nitrogen (and often carbon) atoms are replaced with their heavy isotopes. This is typically achieved by growing microorganisms in a medium containing ¹⁵N-labeled precursors, such as [¹⁵N]NH₄Cl, and then harvesting the nucleic acids or their constituent nucleotides.

Experimental Protocol: Uniform ¹⁵N-Labeling of DNA

This protocol provides a general workflow for producing uniformly ¹⁵N-labeled DNA using E. coli.

  • Culture Preparation: An E. coli strain is grown in a minimal medium where the sole nitrogen source is [¹⁵N]NH₄Cl.[8]

  • Inoculation and Growth: The culture is inoculated and grown until it reaches the desired cell density. During this time, the bacteria incorporate the ¹⁵N into all nitrogen-containing biomolecules, including nucleotides.

  • DNA Extraction: The bacterial cells are harvested, and the genomic DNA is extracted and purified using standard molecular biology techniques.

  • Hydrolysis (Optional): For the analysis of individual deoxynucleosides, the purified ¹⁵N-labeled DNA is enzymatically hydrolyzed to its constituent deoxynucleosides.[8]

Workflow for Enzymatic Synthesis of Uniformly ¹⁵N-Labeled DNA

Enzymatic Synthesis of Uniformly ¹⁵N-Labeled DNA cluster_enzymatic Enzymatic Synthesis A E. coli Culture C Inoculation and Growth A->C B Minimal Medium with [¹⁵N]NH₄Cl B->C D Harvesting of ¹⁵N-labeled E. coli C->D E DNA Extraction and Purification D->E F Uniformly ¹⁵N-Labeled DNA E->F H ¹⁵N-Labeled Deoxynucleosides F->H Optional G Enzymatic Hydrolysis G->H

Caption: Workflow for the enzymatic synthesis of uniformly ¹⁵N-labeled DNA in E. coli.

Applications in Elucidating Metabolic and Signaling Pathways

¹⁵N-labeled nucleosides are powerful tools for tracing the flow of nitrogen through metabolic and signaling pathways. By introducing these labeled compounds into cells or organisms, researchers can follow their metabolic fate and gain insights into the dynamics of nucleotide metabolism.

De Novo and Salvage Nucleotide Synthesis

Cells can synthesize nucleotides through two main pathways: the de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-formed nucleobases and nucleosides.[9][10] ¹⁵N-labeled precursors are instrumental in dissecting the relative contributions of these two pathways in different cell types and under various physiological conditions.[11]

For instance, by feeding cells [γ-¹⁵N]-glutamine, a key nitrogen donor in de novo purine and pyrimidine synthesis, researchers can track the incorporation of the ¹⁵N label into newly synthesized nucleotides.[12][13] This allows for the quantification of the flux through the de novo pathway.[14] Similarly, introducing ¹⁵N-labeled nucleosides or nucleobases allows for the measurement of salvage pathway activity.[11]

Quantitative Data on Nucleotide Synthesis Flux

TracerPathway StudiedCell/Tissue TypeKey FindingReference
[γ-¹⁵N]-glutamineDe Novo Purine SynthesisSmall IntestineHighest de novo purine synthesis activity among tissues studied.[11]
[¹⁵N₅]-adeninePurine SalvageVarious TissuesEffective salvage in most tissues, with distinct utilization patterns.[11]
[¹⁵N₄]-inosinePurine SalvageKidneyPrimary site of inosine salvage.[11]
[¹⁵N-amide]-glutamineDe Novo Pyrimidine SynthesisHAP1-ΔSHMT2 cellsIncorporation of ¹⁵N into pyrimidine precursors was observed.[13]

Diagram of De Novo and Salvage Purine Synthesis Pathways

De Novo and Salvage Purine Synthesis cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_pools Nucleotide Pools Glutamine [γ-¹⁵N]-Glutamine IMP IMP Glutamine->IMP Multiple Steps PRPP PRPP PRPP->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Nucleotide_Pool Cellular Nucleotide Pools (DNA, RNA, ATP, GTP) AMP->Nucleotide_Pool GMP->Nucleotide_Pool Adenine [¹⁵N₅]-Adenine Salvage_AMP AMP Adenine->Salvage_AMP APRT Adenosine [¹⁵N₅]-Adenosine Adenosine->Salvage_AMP ADK Inosine [¹⁵N₄]-Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Salvage_IMP IMP Hypoxanthine->Salvage_IMP HPRT1 Guanine Guanine Salvage_GMP GMP Guanine->Salvage_GMP HPRT1 Salvage_AMP->Nucleotide_Pool Salvage_IMP->AMP Salvage_IMP->GMP Salvage_GMP->Nucleotide_Pool

Caption: Overview of de novo and salvage pathways for purine synthesis, highlighting the entry points for ¹⁵N-labeled precursors.

Adenosine and cGMP Signaling

While the direct use of ¹⁵N-labeled nucleosides to trace complex signaling cascades is less documented, the principles of isotopic labeling are highly relevant to understanding these pathways. Adenosine and cyclic guanosine monophosphate (cGMP) are crucial signaling molecules involved in a vast array of physiological processes.[15][16]

Extracellular adenosine, for instance, activates G-protein coupled receptors, leading to changes in intracellular cyclic AMP (cAMP) levels.[17] The metabolism of adenosine is tightly regulated by enzymes such as adenosine deaminase (ADA) and adenosine kinase (ADK).[15] ¹⁵N-labeled adenosine could potentially be used to trace its uptake, metabolism, and contribution to the intracellular nucleotide pool under different signaling conditions.

Similarly, cGMP is synthesized from GTP by guanylyl cyclases and degraded by phosphodiesterases (PDEs).[18] While not a direct tracing of the signaling molecule itself, using ¹⁵N-labeled precursors to study the flux towards GTP, the substrate for cGMP synthesis, can provide indirect information about the capacity for cGMP production.

Diagram of Adenosine Signaling and Metabolism

Adenosine Signaling and Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_receptors Signaling ATP_ext ATP ADP_ext ADP ATP_ext->ADP_ext CD39 AMP_ext AMP ADP_ext->AMP_ext CD39 Ado_ext Adenosine AMP_ext->Ado_ext CD73 Inosine_ext Inosine Ado_ext->Inosine_ext ADA Ado_int Adenosine Ado_ext->Ado_int ENTs AR Adenosine Receptors Ado_ext->AR AMP_int AMP Ado_int->AMP_int ADK Inosine_int Inosine Ado_int->Inosine_int ADA AC Adenylyl Cyclase AR->AC Gαi / Gαs cAMP cAMP AC->cAMP

Caption: Schematic of extracellular and intracellular adenosine metabolism and signaling.

Future Directions and Conclusion

The discovery and application of nitrogen-15 labeled nucleosides have profoundly impacted our understanding of nucleic acid biology and metabolism. While their use in structural biology and metabolic flux analysis is well-established, their potential as direct tracers in complex signaling pathways remains an area for further exploration. Advances in mass spectrometry sensitivity and resolution, coupled with sophisticated computational modeling, will likely enable more intricate studies of signaling dynamics using ¹⁵N-labeled nucleosides in the future.

For drug development professionals, these tools offer a powerful means to investigate the mechanism of action of nucleotide analogues and to study the metabolic reprogramming that is a hallmark of many diseases, including cancer. The continued development of novel synthesis methods for site-specific and multi-isotope labeling will undoubtedly open up new avenues of research and contribute to the development of novel therapeutic strategies.

References

The Core Applications of 15N Labeled DNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the stable isotope nitrogen-15 (¹⁵N) into DNA has revolutionized our understanding of fundamental biological processes. This non-radioactive isotope serves as a powerful probe, enabling researchers to trace, quantify, and characterize DNA and its interactions with unprecedented precision. This technical guide delves into the core applications of ¹⁵N labeled DNA, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.

Elucidating DNA Replication: The Meselson-Stahl Experiment

One of the most elegant and conclusive experiments in molecular biology, the Meselson-Stahl experiment, utilized ¹⁵N labeling to unequivocally demonstrate the semi-conservative nature of DNA replication. By growing E. coli in a medium containing ¹⁵NH₄Cl as the sole nitrogen source, they created a population of bacteria with "heavy" DNA. A subsequent switch to a ¹⁴N medium allowed them to track the distribution of the heavy isotope through successive generations of DNA replication.

Quantitative Data: Expected and Observed Results

The genius of the experiment lay in its ability to separate DNA of different densities using cesium chloride (CsCl) density gradient centrifugation. The distinct banding patterns observed after each generation provided clear evidence for the semi-conservative model.

GenerationExpected DNA Composition (Semi-Conservative Model)Observed Results in Density Gradient
0 100% ¹⁵N-¹⁵N (Heavy)A single band at the "heavy" DNA position.
1 100% ¹⁵N-¹⁴N (Hybrid)A single band at an intermediate density.
2 50% ¹⁵N-¹⁴N (Hybrid), 50% ¹⁴N-¹⁴N (Light)Two bands of equal intensity: one at the intermediate density and one at the "light" DNA position.
3 25% ¹⁵N-¹⁴N (Hybrid), 75% ¹⁴N-¹⁴N (Light)Two bands: a fainter band at the intermediate density and a more intense band at the "light" DNA position.
Experimental Protocol: Meselson-Stahl Experiment
  • Bacterial Culture and Labeling:

    • Grow E. coli for several generations in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source. This ensures that the DNA is fully labeled with the heavy isotope.

  • Switch to Light Medium:

    • Transfer the ¹⁵N-labeled E. coli to a fresh medium containing only ¹⁴NH₄Cl. This is generation 0.

  • Sample Collection:

    • Collect bacterial samples at different time points corresponding to successive generations (e.g., after 20 minutes for the first generation, 40 minutes for the second, and so on, based on the doubling time of E. coli).

  • DNA Extraction:

    • For each sample, lyse the bacterial cells to release the cellular contents, including the DNA.

    • Purify the DNA from other cellular components.

  • Density Gradient Centrifugation:

    • Mix the extracted DNA with a cesium chloride (CsCl) solution.

    • Centrifuge the mixture at high speed for an extended period (e.g., 20-48 hours). This creates a density gradient in the CsCl solution.

    • The DNA molecules will migrate to the position in the gradient that matches their own buoyant density.

  • Analysis:

    • Visualize the DNA bands in the centrifuge tube, typically using UV light absorption.

    • Compare the positions of the bands to control samples of pure ¹⁵N-DNA and ¹⁴N-DNA to determine their densities.

Experimental Workflow: Meselson-Stahl Experiment

Meselson_Stahl_Workflow cluster_labeling Step 1: Isotopic Labeling cluster_transfer Step 2: Medium Switch cluster_sampling Step 3: Sample Collection cluster_analysis Step 4: Analysis Ecoli_15N E. coli grown in ¹⁵NH₄Cl medium Ecoli_14N Transfer to ¹⁴NH₄Cl medium Ecoli_15N->Ecoli_14N Start of Experiment Gen0 Generation 0 Ecoli_14N->Gen0 Immediate Sample Gen1 Generation 1 Ecoli_14N->Gen1 After 1 Replication DNA_Extraction DNA Extraction Gen0->DNA_Extraction Gen2 Generation 2 Gen1->Gen2 After 2 Replications Gen1->DNA_Extraction Gen2->DNA_Extraction Centrifugation CsCl Density Gradient Centrifugation DNA_Extraction->Centrifugation Result_Gen0 Result Gen 0: One Heavy Band Centrifugation->Result_Gen0 Result_Gen1 Result Gen 1: One Hybrid Band Centrifugation->Result_Gen1 Result_Gen2 Result Gen 2: Hybrid & Light Bands Centrifugation->Result_Gen2

Caption: Workflow of the Meselson-Stahl experiment.

Probing DNA-Protein Interactions with Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N labeling is a cornerstone of NMR studies aimed at understanding the intricate interactions between DNA and proteins. By selectively labeling either the DNA or the protein with ¹⁵N, researchers can simplify complex spectra and focus on the signals originating from the labeled molecule. This approach provides invaluable insights into the structure, dynamics, and binding interfaces of DNA-protein complexes.

Quantitative Data: Chemical Shift Perturbations

Upon binding of a ligand (e.g., a protein), the chemical environment of the nuclei in the ¹⁵N-labeled DNA changes, leading to shifts in their corresponding NMR signals. These chemical shift perturbations (CSPs) can be mapped onto the DNA sequence to identify the binding site.

Nucleotide Position¹⁵N Chemical Shift (Free DNA, ppm)¹⁵N Chemical Shift (Bound DNA, ppm)Chemical Shift Perturbation (ppm)
A5145.2145.90.7
T6158.7159.10.4
G7155.1156.51.4
C8150.3150.40.1
G9155.3156.81.5
A10145.5146.30.8

Note: The values presented in this table are illustrative and will vary depending on the specific DNA sequence and protein.

Experimental Protocol: NMR Analysis of DNA-Protein Interactions
  • ¹⁵N Labeling of DNA:

    • Synthesize the DNA oligonucleotide of interest using ¹⁵N-labeled phosphoramidites. This allows for site-specific or uniform labeling.

    • Alternatively, for larger DNA fragments, use enzymatic methods such as polymerase chain reaction (PCR) with ¹⁵N-labeled dNTPs.

  • Sample Preparation:

    • Purify the ¹⁵N-labeled DNA to remove any contaminants.

    • Prepare a concentrated solution of the labeled DNA in a suitable NMR buffer.

    • Express and purify the unlabeled protein partner.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the free ¹⁵N-labeled DNA.

    • Titrate the unlabeled protein into the DNA sample and acquire a series of ¹H-¹⁵N HSQC spectra at different protein concentrations.

  • Data Analysis:

    • Process the NMR spectra to identify and assign the resonances.

    • Calculate the chemical shift perturbations for each assigned resonance upon protein binding.

    • Map the significant CSPs onto the DNA sequence to identify the protein binding site.

Experimental Workflow: NMR Titration Experiment

NMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acquisition Step 2: NMR Data Acquisition cluster_analysis Step 3: Data Analysis Labeled_DNA Prepare ¹⁵N-labeled DNA sample Reference_Spectrum Acquire ¹H-¹⁵N HSQC of free DNA Labeled_DNA->Reference_Spectrum Unlabeled_Protein Prepare unlabeled protein sample Titration Titrate with unlabeled protein Unlabeled_Protein->Titration Reference_Spectrum->Titration Series_Spectra Acquire ¹H-¹⁵N HSQC at each titration point Titration->Series_Spectra Process_Spectra Process and assign spectra Series_Spectra->Process_Spectra Calculate_CSP Calculate Chemical Shift Perturbations (CSPs) Process_Spectra->Calculate_CSP Map_Binding_Site Map CSPs to identify binding site Calculate_CSP->Map_Binding_Site

Caption: Workflow for a typical NMR titration experiment.

Quantitative Mass Spectrometry for DNA and DNA-Binding Proteins

In the realm of mass spectrometry, ¹⁵N labeling serves as a robust internal standard for the accurate quantification of DNA and its associated proteins. By spiking a sample with a known amount of a ¹⁵N-labeled analogue of the target molecule, researchers can correct for variations in sample preparation and instrument response, leading to highly precise measurements.

Quantitative Data: Mass Shift and Isotopic Purity

The incorporation of ¹⁵N atoms results in a predictable mass shift in the molecule, which is readily detectable by mass spectrometry. This mass difference allows for the clear distinction between the naturally abundant (¹⁴N) and the heavy isotope-labeled molecules.

MoleculeUnlabeled (¹⁴N) Mass (Da)¹⁵N-Labeled Mass (Da)Mass Shift (Da)Isotopic Purity (%)
Oligonucleotide (10-mer) 3088.03123.035>99
DNA Repair Protein (hOGG1) 3874539180435>98
Tryptic Peptide 1431.71445.714>99

Note: The mass shift depends on the number of nitrogen atoms in the molecule. The data presented is for illustrative purposes.

Experimental Protocol: Quantitative Analysis of DNA Adducts
  • Synthesis of ¹⁵N-Labeled Standard:

    • Synthesize the ¹⁵N-labeled DNA adduct of interest to be used as an internal standard.

  • Sample Preparation:

    • Extract DNA from the biological sample of interest.

    • Spike the extracted DNA with a known amount of the ¹⁵N-labeled internal standard.

    • Digest the DNA into individual nucleosides or small oligonucleotides using appropriate enzymes.

  • LC-MS/MS Analysis:

    • Separate the digested DNA fragments using liquid chromatography (LC).

    • Analyze the separated fragments using tandem mass spectrometry (MS/MS).

    • Set the mass spectrometer to monitor the specific mass transitions for both the unlabeled (¹⁴N) and labeled (¹⁵N) analytes.

  • Quantification:

    • Determine the ratio of the peak areas of the unlabeled analyte to the ¹⁵N-labeled internal standard.

    • Use this ratio to calculate the absolute amount of the DNA adduct in the original sample.

Logical Relationship: Quantitative Mass Spectrometry

MS_Quantification cluster_sample Sample cluster_standard Internal Standard cluster_analysis Analysis Biological_Sample Biological Sample (Unknown amount of ¹⁴N-analyte) Mixing Mixing Biological_Sample->Mixing Labeled_Standard ¹⁵N-Labeled Standard (Known amount) Labeled_Standard->Mixing LC_MSMS LC-MS/MS Analysis Mixing->LC_MSMS Ratio Measure Peak Area Ratio (¹⁴N / ¹⁵N) LC_MSMS->Ratio Quantification Absolute Quantification Ratio->Quantification

Caption: Logic of quantitative mass spectrometry using a ¹⁵N-labeled internal standard.

Stable Isotope Probing (SIP) for Microbial Ecology

Stable Isotope Probing (SIP) with ¹⁵N-labeled substrates is a powerful technique to identify metabolically active microorganisms in complex environmental samples. By providing a ¹⁵N-labeled substrate (e.g., ¹⁵NH₄⁺ or ¹⁵N-labeled organic compounds), researchers can trace the incorporation of the heavy isotope into the DNA of microorganisms that are actively consuming that substrate.

Quantitative Data: Buoyant Density Shift

The incorporation of ¹⁵N into the DNA of microorganisms increases its buoyant density. This allows for the separation of "heavy" ¹⁵N-labeled DNA from the "light" ¹⁴N-DNA of inactive or non-utilizing organisms via density gradient centrifugation.

ParameterValue
Maximum Buoyant Density Shift for ¹⁵N-DNA ~0.016 g/mL
Buoyant Density of Unlabeled DNA (example) 1.700 g/mL
Buoyant Density of ¹⁵N-labeled DNA (example) 1.716 g/mL

Note: The actual buoyant density will depend on the G+C content of the DNA.

Experimental Protocol: DNA-SIP
  • Incubation with ¹⁵N Substrate:

    • Incubate the environmental sample (e.g., soil, water) with a ¹⁵N-labeled substrate.

  • DNA Extraction:

    • Extract the total DNA from the environmental sample.

  • Density Gradient Centrifugation:

    • Subject the extracted DNA to cesium chloride (CsCl) density gradient ultracentrifugation.

  • Fractionation:

    • Carefully collect fractions along the density gradient.

  • Analysis of DNA Fractions:

    • Quantify the DNA in each fraction.

    • Identify the microorganisms present in the "heavy" DNA fractions (which contain the ¹⁵N-labeled DNA) using techniques such as 16S rRNA gene sequencing or metagenomics.

Experimental Workflow: Stable Isotope Probing

SIP_Workflow cluster_incubation Step 1: Incubation cluster_extraction Step 2: DNA Extraction cluster_separation Step 3: Separation cluster_analysis Step 4: Analysis Environmental_Sample Environmental Sample Incubation Incubation Environmental_Sample->Incubation Labeled_Substrate ¹⁵N-Labeled Substrate Labeled_Substrate->Incubation Total_DNA Extract Total DNA Incubation->Total_DNA Centrifugation CsCl Density Gradient Ultracentrifugation Total_DNA->Centrifugation Fractionation Fractionate Gradient Centrifugation->Fractionation Heavy_DNA Identify 'Heavy' DNA Fractions Fractionation->Heavy_DNA Microbial_ID Microbial Identification (e.g., 16S Sequencing) Heavy_DNA->Microbial_ID

A Technical Guide to 2'-Deoxyguanosine-15N5: Molecular Weight, Analysis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-Deoxyguanosine-15N5, a stable isotope-labeled internal standard crucial for the accurate quantification of 2'-deoxyguanosine and its metabolites in various biological matrices. This document covers its molecular weight, detailed experimental protocols for its use, and its application in studying DNA damage and repair.

Quantitative Data Summary

The precise mass of a molecule is fundamental for its identification and quantification, particularly in mass spectrometry-based methods. The incorporation of five ¹⁵N atoms into the guanine base of 2'-deoxyguanosine results in a predictable mass shift, enabling its use as an ideal internal standard.

CompoundChemical FormulaMolecular Weight ( g/mol )
2'-DeoxyguanosineC₁₀H₁₃N₅O₄267.24[1][2]
2'-Deoxyguanosine-¹⁵N₅C₁₀H₁₃¹⁵N₅O₄272.21

Experimental Protocols

The accurate quantification of 2'-deoxyguanosine and its oxidative damage product, 8-hydroxy-2'-deoxyguanosine (8-OHdG), is critical in fields such as toxicology, cancer research, and aging. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard like 2'-Deoxyguanosine-¹⁵N₅ is essential to correct for matrix effects and variations in sample preparation and instrument response.

Protocol: Quantification of 8-hydroxy-2'-deoxyguanosine in DNA by LC-MS/MS

This protocol outlines a common procedure for the analysis of 8-OHdG in DNA samples, utilizing 8-hydroxy-2'-deoxyguanosine-¹⁵N₅ as an internal standard.[3][4]

1. DNA Isolation and Digestion:

  • Isolate DNA from the biological sample of interest using standard commercially available kits or established protocols.

  • To 20 µg of isolated DNA, add a known amount of the 8-hydroxy-2'-deoxyguanosine-¹⁵N₅ internal standard.

  • Enzymatically digest the DNA to its constituent nucleosides. A typical enzyme cocktail includes DNase I, phosphodiesterase I, and alkaline phosphatase.[5]

  • Incubate the mixture at 37°C for a sufficient duration to ensure complete digestion.

2. Sample Purification (Optional but Recommended):

  • For samples with low levels of 8-OHdG, an immunoaffinity column purification step can be employed to enrich the analyte and remove unmodified nucleosides that could interfere with the analysis.[6]

3. LC-MS/MS Analysis:

  • Chromatography:

    • Employ a reversed-phase C18 column for the separation of the nucleosides.[7]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[8]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Utilize Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions to monitor are:

      • 8-OHdG: m/z 284 → 168[7]

      • 8-hydroxy-2'-deoxyguanosine-¹⁵N₅ (Internal Standard): m/z 289 → 173[7]

    • The transition corresponds to the fragmentation of the protonated molecular ion [M+H]⁺ to the protonated guanine base.

4. Data Analysis:

  • Generate a calibration curve by analyzing standards containing known concentrations of 8-OHdG and a fixed concentration of the internal standard.

  • Plot the ratio of the peak area of 8-OHdG to the peak area of the internal standard against the concentration of 8-OHdG.

  • Quantify the amount of 8-OHdG in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of 2'-Deoxyguanosine-¹⁵N₅

The synthesis of isotopically labeled nucleosides is a complex process. While several methods exist, a common approach involves the chemical or enzymatic conversion of a readily available labeled precursor. For instance, [¹⁵N₅]-guanine can be enzymatically coupled to a deoxyribose sugar moiety to produce 2'-Deoxyguanosine-¹⁵N₅. Alternatively, multi-step chemical syntheses starting from simpler labeled precursors can be employed.[9][10][11][12][13] These labeled compounds are often used as precursors in phosphoramidite synthesis for the creation of isotopically labeled DNA strands.[14]

Biological Significance and Application

2'-deoxyguanosine is one of the four deoxyribonucleosides that constitute DNA. It is particularly susceptible to oxidative damage due to its low redox potential. Reactive oxygen species (ROS), which are byproducts of normal cellular metabolism and can be induced by various environmental factors, can oxidize guanine to form 8-hydroxy-2'-deoxyguanosine (8-OHdG).[15] This lesion is mutagenic as it can mispair with adenine during DNA replication, leading to G:C to T:A transversions.

The accurate measurement of 8-OHdG levels in DNA is a widely used biomarker for oxidative stress and DNA damage.[4] Elevated levels of 8-OHdG have been associated with various diseases, including cancer and neurodegenerative disorders, as well as the aging process.

Base Excision Repair of 8-hydroxy-2'-deoxyguanosine

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA damage. The primary pathway for the removal of 8-OHdG from DNA is the Base Excision Repair (BER) pathway.[16][17][18][19]

Base_Excision_Repair cluster_0 DNA with Oxidative Damage cluster_1 Base Excision Repair Pathway cluster_2 Repaired DNA DNA_damage DNA with 8-hydroxy-2'-deoxyguanosine OGG1 OGG1 (8-oxoguanine DNA glycosylase) DNA_damage->OGG1 Recognition and Excision of 8-OHdG APE1 APE1 (AP endonuclease 1) OGG1->APE1 PolB DNA Polymerase β APE1->PolB Ligase DNA Ligase III PolB->Ligase Repaired_DNA Repaired DNA Ligase->Repaired_DNA Ligation

Base Excision Repair of 8-hydroxy-2'-deoxyguanosine.

The BER pathway is initiated by the recognition and excision of the damaged base by a specific DNA glycosylase. In the case of 8-OHdG, this is primarily carried out by 8-oxoguanine DNA glycosylase (OGG1).[15] This creates an apurinic/apyrimidinic (AP) site, which is then processed by AP endonuclease 1 (APE1). DNA polymerase β then inserts the correct nucleotide, and the final nick in the DNA backbone is sealed by DNA ligase III.

References

Unlocking Molecular Insights: An In-depth Technical Guide to 15N Enrichment in Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nitrogen-15 (¹⁵N) enrichment in nucleic acids, a powerful technique for elucidating the structure, dynamics, and interactions of DNA and RNA at an atomic level. The strategic substitution of the natural abundance ¹⁴N isotope with the NMR-active ¹⁵N isotope opens avenues for detailed investigation using advanced analytical methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Understanding and applying these methodologies is crucial for advancing fundamental biological research and for the development of novel nucleic acid-based therapeutics.

Core Principles of ¹⁵N Enrichment

Nitrogen is an integral component of the nucleobases that form the building blocks of DNA and RNA. The most abundant isotope, ¹⁴N, possesses a nuclear spin of 1, which leads to broad and often uninformative signals in NMR spectroscopy due to quadrupolar broadening. In contrast, the stable isotope ¹⁵N has a nuclear spin of 1/2, resulting in sharp, well-resolved NMR signals ideal for detailed structural and dynamic analysis.[1] The natural abundance of ¹⁵N is only about 0.37%, necessitating isotopic enrichment for most NMR and some MS applications.[2]

The fundamental principle of ¹⁵N enrichment is to provide a biological or chemical synthesis system with a source of nitrogen that is highly enriched in the ¹⁵N isotope. This "heavy" nitrogen is then incorporated into the synthesized nucleic acids, effectively "labeling" them for subsequent analysis.

Methodologies for ¹⁵N Enrichment of Nucleic Acids

There are three primary strategies for producing ¹⁵N-labeled nucleic acids: in vivo biosynthesis in microorganisms, in vitro enzymatic synthesis, and chemical solid-phase synthesis. The choice of method depends on the type of nucleic acid (DNA or RNA), the desired length, the required yield, and the specific labeling pattern.

In Vivo Biosynthesis in Escherichia coli

E. coli is a robust and cost-effective system for producing uniformly ¹⁵N-labeled DNA and RNA. The methodology involves growing the bacteria in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵N-ammonium chloride ((¹⁵NH₄)₂SO₄ or ¹⁵NH₄Cl).[3]

Experimental Workflow: Uniform ¹⁵N Labeling in E. coli

G cluster_0 Preparation cluster_1 Cell Culture & Induction cluster_2 Harvesting & Purification start Prepare M9 minimal medium with ¹⁵NH₄Cl as the sole nitrogen source inoculate Inoculate with E. coli strain carrying the plasmid of interest start->inoculate growth Grow cells to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) inoculate->growth induction Induce nucleic acid overexpression (e.g., with IPTG) growth->induction incubation Continue incubation to allow for nucleic acid synthesis and ¹⁵N incorporation induction->incubation harvest Harvest cells by centrifugation incubation->harvest lysis Lyse cells to release nucleic acids harvest->lysis purification Purify the labeled nucleic acid (DNA/RNA) using appropriate methods lysis->purification

In vivo labeling of nucleic acids in E. coli.

Detailed Protocol: Uniform ¹⁵N Labeling of Plasmid DNA in E. coli

  • Prepare M9 Minimal Medium: Prepare 1 liter of M9 minimal medium using sterile, nuclease-free water. In place of standard ammonium chloride, add 1 gram of ¹⁵NH₄Cl (>98% isotopic purity). Supplement the medium with glucose (or another carbon source), magnesium sulfate, calcium chloride, and any necessary antibiotics.

  • Starter Culture: Inoculate a small volume (5-10 mL) of the ¹⁵N-M9 medium with a single colony of E. coli (e.g., DH5α or BL21(DE3)) transformed with the plasmid of interest. Grow overnight at 37°C with vigorous shaking.

  • Large-Scale Culture: The next day, inoculate 1 liter of ¹⁵N-M9 medium with the overnight starter culture.

  • Growth and Amplification: Grow the culture at 37°C with shaking until it reaches the late logarithmic phase of growth. For plasmids with relaxed replication control, amplification can be induced by adding chloramphenicol.

  • Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Plasmid Purification: Purify the ¹⁵N-labeled plasmid DNA from the cell pellet using a standard plasmid purification kit (e.g., a maxi-prep kit). The yield and purity can be assessed by UV-Vis spectrophotometry and gel electrophoresis.

In Vitro Transcription for RNA Synthesis

For the production of ¹⁵N-labeled RNA, in vitro transcription (IVT) using bacteriophage RNA polymerases (e.g., T7, T3, or SP6) is the most common method.[2] This approach offers high yields of RNA from a DNA template and allows for uniform or selective labeling by providing ¹⁵N-labeled ribonucleoside triphosphates (NTPs) in the reaction mixture.

Experimental Workflow: In Vitro Transcription of ¹⁵N-Labeled RNA

G cluster_0 Template Preparation cluster_1 Transcription Reaction cluster_2 Purification template_prep Prepare linearized DNA template with a phage promoter (e.g., T7 promoter) reaction_setup Set up transcription reaction with: - DNA template - T7 RNA Polymerase - ¹⁵N-labeled NTPs - Transcription buffer template_prep->reaction_setup incubation Incubate at 37°C for 2-4 hours reaction_setup->incubation dnase_treatment Digest DNA template with DNase I incubation->dnase_treatment rna_purification Purify ¹⁵N-labeled RNA (e.g., by denaturing PAGE or chromatography) dnase_treatment->rna_purification

In vitro synthesis of ¹⁵N-labeled RNA.

Detailed Protocol: In Vitro Transcription of Uniformly ¹⁵N-Labeled RNA

  • DNA Template Preparation: A linear DNA template containing the sequence of the desired RNA downstream of a T7 promoter is required. This can be a linearized plasmid or a PCR product.

  • Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components at room temperature in this order: nuclease-free water, transcription buffer (typically containing Tris-HCl, MgCl₂, DTT, and spermidine), the four ¹⁵N-labeled NTPs (ATP, CTP, GTP, UTP), the DNA template, and T7 RNA polymerase.

  • Incubation: Incubate the reaction mixture at 37°C for 2 to 4 hours. The yield of RNA can be influenced by the concentrations of Mg²⁺ and NTPs.[4][5]

  • DNase Treatment: After the incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate for an additional 15-30 minutes at 37°C.

  • RNA Purification: The ¹⁵N-labeled RNA is typically purified by denaturing polyacrylamide gel electrophoresis (PAGE). The RNA band is visualized by UV shadowing, excised from the gel, and eluted. The purified RNA is then desalted and concentrated.

Solid-Phase Chemical Synthesis

Solid-phase phosphoramidite chemistry allows for the synthesis of short DNA and RNA oligonucleotides with precise, site-specific incorporation of ¹⁵N-labeled nucleotides.[6] This method is ideal for introducing labels at specific positions for detailed NMR studies of local structure and dynamics. However, it is generally more expensive and less suitable for producing long nucleic acid sequences compared to biosynthetic methods.

Experimental Workflow: Solid-Phase Synthesis of Site-Specifically ¹⁵N-Labeled Nucleic Acids

G cluster_0 Preparation cluster_1 Synthesis Cycle cluster_2 Cleavage & Deprotection amidite_prep Synthesize or procure ¹⁵N-labeled nucleoside phosphoramidites synthesis_setup Program automated DNA/RNA synthesizer with the desired sequence amidite_prep->synthesis_setup detritylation DMT removal synthesis_setup->detritylation coupling Couple next phosphoramidite (¹⁵N-labeled or unlabeled) detritylation->coupling capping Cap unreacted 5'-hydroxyls coupling->capping oxidation Oxidize phosphite triester capping->oxidation cycle Repeat cycle for each nucleotide in the sequence oxidation->cycle cycle->detritylation cleavage Cleave oligonucleotide from solid support cycle->cleavage deprotection Remove protecting groups cleavage->deprotection purification Purify the final ¹⁵N-labeled oligonucleotide deprotection->purification

Solid-phase synthesis of labeled nucleic acids.

Detailed Protocol: Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled Oligonucleotide

  • Phosphoramidite Preparation: Obtain or synthesize the desired ¹⁵N-labeled nucleoside phosphoramidites. These are the building blocks for the synthesis.

  • Automated Synthesis: The synthesis is performed on an automated DNA/RNA synthesizer. The process involves a series of repeated cycles of deprotection, coupling, capping, and oxidation.

  • Incorporation of the Label: At the desired position in the sequence, the ¹⁵N-labeled phosphoramidite is introduced in the coupling step instead of an unlabeled one.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The efficiency and yield of ¹⁵N enrichment can vary significantly depending on the chosen method. The following tables summarize typical quantitative data for the different labeling strategies.

Table 1: Comparison of ¹⁵N Enrichment Methods for Nucleic Acids

MethodTypical YieldEnrichment EfficiencyAdvantagesDisadvantages
In Vivo (E. coli) 1-5 mg of plasmid DNA per liter of culture>98%Cost-effective for uniform labeling; scalable.Less control over labeling pattern; potential for metabolic scrambling.
In Vitro Transcription 1-10 mg of RNA per mL of reaction>99%High yield; excellent control over uniform labeling; can produce long RNAs.Requires expensive ¹⁵N-labeled NTPs; DNA template preparation needed.
Solid-Phase Synthesis 1-50 µmol scale100% at the specified sitePrecise site-specific labeling; high purity.Expensive; limited to short oligonucleotides (<100 nt).

Table 2: Cost Considerations for ¹⁵N Labeling

ComponentTypical Cost (USD)Notes
¹⁵NH₄Cl (1g, >98%)$100 - $200Sufficient for ~1 liter of M9 medium.
¹⁵N-labeled NTP set (10 µmol each)$500 - $1500Cost is a significant factor for in vitro transcription.
¹⁵N-labeled Phosphoramidite (0.25g)$800 - $2000Price varies by nucleobase and labeling pattern.

Note: Costs are estimates and can vary based on supplier, purity, and scale.

Applications in Research and Drug Development

¹⁵N-labeled nucleic acids are indispensable tools for a wide range of applications, from fundamental structural biology to the development of novel therapeutics.

Structural and Dynamic Studies by NMR Spectroscopy

NMR spectroscopy is the primary application for ¹⁵N-labeled nucleic acids. The ability to observe ¹H-¹⁵N correlations in experiments like the HSQC (Heteronuclear Single Quantum Coherence) allows for the assignment of resonances and the determination of the three-dimensional structures of DNA and RNA molecules.[7] Furthermore, NMR can be used to study the dynamics of nucleic acids, including conformational changes and molecular motions that are critical for their function.

Experimental Workflow: NMR Analysis of a Protein-¹⁵N-RNA Interaction

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis prepare_rna Prepare ¹⁵N-labeled RNA titration_setup Prepare a series of NMR samples with constant ¹⁵N-RNA concentration and increasing protein concentration prepare_rna->titration_setup prepare_protein Prepare unlabeled protein prepare_protein->titration_setup hsqc Acquire ¹H-¹⁵N HSQC spectra for each titration point titration_setup->hsqc csp Chemical Shift Perturbation (CSP) analysis: track changes in ¹H and ¹⁵N chemical shifts hsqc->csp binding_site Map the binding interface on the RNA csp->binding_site kd Determine the dissociation constant (Kd) from the titration curve csp->kd

NMR titration workflow for protein-RNA interaction.
Mass Spectrometry for Stoichiometry and Interaction Mapping

Mass spectrometry (MS) is another powerful technique that benefits from ¹⁵N labeling. The mass shift introduced by the heavy isotope allows for the differentiation of labeled and unlabeled nucleic acids and their complexes. This is particularly useful for:

  • Quantification of Enrichment: MS can be used to accurately determine the percentage of ¹⁵N incorporation in a sample.[8]

  • Protein-Nucleic Acid Interaction Studies: In combination with cross-linking agents, MS can be used to identify the specific sites of interaction between a protein and a nucleic acid.[9]

  • Quantitative Proteomics (SILAC): While primarily used for proteins, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) principles can be extended to study changes in protein-nucleic acid interactions under different cellular conditions.

Experimental Workflow: MS Analysis of a ¹⁵N-Labeled DNA-Protein Cross-link

G cluster_0 Cross-linking & Digestion cluster_1 Mass Spectrometry cluster_2 Data Analysis crosslink Cross-link protein to ¹⁵N-labeled DNA isolate Isolate the DNA-protein complex crosslink->isolate digest Digest the complex with proteases and nucleases isolate->digest lcms Analyze the resulting peptides and oligonucleotides by LC-MS/MS digest->lcms identify Identify cross-linked peptide-oligonucleotide pairs based on mass and fragmentation lcms->identify map Map the interaction site identify->map

Mass spectrometry workflow for cross-link analysis.
Drug Development and Discovery

The use of ¹⁵N-labeled nucleic acids is becoming increasingly important in the development of oligonucleotide-based drugs (e.g., antisense oligonucleotides, siRNAs).[10][11][12][13] These labeled molecules can be used to:

  • Study Drug-Target Interactions: NMR and MS can be used to characterize the binding of an oligonucleotide drug to its target RNA or protein with high precision.

  • Investigate Drug Metabolism and Stability: ¹⁵N labeling can help track the fate of an oligonucleotide drug in a biological system, providing insights into its stability and metabolic breakdown.

  • Optimize Drug Design: By understanding the structural basis of drug-target recognition, researchers can rationally design more potent and specific oligonucleotide therapeutics.

DNA Stable Isotope Probing (DNA-SIP)

DNA-SIP is a powerful technique used in microbial ecology to identify active microorganisms in a complex community that are assimilating a specific ¹⁵N-labeled substrate. The principle is that organisms that consume the ¹⁵N-labeled substrate will incorporate the heavy isotope into their DNA, increasing its buoyant density. This "heavy" DNA can then be separated from the "light" DNA of inactive organisms by density gradient ultracentrifugation.[8]

Experimental Workflow: DNA Stable Isotope Probing (DNA-SIP)

G cluster_0 Incubation cluster_1 DNA Extraction & Separation cluster_2 Analysis incubate Incubate environmental sample (e.g., soil, water) with a ¹⁵N-labeled substrate extract_dna Extract total DNA from the sample incubate->extract_dna ultracentrifugation Separate DNA by buoyant density using CsCl gradient ultracentrifugation extract_dna->ultracentrifugation fractionation Fractionate the gradient to isolate 'heavy' (¹⁵N-labeled) and 'light' (¹⁴N) DNA ultracentrifugation->fractionation amplify Amplify phylogenetic marker genes (e.g., 16S rRNA) from heavy and light fractions fractionation->amplify sequence Sequence the amplicons amplify->sequence identify Identify the active microorganisms that assimilated the substrate sequence->identify

DNA-SIP workflow for microbial community analysis.

Conclusion

¹⁵N enrichment of nucleic acids is a cornerstone technique for modern structural biology and drug discovery. The ability to introduce a non-perturbative, NMR-active isotope into DNA and RNA provides an unparalleled level of detail into their structure, dynamics, and interactions. While the cost of isotopic labeling can be a consideration, the depth of information gained is often invaluable for addressing complex biological questions and for the rational design of novel therapeutics. As analytical technologies continue to advance, the applications of ¹⁵N-labeled nucleic acids are poised to expand even further, promising new insights into the intricate world of molecular biology.

References

The Biological Significance of Guanosine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine analogs represent a cornerstone of modern pharmacotherapy, exhibiting a broad spectrum of biological activities that have been harnessed for antiviral, anticancer, and immunomodulatory applications. These synthetic nucleoside derivatives mimic endogenous guanosine, enabling them to interact with and modulate the function of essential cellular and viral enzymes and signaling pathways. Their mechanisms of action are diverse, ranging from the direct inhibition of viral polymerases and cellular enzymes involved in nucleotide metabolism to the activation of innate immune responses. This technical guide provides an in-depth exploration of the biological significance of guanosine analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support researchers and drug development professionals in this dynamic field.

Introduction

Guanosine, a purine nucleoside, is a fundamental building block for the synthesis of guanine nucleotides (GMP, GDP, and GTP), which are essential for a myriad of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism. Guanosine analogs are structurally modified versions of guanosine designed to interfere with these processes in pathogenic organisms or aberrant cells, or to modulate the host immune system. The therapeutic success of guanosine analogs is largely attributed to their ability to be selectively activated in target cells and to exhibit a high affinity for their molecular targets, thereby minimizing off-target effects and associated toxicities. This guide will delve into the core biological activities of these compounds, focusing on their antiviral, anticancer, and immunomodulatory properties.

Antiviral Activity of Guanosine Analogs

Guanosine analogs are among the most successful classes of antiviral agents, with several compounds approved for the treatment of infections caused by herpes simplex virus (HSV), varicella-zoster virus (VZV), cytomegalovirus (CMV), hepatitis B virus (HBV), and others.

Mechanism of Action

The primary antiviral mechanism of most guanosine analogs involves the inhibition of viral DNA or RNA polymerases.[1][2] These analogs are typically administered as prodrugs and require intracellular phosphorylation to their active triphosphate form. This bioactivation is often initiated by a virus-encoded kinase, which provides a crucial element of selectivity for infected cells.[3][4] The resulting triphosphate analog can then act as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP) or guanosine triphosphate (GTP), for the viral polymerase.[5] Incorporation of the analog into the growing nucleic acid chain can lead to premature chain termination due to the lack of a 3'-hydroxyl group, or it can stall the polymerase, thereby halting viral replication.[6]

Another significant antiviral mechanism is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[7][8] By depleting the intracellular pool of GTP, analogs like ribavirin can indirectly inhibit viral replication, which is highly dependent on a sufficient supply of nucleotide precursors.[9]

Quantitative Data on Antiviral Efficacy

The antiviral potency of guanosine analogs is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell culture-based assays, and their inhibitory constant (Ki) for the target viral polymerase.

Guanosine AnalogVirusCell LineEC50 / IC50 (µM)Ki (µM) for Viral PolymeraseReference(s)
Acyclovir HSV-1-4.25 (EC50 for plaque number)-[10]
EBV-0.3 (IC50)-
Ganciclovir EBV-0.05 (IC50)-
CMV-1 (IC90)-[11]
EHV-3-0.16 (EC50 for plaque number)-[10]
Entecavir HBV (wild-type)HepG20.0053 (EC50)0.0005 (IC50 for RT)[12][13]
HBV (lamivudine-resistant)HepG20.026 (median EC50)-[14]
Ribavirin RSV-1.38 - 5.3 µg/mL (EC50)-[15]
Influenza virus-1.38 - 5.3 µg/mL (EC50)-[15]
SFTSVVero3.69 - 8.72 µg/mL (IC50)-[16]
VSVVero2250 (IC50)-[17]
SeVVero1550 (IC50)-[17]
AT-511 SARS-CoV-2HAE0.47 (EC90)-[18]

Table 1: Antiviral Efficacy of Selected Guanosine Analogs.

Guanosine Analog TriphosphateViral DNA PolymeraseKi (µM)Reference(s)
Acyclovir-TP CMV0.0076[19]
(R)-DHBG-TP CMV3.5[19]
(S)-DHBG-TP CMV13.0[19]
HBG-TP CMV0.23[19]

Table 2: Inhibitory Constants (Ki) of Guanosine Analog Triphosphates for CMV DNA Polymerase.

Anticancer Activity of Guanosine Analogs

Several guanosine analogs have demonstrated significant activity against various types of cancer. Their mechanisms of action in cancer cells often parallel their antiviral activities, primarily involving the disruption of DNA synthesis and the induction of apoptosis.

Mechanism of Action

Similar to their antiviral counterparts, anticancer guanosine analogs are converted to their triphosphate forms within the cell. These triphosphates can then be incorporated into the DNA of rapidly dividing cancer cells by cellular DNA polymerases, leading to chain termination and cell cycle arrest. Furthermore, some guanosine analogs can inhibit IMPDH, depleting the GTP pool necessary for the high proliferation rate of cancer cells.

Immunomodulatory Activity of Guanosine Analogs

A fascinating aspect of some guanosine analogs is their ability to stimulate the innate immune system, leading to the production of cytokines and the activation of various immune cells.

Mechanism of Action

Certain N7,C8-disubstituted guanosine analogs, such as loxoribine, have been shown to be potent agonists of Toll-like receptor 7 (TLR7).[20][21] TLR7 is an endosomal pattern recognition receptor that, upon activation, initiates a signaling cascade culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[22] This activation of the innate immune system can contribute to both antiviral and antitumor responses.

Quantitative Data on Immunostimulatory Efficacy

The immunostimulatory activity of guanosine analogs can be assessed by measuring the induction of cytokine production in immune cells.

Guanosine AnalogCell TypeCytokine InducedObservationReference(s)
Loxoribine Murine spleen cellsIL-1α, TNF-α, TNF-β, IL-6, IFN-α, IFN-γDose-dependent production[23]
Loxoribine Murine spleen cellsIL-6, TNF-α, IFN-α/β, IFN-γAll strains produced these cytokines[24]

Table 3: Immunostimulatory Activity of Loxoribine.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral agent required to reduce the number of viral plaques.[12]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well or 24-well plates.

  • Virus stock of known titer.

  • Serial dilutions of the guanosine analog.

  • Serum-free culture medium.

  • Semi-solid overlay medium (e.g., containing 1% agarose or methylcellulose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Seed host cells in plates and incubate until a confluent monolayer is formed.[12]

  • Prepare serial dilutions of the guanosine analog in serum-free medium.

  • Prepare a virus inoculum at a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).[12]

  • Remove the culture medium from the cell monolayers and wash with PBS.

  • In separate tubes, mix the virus inoculum with each dilution of the guanosine analog and a no-drug control. Incubate at 37°C for 1 hour.[12]

  • Add the virus-drug mixtures to the respective wells and incubate for 1-2 hours at 37°C to allow for viral adsorption.[12]

  • Carefully aspirate the inoculum and gently add the semi-solid overlay medium.[12]

  • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days).[12]

  • Fix the cells with the fixing solution for at least 30 minutes.[12]

  • Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.[12]

  • Gently wash the wells with water and allow the plates to air dry.

  • Count the number of plaques in each well and calculate the percent inhibition relative to the virus control. The EC50 is the concentration of the analog that reduces the plaque number by 50%.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.[14][23]

Materials:

  • Cells seeded in a 96-well plate.

  • Serial dilutions of the guanosine analog.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[23]

  • Solubilization solution (e.g., SDS-HCl solution).[4]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.[14]

  • Add serial dilutions of the guanosine analog to the wells and incubate for the desired exposure time (e.g., 72 hours).[14]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate at room temperature in the dark for at least 2 hours, with occasional shaking.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control. The CC50 is the concentration of the analog that reduces cell viability by 50%.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[10][15]

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates.

  • Virus stock.

  • Serial dilutions of the guanosine analog.

  • Culture medium.

Procedure:

  • Seed host cells in plates and grow to confluency.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).[15]

  • After a 1-2 hour adsorption period, remove the virus inoculum and add medium containing serial dilutions of the guanosine analog.[15]

  • Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24, 48, or 72 hours).[15]

  • Harvest the cell culture supernatants, which contain the progeny virus.[15]

  • Determine the viral titer in the harvested supernatants using a plaque assay or TCID50 assay.[15]

  • Calculate the percentage of virus yield reduction for each concentration of the analog compared to the no-drug control.

IMPDH Enzyme Activity Assay

This assay measures the activity of IMPDH by monitoring the production of NADH.[17][25]

Materials:

  • Cell or tissue extracts containing IMPDH.

  • IMPDH assay buffer (e.g., 50 mM Tris-HCl pH 8, 100 mM KCl, 1 mM DTT, 1 mM EDTA).[26]

  • IMP substrate.

  • NAD+ cofactor.

  • Serial dilutions of the guanosine analog inhibitor.

  • Microplate reader capable of measuring absorbance at 340 nm.[27]

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD+, and the cell/tissue extract.

  • Add serial dilutions of the guanosine analog to the reaction mixture.

  • Initiate the reaction by adding the IMP substrate.[27]

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 of the guanosine analog for IMPDH inhibition.

TLR7 Reporter Gene Assay

This assay utilizes a cell line engineered to express TLR7 and a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB promoter to measure TLR7 activation.[13][28]

Materials:

  • HEK-Blue™ TLR7 reporter cells (or similar).[3]

  • Assay medium.

  • Serial dilutions of the guanosine analog.

  • Positive control TLR7 agonist (e.g., R848).

  • Luciferase or SEAP detection reagent.

  • Luminometer or spectrophotometer.

Procedure:

  • Seed the HEK-Blue™ TLR7 reporter cells in a 96-well plate and incubate overnight.[13]

  • Add serial dilutions of the guanosine analog and the positive control to the respective wells.[13]

  • Incubate the plate for a specified period (e.g., 4-24 hours) to allow for TLR7 activation and reporter gene expression.[13][21]

  • Add the detection reagent to each well according to the manufacturer's instructions.[13]

  • Measure the luminescence or absorbance to quantify reporter gene activity.

  • Calculate the fold induction of reporter gene expression relative to the unstimulated control.

Signaling Pathways and Logical Relationships

The biological effects of guanosine analogs are mediated through their interaction with specific cellular and viral pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key relationships.

Antiviral Mechanism of Action

Antiviral_Mechanism cluster_cell Infected Host Cell Guanosine Analog (Prodrug) Guanosine Analog (Prodrug) Viral Kinase Viral Kinase Guanosine Analog (Prodrug)->Viral Kinase Phosphorylation Analog-Monophosphate Analog-Monophosphate Viral Kinase->Analog-Monophosphate Host Kinases Host Kinases Analog-Diphosphate Analog-Diphosphate Host Kinases->Analog-Diphosphate Analog-Triphosphate (Active) Analog-Triphosphate (Active) Host Kinases->Analog-Triphosphate (Active) Analog-Monophosphate->Host Kinases Phosphorylation Analog-Diphosphate->Host Kinases Phosphorylation Viral DNA/RNA Polymerase Viral DNA/RNA Polymerase Analog-Triphosphate (Active)->Viral DNA/RNA Polymerase Competitive Inhibition of dGTP/GTP Viral Replication Viral Replication Viral DNA/RNA Polymerase->Viral Replication Chain Termination / Polymerase Inhibition Chain Termination / Polymerase Inhibition Viral DNA/RNA Polymerase->Chain Termination / Polymerase Inhibition Chain Termination / Polymerase Inhibition->Viral Replication Inhibits

Caption: Antiviral mechanism of guanosine analogs via polymerase inhibition.

IMPDH Inhibition Pathway

IMPDH_Inhibition Ribose-5-Phosphate Ribose-5-Phosphate IMP IMP Ribose-5-Phosphate->IMP de novo synthesis IMPDH IMPDH IMP->IMPDH XMP XMP IMPDH->XMP GMP GMP XMP->GMP GTP GTP GMP->GTP Viral Replication Viral Replication GTP->Viral Replication Required for Guanosine Analog (e.g., Ribavirin) Guanosine Analog (e.g., Ribavirin) Analog-Monophosphate Analog-Monophosphate Guanosine Analog (e.g., Ribavirin)->Analog-Monophosphate Phosphorylation Analog-Monophosphate->IMPDH Inhibits

Caption: Inhibition of IMPDH by guanosine analogs depletes GTP pools.

TLR7 Activation Pathway

TLR7_Activation cluster_endosome Endosome Guanosine Analog (e.g., Loxoribine) Guanosine Analog (e.g., Loxoribine) TLR7 TLR7 Guanosine Analog (e.g., Loxoribine)->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-κB Pathway NF-κB Pathway TRAF6->NF-κB Pathway IRF7 Pathway IRF7 Pathway TRAF6->IRF7 Pathway Cytokine Production (e.g., IFN-α) Cytokine Production (e.g., IFN-α) NF-κB Pathway->Cytokine Production (e.g., IFN-α) IRF7 Pathway->Cytokine Production (e.g., IFN-α)

Caption: Activation of TLR7 signaling by immunostimulatory guanosine analogs.

Conclusion

Guanosine analogs continue to be a vital class of therapeutic agents with diverse and potent biological activities. Their success stems from a deep understanding of their molecular mechanisms of action, which has enabled the rational design of compounds with improved efficacy and safety profiles. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of these remarkable molecules and to develop the next generation of guanosine analog-based therapies. The ongoing exploration of their interactions with cellular and viral targets, as well as their immunomodulatory properties, promises to yield new therapeutic opportunities for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for 2'-Deoxyguanosine-¹⁵N₅ in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level.[1] The incorporation of stable isotopes, such as ¹⁵N, into nucleic acids significantly enhances the resolution and information content of NMR spectra.[2][3] 2'-Deoxyguanosine-¹⁵N₅, a non-radioactive, stable isotope-labeled nucleoside, serves as a crucial tool for in-depth NMR studies of DNA. By replacing the naturally abundant ¹⁴N (a quadrupolar nucleus that leads to broad signals) with ¹⁵N (a spin-½ nucleus), researchers can obtain sharp, well-resolved peaks, enabling a range of sophisticated NMR experiments.[2]

These application notes provide detailed protocols for the use of 2'-Deoxyguanosine-¹⁵N₅ in NMR spectroscopy for studying DNA structure, dynamics, and interactions with ligands, such as small molecule drugs and proteins.

Applications of 2'-Deoxyguanosine-¹⁵N₅ in NMR Spectroscopy

The site-specific or uniform incorporation of 2'-Deoxyguanosine-¹⁵N₅ into DNA oligonucleotides opens avenues for a variety of NMR-based investigations:

  • Structural Determination of DNA: ¹⁵N-labeling is instrumental in resolving spectral overlap in larger DNA molecules and complex structures like G-quadruplexes.[1][4] It aids in the unambiguous assignment of resonances, a critical step in determining the three-dimensional structure of DNA.[4]

  • Studying DNA Dynamics: NMR relaxation experiments on ¹⁵N-labeled DNA provide insights into the internal motions of the DNA duplex, including base pair opening and sugar-phosphate backbone flexibility, which are crucial for its biological function.

  • Probing DNA-Ligand Interactions: Monitoring changes in the ¹⁵N chemical shifts of guanosine residues upon the addition of a ligand (e.g., a drug candidate) provides precise information about the binding site, the affinity of the interaction, and any conformational changes in the DNA upon binding.[5][6] This is particularly valuable in drug discovery for validating hits and guiding lead optimization.[7][8]

  • Investigating DNA-Protein Interactions: ¹⁵N-labeling of DNA can be used in conjunction with unlabeled or ¹³C/¹⁵N-labeled proteins to map the DNA-binding interface of the protein and to study the conformational changes that occur in both the DNA and the protein upon complex formation.

Experimental Protocols

Synthesis and Incorporation of 2'-Deoxyguanosine-¹⁵N₅ into DNA

2'-Deoxyguanosine-¹⁵N₅ can be incorporated into DNA oligonucleotides using standard solid-phase phosphoramidite chemistry.[4] The labeled deoxynucleoside is first converted into its phosphoramidite derivative, which is then used in an automated DNA synthesizer. Both site-specific and uniform labeling strategies can be employed depending on the research question. For many applications, site-specific labeling of key guanine residues provides the necessary information while being more cost-effective.

Alternatively, enzymatic methods can be employed for the biosynthesis of uniformly ¹⁵N-labeled DNA. This involves growing E. coli in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source, followed by plasmid extraction and enzymatic digestion to obtain the desired labeled DNA sequence.[2][9]

Sample Preparation for NMR Spectroscopy

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • ¹⁵N-labeled DNA oligonucleotide

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Deuterium oxide (D₂O) for the lock signal (typically 5-10%)[10]

  • Internal standard (optional, e.g., DSS for chemical shift referencing)[11]

  • NMR tubes (clean and high-precision)[12]

Protocol:

  • Dissolve the ¹⁵N-labeled DNA sample in the NMR buffer to the desired concentration (typically 0.1-1.0 mM).[13] Higher concentrations generally yield better signal-to-noise ratios.[14]

  • Anneal the DNA: If the DNA is self-complementary or if two complementary strands are used, heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

  • Add D₂O to a final concentration of 5-10%.[10]

  • Filter the sample: To remove any particulate matter that can degrade spectral quality, filter the sample through a 0.22 µm filter directly into the NMR tube.[12]

  • Degas the sample (optional): For certain experiments, particularly those sensitive to paramagnetic oxygen, degassing the sample by several freeze-pump-thaw cycles can improve spectral quality.[12]

  • Final Volume: The final sample volume should be appropriate for the NMR probe being used (typically 500-600 µL for standard probes).[14]

NMR Data Acquisition: ¹H-¹⁵N HSQC

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the most common and informative experiment for ¹⁵N-labeled nucleic acids.[15] It provides a 2D correlation map of each ¹⁵N nucleus and its directly attached proton.

Pulse Program: A standard sensitivity-enhanced gradient HSQC pulse sequence (e.g., hsqcetfpgp) is typically used.[3][16]

Typical Acquisition Parameters (for a 600 MHz spectrometer):

Parameter Value
Spectral Width (¹H) 16 ppm
Spectral Width (¹⁵N) 40 ppm
Carrier Frequency (¹H) Centered on the water resonance (4.7 ppm)
Carrier Frequency (¹⁵N) Centered around 150 ppm (typical for guanine imino nitrogens)
Number of Complex Points (¹H) 2048
Number of Increments (¹⁵N) 256-512
Number of Scans 16-64 (depending on sample concentration)
Relaxation Delay 1.5 - 2.0 s

| ¹J(NH) Coupling Constant | ~90 Hz |

Protocol:

  • Tuning and Matching: Tune and match the NMR probe for the ¹H and ¹⁵N frequencies.[3]

  • Shimming: Shim the magnetic field to obtain a narrow and symmetrical water signal.[3]

  • Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹⁵N.[3]

  • Acquire the ¹H-¹⁵N HSQC spectrum.

  • Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phasing, and baseline correction.

Data Presentation and Analysis

The primary data obtained from a ¹H-¹⁵N HSQC experiment on a 2'-Deoxyguanosine-¹⁵N₅ labeled DNA is a spectrum where each guanine imino group gives rise to a cross-peak. The position of this peak is defined by the chemical shifts of the imino proton (¹H) and the N1 nitrogen (¹⁵N).

Quantitative Data Summary

Chemical Shift Perturbation (CSP) analysis is a powerful tool for studying DNA-ligand interactions. Upon ligand binding, the chemical environment of the guanine nuclei at or near the binding site will change, leading to a shift in the corresponding HSQC cross-peaks. The magnitude of the CSP is indicative of the extent of the interaction.

Table 1: Example of ¹H and ¹⁵N Chemical Shift Changes in a ¹⁵N-labeled DNA Duplex upon Ligand Binding.

Guanine ResidueFree DNA ¹H (ppm)Free DNA ¹⁵N (ppm)Bound DNA ¹H (ppm)Bound DNA ¹⁵N (ppm)Δδ(¹H) (ppm)Δδ(¹⁵N) (ppm)Combined CSP (ppm)¹
G412.85150.212.95150.80.100.600.24
G612.70149.812.72149.90.020.100.04
G1012.90150.513.20152.00.301.500.67
G1212.80150.113.15151.80.351.700.76

¹Combined CSP is calculated using the formula: √[(Δδ(¹H))² + (α * Δδ(¹⁵N))²], where α is a scaling factor (typically ~0.15-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying DNA-ligand interactions using 2'-Deoxyguanosine-¹⁵N₅ labeled DNA and NMR spectroscopy.

experimental_workflow cluster_analysis Data Analysis synthesis Synthesis/Incorporation of 2'-Deoxyguanosine-15N5 purification DNA Purification (e.g., HPLC) synthesis->purification annealing Annealing and Buffer Exchange purification->annealing nmr_sample Final NMR Sample (DNA in buffer + D2O) annealing->nmr_sample hsqc_free 1H-15N HSQC of Free DNA nmr_sample->hsqc_free titration Ligand Titration hsqc_free->titration hsqc_bound 1H-15N HSQC of DNA-Ligand Complex titration->hsqc_bound processing Data Processing and Resonance Assignment hsqc_bound->processing csp Chemical Shift Perturbation (CSP) Analysis processing->csp structure Structure Calculation and Binding Site Mapping csp->structure

Caption: Workflow for NMR studies of DNA-ligand interactions.

Signaling Pathway Example: DNA Damage Response

2'-Deoxyguanosine is susceptible to oxidative damage, forming 8-oxo-2'-deoxyguanosine (8-oxo-dG), a common mutagenic lesion. The recognition and repair of such lesions are critical for maintaining genomic integrity. The following diagram illustrates a simplified DNA damage response pathway involving the recognition of a damaged guanine residue. NMR studies with ¹⁵N-labeled DNA containing such lesions can provide structural insights into the recognition process by repair enzymes.

dna_damage_response dna Duplex DNA with This compound damage Oxidative Damage (e.g., ROS) dna->damage damaged_dna DNA with 8-oxo-dG (mutagenic lesion) damage->damaged_dna recognition Damage Recognition (e.g., OGG1) damaged_dna->recognition repair Base Excision Repair (BER) Pathway recognition->repair apoptosis Apoptosis (if damage is overwhelming) recognition->apoptosis

Caption: Simplified DNA damage recognition pathway.

Conclusion

The use of 2'-Deoxyguanosine-¹⁵N₅ in NMR spectroscopy provides a powerful and versatile approach for gaining detailed insights into the structure, dynamics, and interactions of DNA. The protocols and application notes presented here offer a guide for researchers to effectively utilize this valuable tool in their studies, from basic research to drug discovery and development. The ability to probe DNA at the atomic level makes ¹⁵N-labeled NMR an indispensable technique in modern molecular biology and medicinal chemistry.

References

Application Notes and Protocols: 2'-Deoxyguanosine-15N5 for Studying DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The site-specific incorporation of stable isotopes such as 15N into nucleic acids is a powerful strategy for elucidating the intricate details of DNA-protein interactions. 2'-Deoxyguanosine-15N5 (15N5-dG), where all five nitrogen atoms in the guanine base are replaced with the 15N isotope, serves as a critical tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These advanced techniques leverage the unique properties of 15N5-dG to map binding interfaces, determine binding affinities, and quantify complex formation with high precision. This document provides detailed application notes and experimental protocols for utilizing 15N5-dG in the study of DNA-protein interactions, aiding researchers in drug discovery and molecular biology.

Key Applications

The primary applications for 15N5-dG in this context are NMR-based structural and dynamic studies and MS-based quantitative analyses.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Interaction Interfaces

NMR spectroscopy is a premier technique for studying biomolecular interactions at atomic resolution in solution. Incorporating 15N5-dG into a DNA oligonucleotide allows researchers to directly monitor the chemical environment of the guanine bases upon protein binding.

  • Chemical Shift Perturbation (CSP): The most common NMR application is the Chemical Shift Perturbation (CSP) or chemical shift mapping experiment.[1] By recording 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra, a unique signal is observed for each N-H group in the molecule.[2] When a protein binds to the 15N-labeled DNA, guanine residues at the interaction interface will experience a change in their local magnetic environment, causing their corresponding peaks in the HSQC spectrum to shift.[1][3] Tracking these shifts allows for the precise mapping of the protein's binding site on the DNA.[3] This method is particularly effective for studying transcription factor-DNA interactions.[4][5]

  • Binding Affinity (Kd) Determination: By titrating an unlabeled protein into a solution of 15N-labeled DNA and monitoring the chemical shift changes, one can determine the dissociation constant (Kd), a measure of binding affinity.[6] The observed chemical shift is a weighted average of the free and bound states, and fitting the titration data to a binding isotherm yields the Kd value.[6]

2. Mass Spectrometry (MS): Quantitative Analysis of DNA-Protein Complexes

Mass spectrometry is an invaluable tool for identifying and quantifying proteins that interact with a specific DNA sequence. 15N5-dG provides a means for absolute quantification of these interactions.

  • Stable Isotope Labeling for Quantitative Proteomics: A common strategy involves using a 15N-labeled DNA oligonucleotide as "bait" in a pulldown experiment.[7] The labeled DNA, often biotinylated, is incubated with a cellular extract. The DNA and its bound proteins are then isolated. By comparing the mass spectra of proteins pulled down by the 15N-labeled DNA versus an unlabeled (14N) control DNA, interacting proteins can be confidently identified and quantified.[8][9] The mass difference of +5 Da for each 15N5-guanine residue provides a clear isotopic signature for distinguishing the target DNA from any unlabeled background.[10] This approach is highly sensitive and can be used with complex biological samples like nuclear extracts from primary cells.[7]

Data Presentation

Table 1: Representative NMR Chemical Shift Perturbation (CSP) Data for a 15N-dG Labeled Oligonucleotide Upon Binding to a Transcription Factor.

Guanine Residue PositionFree DNA (1H, 15N ppm)Bound DNA (1H, 15N ppm)Combined Chemical Shift Perturbation (Δδ)¹
G2(8.10, 118.5)(8.11, 118.6)0.032
G5(7.95, 120.1)(8.25, 121.3)0.384
G6(8.02, 119.2)(8.41, 120.1)0.438
G10(7.88, 121.5)(7.89, 121.5)0.010
G14(8.15, 118.9)(8.35, 119.3)0.224

¹Combined Chemical Shift Perturbation (Δδ) is calculated using the formula: Δδ = [(Δδ_H)² + (α * Δδ_N)²]¹/², where α is a weighting factor (e.g., 0.14).[6] A larger Δδ indicates a greater perturbation and likely involvement in the binding interface.

Table 2: Comparison of Biophysical Techniques for Determining DNA-Protein Binding Affinity (Kd).

TechniquePrincipleTypical Kd RangeThroughputLabeling Requirement
NMR Spectroscopy Chemical Shift Perturbation10 nM - 10 mM[1]LowIsotopic label (e.g., 15N) on one partner[6]
Mass Spectrometry Quantitative PulldownWide rangeHighIsotopic label for quantification[7]
Surface Plasmon Resonance (SPR) Change in refractive index1 pM - 10 mM[11]Medium-HighNone (one partner is immobilized)[11]
EMSA (Gel Shift) Mobility shift in gel1 pM - 1 µM[12]Low-MediumRadiolabel or fluorescent tag[12]

Visualizations

Diagrams created using Graphviz clarify experimental processes and logical relationships.

experimental_workflow_NMR cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis p1 Synthesize/Purchase 15N5-dG Labeled DNA n1 Prepare 15N-DNA Sample in NMR Buffer p1->n1 p2 Express/Purify Unlabeled Protein n3 Add Protein Aliquots (e.g., 0.25 to 2.0 equivalents) p2->n3 n2 Acquire 2D 1H-15N HSQC (0% Protein) n1->n2 n2->n3 n4 Acquire 2D 1H-15N HSQC at each Titration Point n3->n4 a1 Process Spectra & Assign Resonances n4->a1 a2 Calculate Chemical Shift Perturbations (Δδ) a1->a2 a3 Map Binding Interface on DNA Structure a2->a3 a4 Fit Titration Curves to Determine Kd a2->a4

Workflow for NMR Chemical Shift Perturbation (CSP) experiments.

experimental_workflow_MS cluster_prep Bait & Lysate Preparation cluster_pulldown Affinity Pulldown cluster_ms MS Analysis p1 Prepare Biotinylated 15N5-dG Labeled DNA Bait pd1 Incubate DNA Bait with Nuclear Extract p1->pd1 p2 Prepare Nuclear Extract from Cells/Tissues p2->pd1 pd2 Capture DNA-Protein Complexes on Streptavidin Beads pd1->pd2 pd3 Wash Beads to Remove Non-specific Binders pd2->pd3 ms1 On-Bead Digestion (e.g., Trypsin) pd3->ms1 ms2 Analyze Peptides by LC-MS/MS ms1->ms2 ms3 Identify & Quantify Proteins (Database Search) ms2->ms3 ms4 Identify Specific Interactors vs. Control Pulldown ms3->ms4

Workflow for a DNA pulldown assay followed by LC-MS/MS analysis.

Experimental Protocols

Protocol 1: NMR Chemical Shift Perturbation (CSP) Titration

This protocol outlines the steps for mapping a protein binding site on a DNA oligonucleotide containing 15N5-dG.

Materials:

  • 15N5-dG labeled DNA oligonucleotide, HPLC-purified.

  • Unlabeled protein of interest, >95% pure.

  • NMR Buffer: e.g., 25 mM Phosphate buffer, 50-100 mM NaCl, pH 6.5.[13]

  • Deuterium oxide (D2O) (99.9%).

  • NMR spectrometer equipped with a cryoprobe (600 MHz or higher recommended).

  • NMR tubes.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized 15N5-dG labeled DNA in the NMR buffer to a final concentration of 0.1-0.5 mM. Add 5-10% D2O for the spectrometer lock signal.[13]

    • Prepare a concentrated stock of the unlabeled protein (e.g., 1-5 mM) in the identical NMR buffer. Ensure the buffer components are identical to avoid shifts due to buffer mismatch.

    • Transfer ~500 µL of the 15N-DNA solution to an NMR tube.

  • Acquiring the Reference Spectrum:

    • Place the NMR tube in the spectrometer and allow the temperature to equilibrate (e.g., 25°C).

    • Tune and match the probe.

    • Acquire a 2D 1H-15N HSQC spectrum. This will serve as the reference (unbound) state. This may take several hours depending on the sample concentration.[2]

  • Titration:

    • Remove the sample from the spectrometer and add a small, precise volume of the concentrated protein stock solution (e.g., to achieve a 0.25:1 protein:DNA molar ratio).

    • Gently mix the sample to ensure homogeneity without introducing bubbles.

    • Return the sample to the spectrometer, allow it to re-equilibrate, and acquire another 2D 1H-15N HSQC spectrum.

    • Repeat the previous two steps, adding aliquots of the protein to achieve increasing molar ratios (e.g., 0.5:1, 0.75:1, 1:1, 1.5:1, 2:1).

  • Data Analysis:

    • Process all HSQC spectra using appropriate software (e.g., NMRPipe, Sparky).

    • Overlay the spectra and identify the guanine resonance peaks that shift upon addition of the protein.

    • For each shifting peak at each titration point, measure the change in the 1H and 15N chemical shifts relative to the reference spectrum.

    • Calculate the combined chemical shift perturbation (Δδ) for each guanine residue to identify those most affected by binding.[6]

    • To determine the Kd, plot the Δδ values for significantly perturbed residues against the molar ratio of the protein. Fit this binding isotherm to a suitable binding model.

Protocol 2: Affinity Pulldown Assay with 15N5-dG Labeled DNA followed by LC-MS/MS

This protocol describes a method to identify proteins that bind to a specific DNA sequence using a 15N-labeled probe.

Materials:

  • 5'-biotinylated, 15N5-dG labeled DNA oligonucleotide (bait).

  • 5'-biotinylated, unlabeled (14N) DNA oligonucleotide (control).

  • Nuclear extract from the cells or tissue of interest.

  • Streptavidin-coated magnetic beads.

  • Binding Buffer: e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM MgCl2, 10% glycerol, 0.5 mM DTT, protease inhibitors.

  • Wash Buffer: Binding buffer with 0.1% NP-40.

  • Elution Buffer / Digestion Solution: e.g., 50 mM Ammonium Bicarbonate with sequencing-grade trypsin.

  • LC-MS/MS system.

Methodology:

  • Bait Preparation:

    • Anneal the biotinylated, 15N-labeled single-stranded DNA with its complementary strand to form a double-stranded probe. Do the same for the 14N control probe.

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads and wash them twice with Binding Buffer.

  • DNA-Bead Immobilization:

    • Incubate the washed beads with the double-stranded, biotinylated DNA probes (both 15N-labeled and 14N control in separate tubes) for 1 hour at 4°C with gentle rotation to allow the biotin-streptavidin binding.

    • Wash the beads three times with Binding Buffer to remove any unbound DNA.

  • Protein Binding (Pulldown):

    • Incubate the DNA-bound beads with 0.5-1.0 mg of nuclear extract for 2-4 hours at 4°C with gentle rotation.[7] It is advisable to include a non-specific competitor DNA (e.g., Poly(dI-dC)) to reduce non-specific binding.

  • Washing:

    • After incubation, pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer to remove proteins that are not specifically bound to the DNA probe.

  • On-Bead Digestion for MS Analysis:

    • After the final wash, resuspend the beads in 50 mM Ammonium Bicarbonate.

    • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the bound proteins into peptides.

    • Collect the supernatant containing the peptides. The peptides can be further processed (e.g., desalted using a C18 StageTip) before MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using a high-resolution LC-MS/MS system.

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the tandem mass spectra.

    • Specifically look for proteins that are significantly enriched in the 15N-labeled DNA pulldown compared to the 14N control pulldown to identify true interaction partners.[7]

References

Application Note: Protocols for Site-Specific Incorporation of 2'-Deoxyguanosine-¹⁵N₅ into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in nucleic acid research, structural biology, and drug discovery.

Introduction The site-specific incorporation of stable isotopes, such as ¹⁵N, into oligonucleotides is a powerful technique for investigating nucleic acid structure, dynamics, and interactions with other molecules.[1] 2'-Deoxyguanosine fully labeled with five nitrogen-15 isotopes (dG-¹⁵N₅) is particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies.[2] The ¹⁵N labels provide enhanced spectral resolution and enable the use of heteronuclear NMR experiments to probe the local environment of specific guanosine residues within a DNA sequence, offering detailed insights into hydrogen bonding, base pairing, and ligand-binding events.[2][3][4]

This document provides detailed protocols for the chemical synthesis of oligonucleotides containing dG-¹⁵N₅ at specific positions using the phosphoramidite method, the gold standard for oligonucleotide synthesis.[5]

Overview of Incorporation Strategy

The most common and precise method for incorporating a labeled nucleoside into a specific position within an oligonucleotide is through chemical synthesis on a solid support.[1] This process involves two major stages:

  • Synthesis of the ¹⁵N₅-Deoxyguanosine Phosphoramidite: The isotopically labeled 2'-deoxyguanosine is chemically modified and protected to create a phosphoramidite building block compatible with automated DNA synthesizers.

  • Automated Solid-Phase Synthesis: The custom ¹⁵N₅-dG phosphoramidite is used in a standard oligonucleotide synthesis cycle to build the desired sequence on a solid support.[6][7]

Following synthesis, the oligonucleotide is cleaved from the support, deprotected, and purified to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of ¹⁵N₅-Deoxyguanosine Phosphoramidite

This protocol outlines the key steps to convert commercially available 2'-Deoxyguanosine-¹⁵N₅ into a phosphoramidite building block suitable for automated synthesis.

Materials:

  • 2'-Deoxyguanosine-¹⁵N₅

  • Anhydrous Pyridine and Dichloromethane (DCM)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Protecting group reagents for the N2 exocyclic amine (e.g., Isobutyric anhydride)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

Methodology:

  • Protection of the N2 Exocyclic Amine:

    • Co-evaporate ¹⁵N₅-2'-deoxyguanosine with anhydrous pyridine.

    • Suspend the dried nucleoside in anhydrous pyridine and cool in an ice bath.

    • Add a suitable protecting group reagent, such as isobutyric anhydride, to protect the N2 amino group. This prevents side reactions during oligonucleotide synthesis.

    • Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).

    • Quench the reaction and purify the N2-protected nucleoside.

  • 5'-Hydroxyl Protection (Tritylation):

    • Dissolve the N2-protected ¹⁵N₅-dG in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in slight excess. The DMT group protects the 5'-hydroxyl during synthesis and facilitates purification via reverse-phase chromatography.[8]

    • Stir the reaction at room temperature until complete (monitor by TLC).

    • Work up the reaction and purify the 5'-O-DMT-N2-protected-¹⁵N₅-dG by silica gel chromatography.

  • 3'-Hydroxyl Phosphitylation:

    • Dissolve the doubly protected nucleoside in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen).

    • Add N,N-Diisopropylethylamine (DIPEA).

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the solution at 0°C.

    • Stir the reaction at room temperature for 1-2 hours until completion.[9][10]

    • Quench the reaction, extract the product, and purify by precipitation or rapid silica gel chromatography to yield the final phosphoramidite building block.

    • Confirm the product identity and purity using ³¹P NMR and Mass Spectrometry.

phosphoramidite_synthesis cluster_start Starting Material cluster_steps Synthesis Steps cluster_end Final Product dG_15N5 2'-Deoxyguanosine-¹⁵N₅ step1 Step 1: N2-Amine Protection (e.g., Isobutyryl group) dG_15N5->step1 step2 Step 2: 5'-Hydroxyl Protection (DMT-Cl) step1->step2 step3 Step 3: 3'-Phosphitylation (Cyanoethyl Phosphoramidite Reagent) step2->step3 phosphoramidite ¹⁵N₅-dG Phosphoramidite Building Block step3->phosphoramidite synthesis_cycle deblock 1. Detritylation (DMT Removal) coupling 2. Coupling (Add ¹⁵N₅-dG) deblock->coupling Expose 5'-OH capping 3. Capping (Block Failures) coupling->capping Form Linkage oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation Cap n-1 oxidation->deblock Repeat for next base overall_workflow cluster_synthesis Synthesis Phase cluster_purification Purification & QC Phase cluster_application Application Phase start ¹⁵N₅-Deoxyguanosine amidite Synthesize ¹⁵N₅-dG Phosphoramidite start->amidite oligo_synth Automated Solid-Phase Oligonucleotide Synthesis amidite->oligo_synth deprotect Cleavage & Deprotection oligo_synth->deprotect purify HPLC Purification (RP or IEX) deprotect->purify qc Quality Control (MS & Analytical HPLC) purify->qc final_product Purified ¹⁵N₅-Labeled Oligonucleotide qc->final_product nmr NMR Spectroscopy Studies (Structure, Dynamics, Binding) final_product->nmr

References

Application Notes and Protocols for Mass Spectrometry Analysis of 2'-Deoxyguanosine-¹⁵N₅ Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of DNA by endogenous and exogenous agents leads to the formation of DNA adducts, which can play a crucial role in mutagenesis and carcinogenesis. The accurate quantification of these adducts is essential for understanding disease mechanisms, assessing cancer risk, and in the development of therapeutic agents. Isotope dilution mass spectrometry, particularly using stable isotopically labeled internal standards such as 2'-Deoxyguanosine-¹⁵N₅ (¹⁵N₅-dG), is the gold standard for the precise and accurate measurement of DNA adducts.[1][2][3] The ¹⁵N₅-dG internal standard, which has five ¹⁵N atoms in the guanine base, provides a distinct mass shift, allowing for clear differentiation from the endogenous, unlabeled analyte while maintaining nearly identical chemical and physical properties.[4] This ensures accurate quantification by correcting for sample loss during preparation and variations in instrument response.

These application notes provide detailed protocols for the analysis of DNA adducts using ¹⁵N₅-dG labeled DNA by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are applicable to a wide range of research areas, including toxicology, cancer biology, and pharmaceutical development.

Quantitative Data Summary

The use of ¹⁵N₅-labeled internal standards in conjunction with LC-MS/MS allows for highly sensitive and accurate quantification of DNA adducts. The following tables summarize typical quantitative data obtained from such analyses, providing a benchmark for researchers in the field.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for DNA Adduct Analysis

AnalyteInternal StandardLC-MS/MS MethodLOD (on-column)LOQ (on-column)Reference
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)¹⁵N₅-8-oxo-dGUHPLC-ESI-MS/MS5 fmol25 fmol[2]
N²-ethyl-2'-deoxyguanosine (N²-ethyl-dG)¹⁵N₅-N²-ethyl-dGNano-LC-ESI-MS/MS1.2 amolNot Reported[5]
1,N²-propano-dG¹³C₁₀¹⁵N₅-1,N²-propano-dGNano-LC-ESI-MS/MS6.0 amolNot Reported[5]
N-(deoxyguanosin-8-yl)-PhIPdG-C8-[²H₃C]-PhIPLC-ESI/MS/MS~1 adduct per 10⁸ bases~3 adducts per 10⁸ bases[3]

Table 2: Representative Levels of DNA Adducts in Biological Samples

AdductSample TypeAdduct Level (adducts / 10⁸ nucleotides)Reference
8-oxo-dGHuman Lymphocyte DNA157 ± 88[6]
N²-ethyl-dGHuman Liver DNA53.4 ± 24.5[7]
N²-ethyl-dG (smokers)Human Blood DNA527 ± 877[8]
N²-ethyl-dG (non-smokers)Human Blood DNA269 ± 304[8]

Experimental Protocols

Protocol 1: DNA Isolation from Tissues

This protocol describes a standard method for the isolation of genomic DNA from animal or human tissues.

Materials:

  • Tissue sample (up to 400 mg)

  • Lysis Buffer (200 mM Tris-HCl pH 8.5, 250 mM NaCl, 25 mM EDTA, 0.5% SDS)

  • Proteinase K solution (20 mg/mL)

  • RNase A solution (10 mg/mL)

  • Protein Precipitation Solution

  • Isopropanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water

Procedure:

  • Homogenize the tissue sample in Lysis Buffer.

  • Add Proteinase K solution and incubate at 65°C for 1-2 hours to digest proteins.

  • Add RNase A solution and incubate at 37°C for 15-60 minutes to remove RNA.

  • Add Protein Precipitation Solution and vortex thoroughly.

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant containing the DNA to a new tube.

  • Precipitate the DNA by adding an equal volume of isopropanol.

  • Wash the DNA pellet with 70% ethanol to remove salts.

  • Air-dry the DNA pellet and resuspend in nuclease-free water.

  • Determine the DNA concentration and purity using a spectrophotometer.

Protocol 2: Enzymatic Hydrolysis of DNA to 2'-Deoxynucleosides

This protocol details the enzymatic digestion of DNA into its constituent deoxynucleosides for LC-MS/MS analysis.

Materials:

  • Purified DNA sample

  • ¹⁵N₅-labeled internal standard (e.g., ¹⁵N₅-dG or a specific ¹⁵N₅-labeled adduct)

  • Digestion Buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, pH 7.0)

  • DNase I

  • Nuclease P1

  • Alkaline Phosphatase

  • Phosphodiesterase I

  • Acetonitrile

  • Formic acid

Procedure:

  • To a known amount of DNA (e.g., 50 µg), add a precise amount of the ¹⁵N₅-labeled internal standard.

  • Add Digestion Buffer to the DNA/internal standard mixture.

  • Add DNase I and incubate at 37°C for 10 minutes.

  • Add Nuclease P1 and continue incubation at 37°C for 2 hours.

  • Adjust the pH to ~8.0 with a suitable buffer (e.g., Tris-HCl).

  • Add alkaline phosphatase and phosphodiesterase I and incubate at 37°C overnight.

  • Stop the reaction by adding acetonitrile.

  • Centrifuge the sample to pellet the enzymes.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitute the dried sample in a suitable solvent (e.g., water or mobile phase) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of 2'-Deoxyguanosine Adducts

This protocol provides a general framework for the LC-MS/MS analysis of dG adducts. Parameters should be optimized for the specific adduct and instrument.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example for 8-oxo-dG):

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 40% B over 15 minutes.

  • Flow Rate: 300 nL/min to 0.2 mL/min depending on the column dimensions.

  • Column Temperature: 40°C

MS/MS Conditions (Example for a generic dG adduct):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)

  • SRM Transitions:

    • Unlabeled Adduct: [M+H]⁺ → [M+H - 116.0474]⁺ (neutral loss of the deoxyribose moiety)

    • ¹⁵N₅-labeled Internal Standard: [M+5+H]⁺ → [M+5+H - 116.0474]⁺

  • Collision Energy: Optimize for the specific adduct.

  • Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of DNA adducts using a ¹⁵N₅-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue Tissue/Cell Sample dna_isolation DNA Isolation tissue->dna_isolation dna Purified DNA dna_isolation->dna add_is Add ¹⁵N₅-dG Internal Standard dna->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis nucleosides Nucleoside Mixture hydrolysis->nucleosides lc_separation LC Separation nucleosides->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification results Results (Adduct Levels) quantification->results

Caption: General workflow for DNA adduct analysis.

DNA Damage Response Pathway

The formation of DNA adducts can trigger the DNA Damage Response (DDR) pathway, a complex signaling network that coordinates cell cycle arrest, DNA repair, or apoptosis. The following diagram provides a simplified overview of the DDR pathway initiated by DNA adducts.

dna_damage_response cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes dna_adduct DNA Adducts MRN MRN Complex dna_adduct->MRN Recognition ATR_ATRIP ATR-ATRIP dna_adduct->ATR_ATRIP Recognition ATM ATM MRN->ATM Activation ATR ATR ATR_ATRIP->ATR Activation p53 p53 ATM->p53 Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis Chk1->cell_cycle_arrest Chk2->p53 Chk2->cell_cycle_arrest

Caption: Simplified DNA Damage Response pathway.

References

Application Notes and Protocols for 2'-Deoxyguanosine-¹⁵N₅ as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled nucleosides are powerful tools for elucidating the dynamics of DNA synthesis and repair. 2'-Deoxyguanosine-¹⁵N₅, a non-radioactive isotopologue of the natural nucleoside, serves as a valuable tracer in metabolic studies. When introduced into cellular systems, it is utilized by the nucleotide salvage pathway and incorporated into newly synthesized DNA. By tracking the incorporation of ¹⁵N₅-labeled deoxyguanosine over time using mass spectrometry, researchers can quantitatively measure rates of DNA synthesis, turnover, and repair. These measurements provide critical insights into cellular proliferation, the response to DNA damaging agents, and the efficacy of therapeutic interventions.

This document provides detailed application notes on the use of 2'-Deoxyguanosine-¹⁵N₅ as a metabolic tracer and comprehensive protocols for its application in cell culture experiments.

Application Notes

Principle of the Method

The use of 2'-Deoxyguanosine-¹⁵N₅ as a metabolic tracer is based on the principle of stable isotope labeling and analysis by mass spectrometry (MS). The ¹⁵N₅-labeled deoxyguanosine is introduced into the cell culture medium and is taken up by the cells. Inside the cell, it is phosphorylated by deoxyguanosine kinase (dGK), the rate-limiting enzyme of the deoxyguanosine salvage pathway, to form 2'-deoxyguanosine-¹⁵N₅ monophosphate (dGMP-¹⁵N₅). This is further phosphorylated to the triphosphate form (dGTP-¹⁵N₅) and becomes part of the cellular deoxynucleoside triphosphate (dNTP) pool. During DNA replication and repair, DNA polymerases incorporate this labeled precursor into newly synthesized DNA strands.

By isolating genomic DNA at different time points after the introduction of the tracer, hydrolyzing it back to individual deoxyribonucleosides, and analyzing the isotopic enrichment of deoxyguanosine using Liquid Chromatography-Mass Spectrometry (LC-MS), the rate of new DNA synthesis can be quantified.

Applications in Metabolic Research
  • Measurement of DNA Synthesis and Cell Proliferation: The rate of incorporation of 2'-Deoxyguanosine-¹⁵N₅ into DNA is a direct measure of the rate of DNA synthesis, which is closely correlated with cell proliferation. This method offers a non-radioactive and less toxic alternative to traditional methods like ³H-thymidine or BrdU incorporation.

  • Studying DNA Turnover and Repair: By performing pulse-chase experiments, where the ¹⁵N₅-labeled medium is replaced with an unlabeled medium, the rate of DNA turnover can be determined. This can provide insights into the balance between DNA synthesis and degradation. Furthermore, in the context of DNA damage, the rate of removal of unlabeled deoxyguanosine and its replacement with labeled counterparts can be used to quantify DNA repair kinetics.

  • Investigating Nucleotide Salvage Pathway Regulation: The incorporation of 2'-Deoxyguanosine-¹⁵N₅ is dependent on the activity of the salvage pathway. Therefore, this tracer can be used to study how different signaling pathways, such as the PI3K-Akt-mTOR pathway, regulate nucleotide salvage and, consequently, DNA synthesis.[1][2]

  • Drug Development and Efficacy Testing: This technique can be employed to assess the impact of novel therapeutics on DNA synthesis and repair. For example, it can be used to evaluate the efficacy of cytotoxic drugs that target DNA replication or to assess the protective effects of agents against DNA damage.

Signaling Pathways and Experimental Workflows

The incorporation of 2'-Deoxyguanosine-¹⁵N₅ is intricately linked to the cellular signaling networks that control cell growth, proliferation, and metabolism. The PI3K-Akt-mTOR pathway is a central regulator of these processes and has been shown to influence nucleotide synthesis.[3][4]

Deoxyguanosine Salvage Pathway

The following diagram illustrates the salvage pathway for 2'-deoxyguanosine and its incorporation into DNA.

Salvage_Pathway dG_ext 2'-Deoxyguanosine-¹⁵N₅ (extracellular) dG_int 2'-Deoxyguanosine-¹⁵N₅ (intracellular) dG_ext->dG_int Transport dGMP dGMP-¹⁵N₅ dG_int->dGMP Deoxyguanosine Kinase (dGK) dGDP dGDP-¹⁵N₅ dGMP->dGDP Guanylate Kinase dGTP dGTP-¹⁵N₅ dGDP->dGTP Nucleoside Diphosphate Kinase DNA Genomic DNA (¹⁵N₅-labeled) dGTP->DNA DNA Polymerase

Caption: The salvage pathway of 2'-Deoxyguanosine-¹⁵N₅ incorporation into genomic DNA.

Experimental Workflow for Metabolic Labeling

The general workflow for a metabolic labeling experiment using 2'-Deoxyguanosine-¹⁵N₅ is depicted below.

Experimental_Workflow cell_culture 1. Cell Culture labeling 2. Metabolic Labeling with 2'-Deoxyguanosine-¹⁵N₅ cell_culture->labeling harvest 3. Cell Harvesting at Different Time Points labeling->harvest dna_extraction 4. Genomic DNA Extraction harvest->dna_extraction hydrolysis 5. Enzymatic Hydrolysis to Deoxyribonucleosides dna_extraction->hydrolysis lcms 6. LC-MS/MS Analysis hydrolysis->lcms analysis 7. Data Analysis and Quantification lcms->analysis

Caption: General experimental workflow for tracing DNA metabolism with 2'-Deoxyguanosine-¹⁵N₅.

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a metabolic labeling experiment using 2'-Deoxyguanosine-¹⁵N₅. This data illustrates how the tracer can be used to measure DNA synthesis rates and the effect of a growth factor.

Table 1: Time-Course of 2'-Deoxyguanosine-¹⁵N₅ Incorporation into Genomic DNA

Time (hours)¹⁵N Enrichment in Deoxyguanosine (%)
00.0
21.5 ± 0.2
43.1 ± 0.3
86.0 ± 0.5
128.5 ± 0.7
2415.2 ± 1.1

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of Growth Factor Treatment on DNA Synthesis Rate

TreatmentDNA Synthesis Rate (% new DNA / hour)
Control0.65 ± 0.08
Growth Factor X (100 ng/mL)1.25 ± 0.15*

p < 0.05 compared to control. Data are presented as mean ± standard deviation (n=3). The DNA synthesis rate is calculated from the linear range of the ¹⁵N enrichment curve.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with 2'-Deoxyguanosine-¹⁵N₅

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2'-Deoxyguanosine-¹⁵N₅ sterile solution (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet)

Procedure:

  • Cell Seeding: Seed the mammalian cells in culture flasks or plates at a density that allows for logarithmic growth during the labeling period.

  • Labeling Medium Preparation: Prepare the cell culture medium containing the desired final concentration of 2'-Deoxyguanosine-¹⁵N₅. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

  • Metabolic Labeling: Remove the standard culture medium from the cells and replace it with the 2'-Deoxyguanosine-¹⁵N₅-containing medium.

  • Incubation: Incubate the cells for the desired period to allow for the incorporation of the labeled deoxyguanosine into the cellular DNA. The incubation time can vary from a few hours to several days depending on the cell division rate and the experimental goals. For time-course experiments, have separate culture vessels for each time point.

  • Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS to remove any unincorporated tracer. Harvest the cells by trypsinization or scraping.

  • Cell Pelleting and Storage: Centrifuge the cell suspension to obtain a cell pellet. The pellet can be stored at -80°C until DNA extraction.

Protocol 2: DNA Extraction and Enzymatic Hydrolysis

Materials:

  • Cell pellet from Protocol 1

  • Genomic DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Nuclease P1

  • Snake venom phosphodiesterase

  • Alkaline phosphatase

  • Appropriate buffers for each enzyme

  • LC-MS grade water

Procedure:

  • Genomic DNA Extraction: Isolate genomic DNA from the cell pellets using a commercial kit according to the manufacturer's instructions.

  • DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be approximately 1.8.

  • Enzymatic Digestion to Deoxyribonucleosides: a. To a known amount of DNA (e.g., 10-50 µg), add the appropriate buffer for Nuclease P1. b. Add Nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into 3'-mononucleotides. c. Adjust the pH of the reaction mixture to be optimal for the subsequent enzymes. d. Add alkaline phosphatase and snake venom phosphodiesterase and incubate at 37°C for another 2-4 hours to completely hydrolyze the mononucleotides into deoxyribonucleosides.

  • Sample Cleanup: Remove the enzymes from the reaction mixture. This can be achieved by protein precipitation (e.g., with chloroform) or by using a solid-phase extraction (SPE) cartridge.

  • Sample Preparation for LC-MS/MS: Dry the resulting solution containing the deoxyribonucleosides in a vacuum centrifuge. Reconstitute the dried sample in a small volume of LC-MS grade water for analysis.

Protocol 3: LC-MS/MS Analysis of ¹⁵N Enrichment in Deoxyguanosine

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation: a. Inject the reconstituted deoxyribonucleoside sample onto a reverse-phase C18 column. b. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the different deoxyribonucleosides.

  • Mass Spectrometric Detection: a. Operate the mass spectrometer in positive ion mode. b. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify unlabeled deoxyguanosine (dG) and ¹⁵N₅-labeled deoxyguanosine (¹⁵N₅-dG).

    • MRM transition for dG: Precursor ion (m/z) → Product ion (m/z)

    • MRM transition for ¹⁵N₅-dG: Precursor ion (m/z + 5) → Product ion (m/z + 5)

  • Data Analysis: a. Integrate the peak areas for both the unlabeled and labeled deoxyguanosine. b. Calculate the percent enrichment of ¹⁵N in deoxyguanosine using the following formula: % ¹⁵N Enrichment = [Area(¹⁵N₅-dG) / (Area(dG) + Area(¹⁵N₅-dG))] * 100

By following these protocols, researchers can effectively utilize 2'-Deoxyguanosine-¹⁵N₅ as a tracer to gain valuable quantitative insights into the complex processes of DNA synthesis, turnover, and repair in various biological systems.

References

Application Notes and Protocols: 2'-Deoxyguanosine-15N5 in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyguanosine-15N5 (¹⁵N₅-dG) is a stable isotope-labeled nucleoside, where all five nitrogen atoms in the guanine base are replaced with the heavy isotope ¹⁵N. This labeling does not alter the chemical properties of the molecule but provides a distinct mass signature and unique nuclear magnetic resonance properties. In drug discovery, ¹⁵N₅-dG serves as a powerful tool for elucidating drug-target interactions, quantifying DNA damage, and tracing metabolic pathways.[1][2] Its primary applications are in Nuclear Magnetic Resonance (NMR) spectroscopy for structural biology and in Mass Spectrometry (MS) for quantitative analysis, making it an indispensable tracer in preclinical research and development.[1][3]

Key Applications in Drug Discovery

Structural Analysis of Nucleic Acid-Drug Interactions by NMR Spectroscopy

Stable isotope labeling is a cornerstone of biomolecular NMR, and ¹⁵N₅-dG is particularly valuable for studying the structure and dynamics of DNA, especially non-canonical structures like G-quadruplexes.[4][5] G-quadruplexes, found in telomeres and promoter regions of oncogenes like BCL2, are significant targets for anticancer drug development.[5][6]

The incorporation of ¹⁵N₅-dG into synthetic oligonucleotides allows for site-specific labeling.[6] This selective labeling is critical for resolving spectral overlap in complex NMR spectra, which is a common challenge for nucleic acids.[7] By using ¹⁵N-edited or filtered NMR experiments, researchers can unambiguously assign the imino and aromatic proton signals of guanine residues involved in G-tetrad formation and drug binding.[4][6] This enables the precise mapping of ligand binding sites, the characterization of conformational changes upon drug binding, and the study of the kinetics and dynamics of the interaction.[4][8][9]

Quantitative Analysis of DNA Adducts by Mass Spectrometry

DNA adducts are segments of DNA that are covalently bonded to a chemical, including certain drugs or their metabolites.[10] These adducts can be mutagenic and carcinogenic, and their quantification is crucial for assessing the genotoxicity of new drug candidates and for studying the mechanisms of DNA-damaging anticancer agents.[10]

Isotope dilution mass spectrometry is the gold standard for accurate quantification of DNA adducts.[10] In this methodology, a known amount of an isotopically labeled internal standard, such as ¹⁵N₅-dG, is added to a biological sample before processing.[11][12] The sample DNA is then digested into individual nucleosides. During analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the unlabeled (native) adducts and the ¹⁵N₅-labeled standards are separated chromatographically but can be distinguished by their mass-to-charge ratio.[13][14] By comparing the signal intensity of the native adduct to that of the known amount of the internal standard, precise quantification is possible, even at levels as low as one adduct per 10⁸ normal nucleotides.[10][11] This technique is essential for preclinical toxicology studies and for biomonitoring in clinical trials.[10]

Tracing DNA Metabolism, Damage, and Repair

Introducing ¹⁵N₅-dG into cell cultures allows it to be taken up by cells and incorporated into newly synthesized DNA through the nucleotide salvage pathway.[15] This metabolic labeling enables researchers to trace the fate of guanine nucleosides within the cell. It can be used to study the effects of drugs on DNA synthesis and turnover.[15]

Furthermore, this approach is invaluable for studying DNA damage and repair mechanisms.[16][17][18] After treating labeled cells with a DNA-damaging agent (which could be a drug candidate), researchers can isolate the DNA, digest it, and use LC-MS/MS to identify and quantify various ¹⁵N₅-labeled DNA lesions, such as oxidized guanine (8-oxo-dG) or other adducts.[3] This allows for a direct measurement of the extent of damage to newly synthesized DNA and can be used to assess the efficiency of DNA repair pathways in the presence of a therapeutic agent. Understanding how a drug impacts these fundamental processes is critical for oncology drug development.[15][17]

Data Presentation

Table 1: Mass Spectrometry Parameters for DNA Adduct Analysis This table summarizes typical parameters for a nano-liquid chromatography/high-resolution accurate mass Orbitrap tandem mass spectrometry (LC/HRAMS²) method for analyzing DNA adducts using ¹⁵N₅-labeled internal standards.[11]

Parameter GroupParameterTypical Value
MS Source Spray Voltage2200 V
Ion Transfer Tube Temp.275 °C
RF Lens40%
AGC Target4 x 10⁵
Maximum Injection Time50 ms
MS² Acquisition Quadrupole Isolationm/z 1.6
HCD Energy (Normalized)25%
Orbitrap Resolution30,000
AGC Target5 x 10⁴
Maximum Injection Time54 ms

Table 2: NMR Spectroscopy Parameters for G-Quadruplex Studies This table outlines common NMR experimental parameters used for studying the structure of G-quadruplexes labeled with ¹⁵N-guanine.[5][6]

ParameterDescriptionTypical Value/Setting
Spectrometer Frequency ¹H Frequency600-950 MHz
Sample Concentration DNA Oligonucleotide0.1 - 3 mM
Buffer Composition Potassium Phosphate25 mM, pH 7.0
Potassium Chloride75-95 mM
Solvent H₂O/D₂O Ratio90% / 10% for imino proton observation
Water Suppression Pulse SequenceWatergate or Jump-and-Return
Relaxation Delay Time between scans3 seconds
Key Experiments 1D ¹H, 2D NOESY, 2D TOCSY, ¹H-¹⁵N HSQC/HMQCFor assignment and structural restraints

Experimental Protocols

Protocol 1: NMR Analysis of G-Quadruplex-Ligand Interactions

This protocol provides a generalized workflow for preparing a ¹⁵N-labeled DNA sample and analyzing its interaction with a small molecule ligand using NMR spectroscopy.

1. Synthesis and Purification of ¹⁵N-Labeled Oligonucleotide: a. Synthesize the desired DNA oligonucleotide sequence using solid-phase phosphoramidite chemistry.[6] b. For site-specific labeling, use ¹⁵N₅-2'-deoxyguanosine phosphoramidite at the desired guanine positions during the synthesis cycle.[12] A low (e.g., 6-8%) incorporation can be sufficient for unambiguous assignment.[6][19] c. Deprotect and cleave the oligonucleotide from the solid support. d. Purify the full-length oligonucleotide using reverse-phase High-Performance Liquid Chromatography (HPLC).[6] e. Desalt the purified DNA sample by dialysis against water and lyophilize to a dry powder.[6]

2. NMR Sample Preparation: a. Dissolve the lyophilized ¹⁵N-labeled DNA in an aqueous buffer to a final concentration of 0.1–3 mM.[4] A typical buffer is 25 mM potassium phosphate, 95 mM KCl, pH 7.0.[4] b. Use a 90% H₂O / 10% D₂O mixture to allow for observation of exchangeable imino protons.[4] c. To ensure proper folding into the G-quadruplex structure, anneal the sample by heating to 95 °C for 15 minutes, followed by slow cooling to room temperature.[4] d. Transfer the final sample (typically ~500-600 µL) into a 5-mm NMR tube.[5]

3. NMR Data Acquisition: a. Acquire a 1D ¹H NMR spectrum to confirm the formation of the G-quadruplex, identified by characteristic imino proton resonances between 10.5 and 12.0 ppm.[4] b. Perform resonance assignment using a suite of 2D NMR experiments, such as NOESY, TOCSY, and ¹H-¹⁵N HSQC. The HSQC spectrum will correlate the guanine imino protons with their attached ¹⁵N nuclei, aiding assignment.[4][6] c. Prepare a stock solution of the drug ligand (10–40 mM) in a suitable solvent (e.g., D₂O or DMSO-d₆).[4] d. Titrate the ligand into the DNA sample in stepwise molar equivalents (e.g., 0.25, 0.5, 1.0, 2.0 eq). e. Acquire a 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum after each addition to monitor chemical shift perturbations, which indicate the binding site and conformational changes.

Protocol 2: LC-MS/MS Quantification of DNA Adducts

This protocol describes a method for the quantitative analysis of a specific DNA adduct in a biological tissue sample using ¹⁵N₅-dG as a precursor for generating the labeled adduct standard.

1. Preparation of Internal Standard: a. The ¹⁵N₅-labeled version of the specific adduct of interest must be synthesized to serve as the internal standard. This often involves reacting ¹⁵N₅-dG with the reactive form of the chemical or drug being studied.[12]

2. DNA Extraction and Digestion: a. Extract genomic DNA from the tissue sample using a standard phenol-chloroform extraction or a commercial DNA isolation kit. b. Quantify the amount of isolated DNA (e.g., by UV absorbance at 260 nm). c. To a known amount of sample DNA (e.g., 20 µg), add a precise amount of the ¹⁵N₅-labeled adduct internal standard.[11] d. Digest the DNA to nucleosides. Incubate the DNA with DNase I and nuclease P1 at 37 °C for 3-4 hours.[11] e. Add phosphodiesterase I and alkaline phosphatase and continue the incubation overnight at 37 °C to complete the digestion to individual 2'-deoxynucleosides.[11]

3. Sample Cleanup: a. Purify the digested nucleosides from proteins and salts using solid-phase extraction (SPE). b. Elute the nucleosides, evaporate the solvent, and reconstitute the sample in a small volume of mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis: a. Inject the sample onto a reverse-phase UHPLC column coupled to a tandem mass spectrometer (typically a triple quadrupole or high-resolution Orbitrap).[11][20] b. Develop a chromatographic gradient to separate the adduct of interest from the highly abundant normal nucleosides. c. Operate the mass spectrometer in positive electrospray ionization (ESI) mode. d. Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect the specific mass transition for both the native adduct and the ¹⁵N₅-labeled internal standard. The key transition monitored is the loss of the deoxyribose sugar (116.0473 Da) from the protonated nucleoside.[14] e. Quantify the native adduct by calculating the peak area ratio of the native adduct to the ¹⁵N₅-labeled internal standard and comparing it to a standard curve.

Visualizations

NMR_Drug_Screening_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis synthesis Synthesize Oligonucleotide with ¹⁵N₅-dG purify HPLC Purification & Desalting synthesis->purify fold Dissolve & Anneal (Fold G-Quadruplex) purify->fold nmr_initial Acquire Initial Spectra (1D ¹H, 2D ¹H-¹⁵N HSQC) fold->nmr_initial titrate Titrate with Drug Candidate nmr_initial->titrate nmr_final Acquire Spectra Post-Titration titrate->nmr_final analyze Analyze Chemical Shift Perturbations nmr_final->analyze structure Determine Binding Site & Model Complex analyze->structure output Identify Lead Compound structure->output

Workflow for NMR-based screening of drug candidates targeting G-quadruplex DNA.

DNA_Adduct_Analysis_Workflow cluster_sample Sample Preparation cluster_ms LC-MS/MS Analysis cluster_quant Quantification extract Extract DNA from Biological Sample spike Spike with ¹⁵N₅-labeled Adduct Standard extract->spike digest Enzymatic Digestion to Nucleosides spike->digest cleanup Solid-Phase Extraction (SPE) Cleanup digest->cleanup lc UHPLC Separation cleanup->lc ms Tandem MS Detection (SRM/PRM) lc->ms ratio Calculate Peak Area Ratio (Native / ¹⁵N₅-Standard) ms->ratio quantify Determine Adduct Concentration ratio->quantify output Genotoxicity Assessment quantify->output

Workflow for quantitative DNA adduct analysis using an ¹⁵N₅-labeled internal standard.

DNA_Metabolism_Pathway pool Intracellular dNTP Pool dna Genomic DNA (¹⁵N₅-labeled) pool->dna Replication/ Synthesis dG_15N5 ¹⁵N₅-dG (External Tracer) salvage Salvage Pathway dG_15N5->salvage Uptake salvage->pool Phosphorylation damage DNA Damage (e.g., Drug-induced) dna->damage repair DNA Repair Pathways damage->repair lesions Excision of ¹⁵N₅-labeled Lesions repair->lesions Analysis by MS

Tracing DNA damage and repair using ¹⁵N₅-dG metabolic labeling.

References

Application Notes and Protocols for Quantitative Analysis of DNA Damage using 2'-Deoxyguanosine-¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of oxidative DNA damage, specifically focusing on the biomarker 8-hydroxy-2'-deoxyguanosine (8-oxo-dG), using 2'-Deoxyguanosine-¹⁵N₅ as an internal standard. The use of a stable isotope-labeled internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of DNA lesions.[1] This methodology, known as isotope dilution mass spectrometry (IDMS), corrects for sample loss during preparation and variations in instrument response, ensuring high accuracy and sensitivity.[1]

Core Concepts: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a quantitative technique where a known amount of a stable isotope-labeled analogue of the analyte of interest is added to a sample at the beginning of the analytical procedure. In this case, 2'-Deoxyguanosine-¹⁵N₅ (or its oxidized form, 8-oxo-dG-¹⁵N₅) is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes.[1] By measuring the ratio of the signal from the endogenous analyte to the internal standard, precise quantification can be achieved.

Applications

The accurate quantification of 8-oxo-dG is crucial in various research and development areas:

  • Drug Development: To evaluate the genotoxic potential of new drug candidates or the efficacy of drugs designed to induce or protect against DNA damage in cancer cells.[1][2]

  • Toxicology: To assess cellular damage from exposure to environmental mutagens and carcinogens.[3]

  • Biomonitoring: To measure DNA adducts in biological samples such as urine and blood to assess human exposure to genotoxic agents.[1]

  • Disease Research: To understand the role of oxidative stress in the pathogenesis of diseases like cancer, neurodegenerative disorders, and aging.[4][5]

Experimental Protocols

Protocol 1: DNA Isolation and Purification

Objective: To isolate genomic DNA from cultured cells or tissues while minimizing artifactual oxidation of guanine.

Materials:

  • Cultured cells or tissue samples

  • Phosphate-buffered saline (PBS), ice-cold

  • DNAzol or other non-phenol-based DNA extraction reagent

  • Chelex-treated buffers to prevent Fenton chemistry-mediated generation of reactive oxygen species (ROS).[3]

  • Deferoxamine (iron chelator)[3]

  • Ethanol (75% and 100%), ice-cold

  • Nuclease-free water

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS. For tissues, homogenize in an appropriate lysis buffer on ice.

  • DNA Extraction: Follow the manufacturer's instructions for the chosen DNA extraction kit (e.g., DNAzol). It is critical to use methods that avoid phenol and chaotropic agents like NaI, which can induce artificial oxidation.[3][5]

  • Chelating Agents: Throughout the procedure, use buffers treated with Chelex and supplemented with deferoxamine to complex any residual transition metal ions that could contribute to oxidative damage.[3]

  • DNA Precipitation: Precipitate the DNA with ethanol. Wash the DNA pellet with 75% ethanol to remove excess salts.

  • DNA Resuspension: Air-dry the DNA pellet briefly and resuspend it in nuclease-free water.

  • Quantification and Quality Control: Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be approximately 1.8.

Protocol 2: Enzymatic Hydrolysis of DNA

Objective: To digest the isolated DNA into individual nucleosides for LC-MS/MS analysis. Complete digestion is crucial to avoid underestimation of 8-oxo-dG levels.[6]

Materials:

  • Isolated genomic DNA

  • 2'-Deoxyguanosine-¹⁵N₅ (or 8-oxo-dG-¹⁵N₅) internal standard

  • DNase I

  • Phosphodiesterase I

  • Alkaline phosphatase

  • Reaction buffer (e.g., 80 mM Tris-HCl, 20 mM MgCl₂, pH 7)[7]

  • Antioxidant (e.g., TEMPO)[7] or metal chelator (e.g., DTPA)[6]

Procedure:

  • Sample Preparation: In a microcentrifuge tube, add a known amount of genomic DNA (e.g., 50 µg).

  • Internal Standard Spiking: Add a known amount of the ¹⁵N₅-labeled internal standard (e.g., 500 fmol of [¹⁵N₅]8-oxo-dG) to the DNA solution.[7]

  • Initial Digestion: Add the reaction buffer and an antioxidant or chelator to the DNA sample.[6][7] Initiate the hydrolysis by adding DNase I and incubate at 37°C.[7]

  • Secondary Digestion: Add phosphodiesterase I and alkaline phosphatase to the reaction mixture and continue the incubation at 37°C.[7]

  • Enzyme Inactivation: Stop the reaction by heating or by adding a solvent like ethanol to precipitate the enzymes.[8]

  • Sample Cleanup: Centrifuge the sample to pellet the denatured proteins. The supernatant containing the nucleosides is collected for LC-MS/MS analysis. Further cleanup using solid-phase extraction (SPE) may be necessary depending on the sample matrix and desired sensitivity.

Protocol 3: LC-MS/MS Quantification of 8-oxo-dG

Objective: To separate and quantify 8-oxo-dG and its ¹⁵N₅-labeled internal standard.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[7]

  • Mobile Phase A: 0.1% acetic acid in water

  • Mobile Phase B: Methanol

  • Gradient: A linear gradient from low to high organic phase.[7]

  • Flow Rate: 200 µL/min[7]

  • Injection Volume: 15 µL[7]

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • 8-oxo-dG: m/z 284.1 → 168.0[7]

    • [¹⁵N₅]8-oxo-dG: m/z 289.1 → 173.0[7]

  • Data Analysis: Quantify the amount of 8-oxo-dG by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

Data Presentation

The following tables summarize representative quantitative data for 8-oxo-dG levels in various biological systems.

Table 1: Basal Levels of 8-oxo-dG in Different Cell Lines

Cell Line8-oxo-dG per 10⁶ dG (Mean ± SD)Citation
Human Bronchoalveolar H358 Cells2.2 ± 0.4 (as 8-oxo-dGuo/10⁷ dGuo)[3]
Human Lung Adenocarcinoma A549 CellsSimilar to H358[3]
Mouse Hepatoma Hepa-1c1c7 CellsSimilar to H358[3]
Human HeLa Cervical Epithelial Adenocarcinoma Cells2.8[7]

Table 2: Induced 8-oxo-dG Levels in HeLa Cells Treated with H₂O₂

H₂O₂ Concentration8-oxo-dG Levels (Relative to Control)Citation
0.1 mMIncreased[7]
1.0 mMFurther Increased[7]
15 mMBiphasic response observed[7]

Table 3: Endogenous 8-oxo-dG Levels in Human Peripheral Blood Lymphocytes

ParameterValueCitation
Number of Subjects (n)156[7]
Mean ± SD (adducts per 10⁶ dG)1.57 ± 0.88[7]
Range (adducts per 10⁶ dG)0.46 to 5.98[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis DNA Hydrolysis cluster_analysis Analysis cells Cultured Cells or Tissues dna_isolation DNA Isolation (Non-oxidizing method) cells->dna_isolation dna_quant DNA Quantification dna_isolation->dna_quant add_is Spike with [¹⁵N₅]-dG or [¹⁵N₅]-8-oxo-dG dna_quant->add_is enz_digest Enzymatic Digestion (DNase I, Phosphodiesterase I, Alkaline Phosphatase) add_is->enz_digest cleanup Sample Cleanup (SPE) enz_digest->cleanup lcms UHPLC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: General experimental workflow for quantitative analysis of 8-oxo-dG.

Isotope Dilution Principle

isotope_dilution cluster_ms Mass Spectrometry cluster_result Result dG dG oxodG 8-oxo-dG (Analyte, Unknown Amount) ms_analysis Measure Ratio of [8-oxo-dG] / [[¹⁵N₅]-8-oxo-dG] oxodG->ms_analysis iso_oxodG [¹⁵N₅]-8-oxo-dG (Known Amount) iso_oxodG->ms_analysis quantification Accurate Quantification of 8-oxo-dG ms_analysis->quantification

Caption: Principle of isotope dilution mass spectrometry for 8-oxo-dG analysis.

Oxidative DNA Damage and Repair

dna_damage_pathway ros Reactive Oxygen Species (ROS) (e.g., from metabolism, drugs, radiation) guanine Guanine in DNA ros->guanine Oxidation oxodG 8-oxo-dG (Oxidative Lesion) guanine->oxodG repair Base Excision Repair (BER) (e.g., OGG1) oxodG->repair Recognition & Excision mutation Replication leads to G:C -> T:A Transversion oxodG->mutation If not repaired excretion Excretion in Urine repair->excretion

Caption: Simplified pathway of oxidative DNA damage and repair.

References

Application Notes and Protocols for 2'-Deoxyguanosine-¹⁵N₅ in Nucleic Acid Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling of nucleic acids is a cornerstone of modern structural biology, enabling detailed investigations into their three-dimensional structure, dynamics, and interactions with other molecules. 2'-Deoxyguanosine-¹⁵N₅, a stable isotope-labeled nucleoside where all five nitrogen atoms in the guanine base are replaced with the ¹⁵N isotope, serves as a powerful probe, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁵N nucleus possesses a spin of ½, which results in sharp NMR signals and allows for precise measurements of chemical shifts, coupling constants, and relaxation parameters. This provides invaluable insights into hydrogen bonding, metal ion coordination, and the intricate interfaces of nucleic acid-protein and nucleic acid-drug complexes.[1] These application notes provide a comprehensive overview and detailed protocols for the effective utilization of 2'-Deoxyguanosine-¹⁵N₅ in structural biology research.

Key Applications

The primary application of 2'-Deoxyguanosine-¹⁵N₅ lies in its ability to serve as a sensitive reporter for changes in the local chemical environment of the guanine base within DNA. This makes it an exceptional tool for:

  • Studying Nucleic Acid-Ligand Interactions: Monitoring changes in the ¹⁵N chemical shifts of labeled guanosine residues upon the binding of small molecules, drugs, or metal ions provides precise information about the binding site and the nature of the interaction.[2][3][4] The amino protons of guanine are located in the minor groove of the DNA double helix and are often directly involved in ligand binding.[3][4]

  • Investigating Nucleic Acid-Protein Complexes: By selectively labeling the DNA component, researchers can unambiguously identify the guanine residues involved in protein recognition. This is achieved by observing chemical shift perturbations in the ¹⁵N signals of the labeled DNA upon protein binding.[5][6]

  • Probing DNA Structure and Dynamics: The tautomeric state of guanine bases and the geometry of hydrogen bonds within the DNA structure can be elucidated using ¹⁵N NMR of specifically labeled nucleosides.

While primarily used in NMR, isotopic labeling is compatible with other structural techniques like X-ray crystallography. However, for phasing purposes in X-ray crystallography of nucleic acids, the use of heavy-atom derivatives, such as brominated or iodinated nucleosides, is more common.[7][8]

Data Presentation: Quantitative Analysis of Molecular Interactions

The quantitative power of using 2'-Deoxyguanosine-¹⁵N₅ is demonstrated by monitoring the chemical shift perturbations (CSPs) of the ¹⁵N nuclei upon interaction with a binding partner. The magnitude of the CSP is indicative of the strength and location of the interaction.

Table 1: Example ¹⁵N Chemical Shift Perturbations upon Metal Ion Binding

This table illustrates the change in the ¹⁵N₇ chemical shift of a labeled guanosine in a DNA duplex upon the addition of various metal ions. Large upfield shifts are indicative of direct metal coordination.

Labeled DNA Duplex ModelMetal Ion¹⁵N₇ Chemical Shift Change (ppm)Reference
Hammerhead Ribozyme Stem II ModelMg(H₂O)₆²⁺6.5[9]
Hammerhead Ribozyme Stem II ModelZn²⁺17.0[9]
Hammerhead Ribozyme Stem II ModelCd²⁺17.0[9]
Hammerhead Ribozyme Stem II ModelCo(NH₃)₆³⁺No significant change[9]
Table 2: Example ¹⁵N Chemical Shift Perturbations upon Protein Binding

This table shows hypothetical but representative chemical shift perturbations for backbone amide ¹⁵N nuclei in a protein upon binding to a DNA oligonucleotide containing ¹⁵N-labeled guanosine. The average chemical shift change is calculated using the formula: ΔδAV = [(Δδ¹H)² + (Δδ¹⁵N/5)²]1/2.[10]

Residue NumberΔδ ¹H (ppm)Δδ ¹⁵N (ppm)Average Δδ (ppm)Interaction Site
70.251.500.39Yes
150.020.100.03No
320.301.800.47Yes
480.281.650.43Yes
520.221.400.35Yes
650.010.050.01No

Experimental Protocols

Protocol 1: Incorporation of 2'-Deoxyguanosine-¹⁵N₅ into Oligonucleotides

This method allows for site-specific incorporation of the labeled nucleoside.

  • Synthesis of 2'-Deoxyguanosine-¹⁵N₅ Phosphoramidite:

    • Start with commercially available 2'-Deoxyguanosine-¹⁵N₅.

    • Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

    • Protect the exocyclic N2-amino group with a suitable protecting group (e.g., isobutyryl).

    • Perform phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety. This is a critical step and is often performed in situ just prior to oligonucleotide synthesis to ensure high coupling efficiency.[11]

    • Detailed synthetic schemes for guanosine phosphoramidites are available in the literature.[12][13]

  • Automated Solid-Phase Oligonucleotide Synthesis:

    • Use a standard automated DNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[14]

    • The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[14]

    • In the coupling step for the desired position, the synthesized 2'-Deoxyguanosine-¹⁵N₅ phosphoramidite is introduced.

    • After completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected.

    • Purify the labeled oligonucleotide using High-Performance Liquid Chromatography (HPLC).

This method is suitable for producing uniformly labeled DNA.

  • Preparation of ¹⁵N-labeled dGTP: This can be achieved through enzymatic phosphorylation of 2'-Deoxyguanosine-¹⁵N₅.

  • Template-Directed Enzymatic Synthesis:

    • Combine the DNA template, primers, and a mixture of dNTPs (with ¹⁵N-dGTP replacing unlabeled dGTP) in a polymerization buffer (e.g., 50 mM KCl, 10 mM Tris-HCl, pH 9.0, 0.1% Triton X-100).[15]

    • The concentration of MgCl₂ should be optimized and is typically 1-4 times the total dNTP concentration.[15]

    • Use a thermostable DNA polymerase, such as Taq polymerase.[15]

    • Incubate the reaction mixture to allow for primer extension and synthesis of the labeled DNA strand.

    • Purify the resulting labeled DNA, for example, by denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: NMR Spectroscopy of ¹⁵N-Labeled DNA
  • Sample Preparation:

    • Dissolve the purified ¹⁵N-labeled oligonucleotide in an appropriate NMR buffer (e.g., 10-50 mM sodium phosphate, pH 6.0-7.5) to a final concentration of 0.1-1.0 mM.[1]

    • Add 5-10% D₂O to the sample for the deuterium lock.[1]

    • For studies of ligand or protein binding, prepare a series of samples with increasing concentrations of the binding partner.

  • NMR Data Acquisition (2D ¹H-¹⁵N HSQC):

    • The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the most common and informative experiment for ¹⁵N-labeled nucleic acids.[1][16][17] It provides a correlation peak for each ¹⁵N atom that is directly bonded to a proton.

    • Spectrometer Setup:

      • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

      • Tune the probe for both ¹H and ¹⁵N frequencies.

    • Experimental Parameters (Example for a Bruker Spectrometer):

      • Pulse Program: hsqcetf3gpsi or a similar sensitivity-enhanced, gradient-selected HSQC pulse sequence.[18]

      • ¹H Carrier Frequency (O1P): Set to the water resonance frequency (approx. 4.7 ppm).[16][19]

      • ¹⁵N Carrier Frequency (O2P): Set to the center of the guanine ¹⁵N spectral region (approx. 150-160 ppm for imino nitrogens, ~70 ppm for amino nitrogens).

      • ¹H Spectral Width (SW): ~16 ppm.[1]

      • ¹⁵N Spectral Width (SW): ~40-50 ppm for guanine-specific labeling, but may need to be wider for uniform labeling.[1]

      • Number of Scans (NS): 16 to 128 per increment, depending on sample concentration.

      • Acquisition Time: Set to achieve desired resolution.

    • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe) with Fourier transformation, phasing, and baseline correction.

Visualizations

Experimental Workflows

experimental_workflow hplc hplc sample_prep sample_prep hplc->sample_prep

interaction_study_workflow dna ¹⁵N-labeled DNA titration Titration Series (Increasing Ligand Conc.) dna->titration ligand Unlabeled Ligand (Protein or Drug) ligand->titration hsqc Acquire 2D ¹H-¹⁵N HSQC for each titration point titration->hsqc overlay Overlay Spectra hsqc->overlay csp Calculate Chemical Shift Perturbations (CSPs) overlay->csp mapping Map Interaction Surface csp->mapping

Signaling Pathway Involvement

Current research extensively documents the use of 2'-Deoxyguanosine-¹⁵N₅ as an exogenous label for in-vitro structural studies. Its direct, natural involvement in cellular signaling pathways has not been established. However, the oxidized derivative of deoxyguanosine, 8-hydroxy-2'-deoxyguanosine (8-OHdG), is a well-known biomarker of oxidative stress and is involved in signaling pathways related to inflammation and cell proliferation by modulating the activity of proteins like Rac1.[20]

oxidative_stress_signaling ros Reactive Oxygen Species (ROS) dg 2'-Deoxyguanosine in DNA ros->dg Oxidative Damage ohdg 8-hydroxy-2'-deoxyguanosine (8-OHdG) dg->ohdg rac1 Rac1 Activation ohdg->rac1 Inhibition vsmc VSMC Proliferation & Migration rac1->vsmc Stimulation

References

Application Notes and Protocols for 15N-Labeled DNA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrogen-15 (¹⁵N) is a stable, non-radioactive heavy isotope of nitrogen. Incorporating ¹⁵N into DNA provides a powerful tool for researchers to trace, identify, and quantify nucleic acids and their interactions. Unlike its radioactive counterparts, ¹⁵N is safe to handle and offers high precision for analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] These methods allow for the detailed study of DNA replication, DNA-protein interactions, metabolic pathways, and drug mechanisms of action, making ¹⁵N labeling an indispensable technique in molecular biology, drug development, and environmental science.[3][4]

Application Note 1: Elucidating DNA Replication Mechanisms

One of the most foundational applications of ¹⁵N-labeled DNA was the Meselson-Stahl experiment, which provided definitive proof of the semi-conservative model of DNA replication.[5] By growing bacteria in a medium containing ¹⁵N as the sole nitrogen source, their DNA became uniformly "heavy."[6] When these bacteria were transferred to a "light" ¹⁴N medium, the distribution of heavy and light strands in the DNA of subsequent generations revealed how replication occurred.[7][8]

Logical Workflow: The Meselson-Stahl Experiment

The following diagram illustrates the logical flow of the experiment, demonstrating how the observed results distinguish between the semi-conservative, conservative, and dispersive models of DNA replication.

MeselsonStahl cluster_gen0 Generation 0 cluster_gen1 Generation 1 cluster_gen2 Generation 2 G0 E. coli grown in ¹⁵N Medium ('Heavy' DNA) G1 Transfer to ¹⁴N Medium One round of replication G0->G1 Switch Medium R1 Result: Single band of Intermediate Density DNA G1->R1 G2 Second round of replication in ¹⁴N Medium G1->G2 Continue Growth Conclusion Conclusion: DNA Replication is Semi-Conservative R1->Conclusion Supports R2 Result: Two bands Intermediate and Light DNA G2->R2 R2->Conclusion Supports DNAProteinInteraction cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis P1 Produce ¹⁵N-labeled DNA or Protein P2 Purify labeled biomolecule P1->P2 E1 Incubate labeled and unlabeled partners to form complex P2->E1 P3 Prepare unlabeled binding partner P3->E1 E2 Isolate DNA-Protein Complex (e.g., ChIP) E1->E2 A1 Enzymatic Digestion (e.g., Trypsin) E2->A1 A2 Analyze Peptides/Fragments by LC-MS/MS A1->A2 Result Identify binding sites Quantify protein expression Characterize interaction A2->Result DNASIP cluster_exp Experiment cluster_sep Separation cluster_analysis Analysis E1 Incubate environmental sample (e.g., soil, water) with ¹⁵N-labeled substrate E2 Extract total DNA from the sample E1->E2 S1 Cesium Chloride (CsCl) Density Gradient Ultracentrifugation E2->S1 S2 Fractionate gradient and identify 'heavy' DNA fractions containing ¹⁵N S1->S2 A1 Amplify and Sequence DNA from heavy fractions (e.g., 16S rRNA sequencing) S2->A1 Result Identify active microbes that incorporated the ¹⁵N substrate A1->Result

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Deoxyguanosine-¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of 2'-Deoxyguanosine-¹⁵N₅ (¹⁵N₅-dG). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 2'-Deoxyguanosine-¹⁵N₅?

A1: 2'-Deoxyguanosine-¹⁵N₅ is a stable isotope-labeled nucleoside primarily used as a tracer in metabolic studies and for structural analysis of nucleic acids by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The ¹⁵N₅ label allows for the precise tracking of guanosine metabolism and provides distinct signals for structural and dynamic studies of DNA.[1]

Q2: What is the standard method for incorporating ¹⁵N₅-dG into an oligonucleotide?

A2: The standard method is solid-phase synthesis using phosphoramidite chemistry. A ¹⁵N₅-dG phosphoramidite building block is used in an automated DNA synthesizer. The synthesis follows a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[2][3][4]

Q3: Are there any significant differences in reactivity between ¹⁵N₅-dG phosphoramidite and standard dG phosphoramidite?

A3: The isotopic labeling does not significantly alter the chemical reactivity of the phosphoramidite. However, as with any phosphoramidite, quality and handling are crucial for high coupling efficiency. Some studies have noted a very slight decrease in average coupling yields for freshly ("on-demand") synthesized phosphoramidites compared to commercially available ones, which may be a factor if synthesizing the amidite in-house immediately before use.

Q4: Why is guanosine, in particular, a challenging nucleoside in oligonucleotide synthesis?

A4: Guanosine is susceptible to depurination (loss of the purine base) under the acidic conditions used for detritylation (deblocking) in each synthesis cycle. This can lead to chain cleavage and lower yields of the full-length oligonucleotide. Using milder deblocking agents like 3% dichloroacetic acid (DCA) can help mitigate this issue.

Q5: How does moisture affect the synthesis process?

A5: Moisture is highly detrimental to phosphoramidite chemistry. Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain. This leads to lower coupling efficiency and the formation of truncated sequences (n-1 shortmers). It is critical to use anhydrous solvents and reagents throughout the synthesis.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of oligonucleotides containing ¹⁵N₅-dG.

Problem Potential Cause Recommended Solution
Low Yield of Full-Length Oligonucleotide 1. Low Coupling Efficiency: Moisture in reagents or lines; degraded phosphoramidite; insufficient activator.1a. Use fresh, anhydrous acetonitrile and activator. Ensure argon/helium lines have a drying filter. 1b. Use freshly prepared or high-quality commercial ¹⁵N₅-dG phosphoramidite. 1c. Optimize coupling time, especially for modified bases which may require longer reaction times.[4]
2. Depurination: The acidic deblocking step (e.g., with trichloroacetic acid, TCA) can cause the guanine base to detach.2a. Switch to a milder deblocking acid such as 3% dichloroacetic acid (DCA) in dichloromethane. 2b. Use a guanosine phosphoramidite with a more stable N2-protecting group like dimethylformamidine (dmf).[6]
3. Inefficient Capping: Unreacted 5'-hydroxyl groups are not properly blocked, leading to n-1 deletion mutants.3a. Ensure capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and active. 3b. Consider using a phosphoramidite-based capping agent like UniCap for higher capping efficiency.
Presence of n+1 Impurities (Longmers) in Final Product 1. Dimer Phosphoramidite Coupling: The acidic activator can prematurely deprotect the 5'-DMT group of a phosphoramidite in solution, leading to dimer formation and incorporation.1a. Use a less acidic activator if possible. 1b. Minimize the time the phosphoramidite and activator are in contact before delivery to the synthesis column.
Poor Peak Shape or Resolution during HPLC Purification 1. Secondary Structures: The oligonucleotide may be forming hairpins or other secondary structures.1a. Perform purification at an elevated temperature (e.g., 60 °C) to denature secondary structures. 1b. Optimize the ion-pairing agent and gradient in your mobile phase.
2. Incorrect Ion-Pairing Conditions: The concentration or type of ion-pairing reagent (e.g., TEAA) may not be optimal for the sequence.2a. Adjust the concentration of the ion-pairing reagent. 2b. Experiment with different ion-pairing reagents (e.g., triethylamine/hexafluoroisopropanol) for better resolution.
Confirmation of ¹⁵N₅ Incorporation is Unclear 1. Insufficient Mass Resolution: Standard MALDI-TOF may not clearly resolve the +5 Da shift for a short oligonucleotide.1a. Use high-resolution mass spectrometry (e.g., ESI-MS) for accurate mass determination. 1b. For NMR applications, acquire a ¹H-¹⁵N HSQC spectrum to confirm the presence of ¹⁵N labels.[1]

Quantitative Data Summary

The overall yield of a synthetic oligonucleotide is highly dependent on the average coupling efficiency per cycle. Even small differences in efficiency have a significant impact on the final amount of full-length product, especially for longer sequences.

Parameter Standard Phosphoramidites ¹⁵N₅-dG Phosphoramidite (Expected) Notes
Average Coupling Efficiency 98.0% - 99.5%[7]~98.0% - 99.0%Isotopic labeling is not expected to significantly impact chemical reactivity, but in-house synthesis of the amidite may result in slightly lower efficiency than high-quality commercial products.
Final Yield of 20mer Oligo (Theoretical) 75.0% (at 98.5% eff.) to 90.9% (at 99.5% eff.)[6]~72% (at 98.0% eff.)The formula for theoretical yield is (Coupling Efficiency)^N, where N is the number of couplings.
Final Yield of 50mer Oligo (Theoretical) 22.5% (at 97% eff.) to 78.1% (at 99.5% eff.)~36% (at 98.0% eff.)Demonstrates the critical importance of maintaining high coupling efficiency for longer oligonucleotides.

Experimental Protocols

Protocol 1: Synthesis of ¹⁵N₅-Deoxyguanosine Phosphoramidite

This protocol provides a general workflow for the final phosphitylation step, assuming a protected ¹⁵N₅-deoxyguanosine nucleoside is available.

Materials:

  • 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine-¹⁵N₅

  • Anhydrous Dichloromethane (DCM)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite

  • Pyridinium trifluoroacetate

  • Inert gas (Argon)

  • TLC or HPLC for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Under an inert argon atmosphere, dissolve the fully protected ¹⁵N₅-deoxyguanosine in anhydrous dichloromethane.[2]

  • Add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite to the solution.[2]

  • In a separate flask, dissolve pyridinium trifluoroacetate in anhydrous dichloromethane.

  • Cool the nucleoside/phosphorodiamidite mixture in an ice bath.

  • Slowly add the pyridinium trifluoroacetate solution to the stirred mixture.[2][8]

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.[2][8]

  • Once the reaction is complete, quench it according to standard procedures.

  • Purify the crude product by silica gel column chromatography to yield the final ¹⁵N₅-dG phosphoramidite.[2]

Protocol 2: Incorporation of ¹⁵N₅-dG into an Oligonucleotide via Solid-Phase Synthesis

This protocol outlines a single synthesis cycle on an automated DNA synthesizer.

Reagents:

  • ¹⁵N₅-dG phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Deblocking solution (3% DCA in DCM)

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/THF/Lutidine; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile (wash solvent)

Procedure (One Cycle):

  • Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed by treating with the deblocking solution. The column is then washed with acetonitrile.[4][6]

  • Coupling: The ¹⁵N₅-dG phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. This step is typically allowed to proceed for 30-180 seconds.[4]

  • Capping: To prevent unreacted chains from elongating in subsequent cycles, any free 5'-hydroxyl groups are acetylated by delivering the capping solutions.[6]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating with the oxidizing solution. The column is then washed with acetonitrile, completing the cycle.[4][6]

This cycle is repeated for each nucleotide in the sequence. Following the final cycle, the oligonucleotide is cleaved from the solid support and deprotected using aqueous ammonia.

Visualizations

experimental_workflow cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase Oligonucleotide Synthesis Cycle start_amidite Protected ¹⁵N₅-dG Nucleoside phosphitylation Phosphitylation with (i-Pr2N)2P-O-CE start_amidite->phosphitylation purify_amidite Silica Gel Chromatography phosphitylation->purify_amidite final_amidite ¹⁵N₅-dG Phosphoramidite purify_amidite->final_amidite couple 2. Coupling (¹⁵N₅-dG Amidite + Activator) final_amidite->couple Used In start_cycle Start Cycle: Support-Bound Chain with 5'-DMT deblock 1. Deblocking (Acid Treatment) start_cycle->deblock deblock->couple cap 3. Capping (Acetic Anhydride) couple->cap oxidize 4. Oxidation (Iodine Solution) cap->oxidize next_cycle Ready for Next Cycle oxidize->next_cycle

Caption: Workflow for ¹⁵N₅-dG phosphoramidite synthesis and incorporation.

troubleshooting_logic start Low Yield or High Impurities? check_coupling Check Coupling Efficiency start->check_coupling Yes check_depurination Evidence of Chain Cleavage? check_coupling->check_depurination Normal sol_moisture Use Anhydrous Solvents & Fresh Reagents check_coupling->sol_moisture Low sol_depurination Use Milder Deblocking Acid (DCA) & dmf-dG Protection check_depurination->sol_depurination Yes sol_capping Check Capping Reagents & Efficiency check_depurination->sol_capping No

Caption: Troubleshooting logic for low-yield oligonucleotide synthesis.

metabolic_pathway dG 2'-Deoxyguanosine-¹⁵N₅ (Tracer Input) dGMP dGMP-¹⁵N₅ dG->dGMP enzyme1 Guanine Guanine-¹⁵N₅ dG->Guanine enzyme5 dGDP dGDP-¹⁵N₅ dGMP->dGDP enzyme2 dGTP dGTP-¹⁵N₅ dGDP->dGTP enzyme3 DNA Incorporation into DNA-¹⁵N₅ dGTP->DNA enzyme4 enzyme1 Deoxyguanosine Kinase enzyme2 GMP Kinase enzyme3 Nucleoside Diphosphate Kinase enzyme4 DNA Polymerase enzyme5 Purine Nucleoside Phosphorylase (PNP)

Caption: Metabolic pathway of 2'-Deoxyguanosine for tracer studies.

References

Technical Support Center: 2'-Deoxyguanosine-15N5 Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of 2'-Deoxyguanosine-15N5 (¹⁵N₅-dG) incorporation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for incorporating ¹⁵N₅-dG into DNA?

There are two main approaches for incorporating ¹⁵N₅-dG into DNA: enzymatic synthesis and metabolic labeling. Enzymatic synthesis involves the use of DNA polymerases to incorporate ¹⁵N₅-dGTP into a growing DNA strand in vitro.[1][2][3] Metabolic labeling involves introducing ¹⁵N-labeled precursors into a living organism, such as E. coli, which then utilizes its natural biosynthetic pathways to produce ¹⁵N₅-dG and incorporate it into its DNA.[4][5]

Q2: What kind of incorporation efficiency can I expect with enzymatic synthesis?

With optimized protocols, enzymatic synthesis using polymerases like Taq DNA polymerase can achieve high efficiency, with approximately 80% incorporation of labeled dNTPs.[1][2]

Q3: What is the difference between de novo and salvage pathways in nucleotide synthesis?

The de novo synthesis pathway builds nucleotides from simple precursor molecules like amino acids, CO₂, and ammonia. This pathway is energy-intensive.[6][7] The salvage pathway recycles pre-existing bases and nucleosides from the degradation of DNA and RNA, which is a more energy-efficient process.[8][9][10] Understanding these pathways is crucial for designing effective metabolic labeling strategies.

Q4: Where can I source ¹⁵N₅-2'-Deoxyguanosine?

Isotopically labeled nucleosides, such as ¹⁵N₅-2'-Deoxyguanosine, are available from commercial suppliers like Cambridge Isotope Laboratories.[11][12] This can then be used as a precursor for synthesizing the corresponding phosphoramidite for chemical synthesis or dGTP for enzymatic reactions.

Troubleshooting Guide: Enzymatic Synthesis

This guide addresses common issues encountered during the in vitro enzymatic incorporation of ¹⁵N₅-dGTP.

Q: My incorporation yield is significantly lower than the expected ~80%. What are the potential causes?

A: Several factors could be contributing to low incorporation efficiency. Consider the following:

  • Suboptimal Reagent Concentrations: The concentration of MgCl₂, dNTPs, and the polymerase itself are critical. The MgCl₂ concentration should typically be 1-4 times the total dNTP concentration and may require optimization for each specific template and primer pair.[1] Ensure that the ¹⁵N₅-dGTP is in stoichiometric excess (e.g., 20% excess) to drive the reaction to completion.[1]

  • Enzyme Activity: Ensure the DNA polymerase (e.g., Taq polymerase) is active and used at the recommended concentration (e.g., 24,000 U/µmol of template).[1] Enzyme activity can be compromised by improper storage or multiple freeze-thaw cycles.

  • Template and Primer Design: The design of your DNA template and primer is crucial. Hairpin structures or high GC content can impede polymerase progression. Ensure the primer is correctly annealed to the template.

  • Reaction Conditions: The reaction temperature and incubation time must be optimal for the chosen polymerase. For Taq polymerase, an initial denaturation step at boiling temperature for 2 minutes is recommended.[1]

Q: I'm observing non-templated nucleotide addition at the 3' end of my synthesized DNA. How can I prevent this?

A: Non-templated nucleotide addition is a known characteristic of some DNA polymerases, including Taq polymerase. To mitigate this, you can try primer modifications or subsequent enzymatic treatment to remove the overhangs.[2]

Troubleshooting Guide: Metabolic Labeling in E. coli

This section provides guidance for researchers performing in vivo labeling using ¹⁵N sources.

Q: The efficiency of ¹⁵N incorporation into the DNA of my E. coli culture is low. How can I improve it?

A: Low incorporation efficiency in metabolic labeling experiments can often be traced back to the culture conditions and the isotopic source.

  • Purity of ¹⁵N Source: Ensure the ¹⁵N-labeled salt (e.g., ¹⁵N ammonium chloride) is of high purity (e.g., >99%).[13] Contamination with ¹⁴N will dilute the isotopic enrichment.

  • Leaky Gene Expression: If you are overexpressing a protein, leaky (uninduced) expression of a toxic or burdensome protein can slow cell growth and affect metabolic processes, including nucleotide synthesis.[14] Consider using tightly regulated promoters or adding glucose to the pre-culture to suppress basal expression.

  • Growth Rate and Isotope Effects: The introduction of a heavy isotope like ¹⁵N can sometimes alter the growth rate and metabolic processes of E. coli.[4] It may be necessary to adapt the cells to the ¹⁵N-containing medium over several generations.

  • Metabolic Pathway Utilization: The cell's reliance on de novo versus salvage pathways for nucleotide synthesis can impact labeling. To maximize incorporation from a simple ¹⁵N source like ammonium chloride, the de novo pathway must be active. Ensure your growth medium does not contain unlabeled nucleosides or bases that would allow the cells to bypass the de novo pathway via the salvage pathway.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of ¹⁵N-Labeled DNA using Taq Polymerase

This protocol is adapted from a method that achieves approximately 80% incorporation of labeled dNTPs.[1][2]

  • Reaction Mixture Preparation: In a sterile microcentrifuge tube, combine the following reagents:

    • DNA Template-Primer

    • 10x Polymerization Buffer (500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100)

    • MgCl₂ (optimize concentration to be 1-4x the total dNTP concentration)

    • Sterile H₂O

    • ¹⁵N-labeled dNTPs (including ¹⁵N₅-dGTP) at a 20% stoichiometric excess relative to the template.

  • Enzyme Addition: Add Taq polymerase (approximately 24,000 U/µmol of template).

  • Denaturation: Place the reaction mixture in a boiling water bath for 2 minutes to denature the template-primer complex.

  • Annealing and Extension: Transfer the reaction to the optimal temperature for your polymerase and allow the polymerization reaction to proceed. The time will depend on the length of the DNA to be synthesized.

  • Purification: Purify the synthesized labeled DNA using standard methods such as ethanol precipitation or chromatography to remove unincorporated dNTPs and enzyme.

Data Presentation

Table 1: Key Parameters for Enzymatic Synthesis of ¹⁵N-Labeled DNA

ParameterRecommended Value/RangeReference
¹⁵N-dNTP Incorporation Efficiency ~80%[1][2]
MgCl₂ Concentration 1-4 times the total dNTP concentration[1]
Labeled dNTP Excess 20% stoichiometric excess[1]
Taq Polymerase Concentration ~24,000 U/µmol of template[1]
Initial Denaturation 2 minutes in boiling water[1]

Visualizations

G cluster_1 Reaction Steps cluster_2 Output Template Template-Primer DNA Denature Denaturation (Boiling Water, 2 min) dNTPs 15N-labeled dNTPs (20% excess) Buffer 10x Polymerase Buffer MgCl2 MgCl2 (1-4x dNTPs) TaqPol Taq Polymerase Polymerize Polymerization Denature->Polymerize Optimal Temp. Purify Purification Polymerize->Purify LabeledDNA Purified 15N-Labeled DNA (~80% Incorporation) Purify->LabeledDNA

Caption: Workflow for enzymatic synthesis of ¹⁵N-labeled DNA.

G cluster_denovo De Novo Pathway (Energy Intensive) cluster_salvage Salvage Pathway (Energy Efficient) Precursors Simple Precursors (15N-NH4+, Gln, Asp, CO2) IMP Inosine Monophosphate (IMP) Precursors->IMP + PRPP PRPP_d PRPP GMP_d Guanosine Monophosphate (GMP) IMP->GMP_d dGTP_d 15N5-dGTP GMP_d->dGTP_d -> ... -> dGTP Degradation DNA/RNA Degradation Guanine Guanine / Guanosine Degradation->Guanine GMP_s Guanosine Monophosphate (GMP) Guanine->GMP_s + PRPP (via HPRT1) PRPP_s PRPP dGTP_s Unlabeled dGTP GMP_s->dGTP_s -> ... -> dGTP DNA_Polymerase DNA Polymerase dGTP_d->DNA_Polymerase dGTP_s->DNA_Polymerase Labeled_DNA DNA DNA_Polymerase->Labeled_DNA Incorporation

Caption: De Novo vs. Salvage pathways for Guanosine synthesis.

References

Technical Support Center: Troubleshooting 15N Labeled DNA NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15N labeled DNA NMR spectroscopy. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Stability

Question 1: My 15N labeled DNA sample is precipitating. What can I do?

Answer: Sample precipitation is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot and resolve this problem:

  • Optimize Buffer Conditions:

    • pH: Ensure the pH of your buffer is optimal for your DNA construct's stability, typically between 6.0 and 7.5. For studies involving imino protons, a slightly acidic pH (around 5.5-6.5) can be beneficial to slow down proton exchange.[1]

    • Salt Concentration: While salt is necessary to maintain the DNA duplex structure and prevent non-specific interactions, excessively high concentrations can lead to precipitation.[1] Aim for an ionic strength that is as low as possible while maintaining sample stability, ideally below 150 mM NaCl or KCl.[1][2]

    • Additives: Consider adding stabilizing agents. For instance, ~5mM EDTA can chelate metal ions that might promote aggregation, and ~0.02% NaN₃ can prevent bacterial growth in long experiments.[3] In some cases, non-denaturing detergents like CHAPS might prevent aggregation caused by hydrophobic interactions.[3]

  • Concentration Check:

    • High concentrations of DNA required for NMR can lead to aggregation. If you observe precipitation upon concentrating your sample, try to find the highest soluble concentration by titrating the DNA into the buffer and monitoring for any signs of precipitation.[4]

    • It is crucial to have a stable complex at a relatively high concentration (0.3 to 0.5 mM) for successful NMR experiments.[4]

  • Purity of DNA:

    • Ensure your 15N labeled DNA is highly pure. Impurities from the synthesis or labeling process can contribute to sample instability. Use appropriate purification methods like denaturing PAGE followed by electroelution and buffer exchange.[5]

Question 2: What are the ideal buffer conditions for 15N labeled DNA NMR experiments?

Answer: The optimal buffer conditions depend on the specific DNA sequence and the goals of the experiment. However, here are some general guidelines:

  • Buffer System: Use buffer components that do not have protons that could interfere with your DNA signals.[2] Sodium phosphate is a common choice.[3][6]

  • pH: A pH range of 6.0-7.5 is generally suitable. For observing imino protons, a lower pH (around 6.0-6.5) is often preferred to reduce the rate of exchange with water.[1][2]

  • Ionic Strength: A salt concentration of 100-150 mM (NaCl or KCl) is a good starting point to maintain the duplex structure.[3] Higher salt concentrations can negatively impact spectral quality.[2]

  • Deuterated Solvent: A minimum of 5-10% D₂O is required for the NMR spectrometer's lock system.[2]

  • Additives: Include 0.1-1 mM EDTA to chelate divalent cations and a small amount of sodium azide (e.g., 0.01-0.02%) to inhibit microbial growth during long experiments.[3][5][6]

Parameter Recommended Range Notes
pH 6.0 - 7.5Lower end of the range is better for observing imino protons.[1]
Salt (NaCl/KCl) 50 - 150 mMHigher concentrations can degrade spectral quality.[1][2]
DNA Concentration 0.3 - 1.0 mMHigher concentration improves signal-to-noise.[7]
D₂O 5 - 10%Required for the frequency lock.[2]
EDTA 0.1 - 1 mMChelates divalent metal ions.[5][6]
Sodium Azide 0.01 - 0.02%Prevents bacterial growth.[3]

Table 1: Recommended Buffer Conditions for 15N Labeled DNA NMR.

Data Acquisition & Spectral Quality

Question 3: My 15N HSQC spectrum has a very low signal-to-noise ratio. How can I improve it?

Answer: A poor signal-to-noise ratio (S/N) can be frustrating. Here are several factors to consider for improving it:

  • Sample Concentration: The most direct way to improve S/N is to increase the concentration of your 15N labeled DNA. For 2D experiments like HSQC, a concentration of at least 50 µM is recommended, with concentrations around 0.5-1 mM being ideal for high-quality data.[7]

  • Number of Scans: Increasing the number of scans will improve the S/N, as the signal increases with the number of scans while the noise increases with the square root of the number of scans.[8] For a 1 mM sample, 2 scans may be sufficient, but for a 500 µM sample, 8 or more scans might be necessary.[7]

  • Spectrometer and Probe: Using a higher field spectrometer and a cryogenic probe can significantly enhance sensitivity.

  • Receiver Gain: Ensure the receiver gain is set correctly. An automated receiver gain adjustment is a good starting point.[7]

  • Sample Purity and Stability: Paramagnetic impurities or sample aggregation can lead to signal loss.[9] Ensure your sample is pure and monodisperse.[3][8]

  • Pulse Sequence Parameters: Optimize the pulse sequence parameters, such as the 90° pulse widths for ¹H and ¹⁵N.[10]

Question 4: The peaks in my 15N NMR spectrum are very broad. What are the common causes and solutions?

Answer: Peak broadening can obscure valuable information in your NMR spectrum. The primary causes include:

  • Magnetic Field Inhomogeneity: Poor shimming of the magnetic field is a common cause of broad lines.[8][11] Always perform shimming before starting your experiment.

  • Chemical Exchange: If your DNA is undergoing conformational exchange on a timescale comparable to the NMR experiment, it can lead to significant line broadening.[11][12]

    • Temperature: Varying the temperature can sometimes shift the exchange regime to fast or slow exchange, resulting in sharper peaks.[11][12]

    • pH and Buffer Conditions: Changes in pH or buffer composition can alter the conformational dynamics of your DNA.

  • Molecular Tumbling: Larger DNA molecules tumble more slowly in solution, leading to shorter T₂ relaxation times and broader lines.[11]

  • Sample Viscosity: High sample concentration or the presence of aggregates can increase the viscosity of the solution, which slows down molecular tumbling and broadens the signals.[8][11]

  • Paramagnetic Impurities: The presence of paramagnetic ions can cause significant line broadening.[9] Ensure all your reagents and labware are free from such contaminants.

Question 5: I am seeing a lot of overlapping peaks in my 2D 15N HSQC spectrum. How can I resolve them?

Answer: Spectral overlap is a common challenge, especially for larger DNA molecules. Here are some strategies to address this:

  • Higher-Dimensional NMR: Moving to 3D NMR experiments, such as a 15N-edited NOESY-HSQC, can help to resolve peaks by spreading them out into a third dimension.[10]

  • Optimize Spectral Width and Resolution:

    • Ensure your spectral widths are set correctly to avoid peak folding.[7]

    • Increase the number of points in the indirect dimension (¹⁵N) to improve digital resolution.[7]

  • Pure Shift NMR: Techniques like real-time pure shift HSQC can collapse proton multiplets into singlets, which simplifies the spectrum and reduces overlap.[13][14]

  • Selective Labeling: If you are studying a specific region of the DNA, consider using selective ¹⁵N labeling of certain nucleotides to reduce the number of signals in the spectrum.[15]

Data Processing & Interpretation

Question 6: What is a standard workflow for processing 2D 15N DNA NMR data?

Answer: A typical data processing workflow for 2D NMR data involves several steps:

  • Fourier Transformation: The raw time-domain data (FID) is converted into the frequency domain.[16][17]

  • Apodization (Window Function): A weighting function is applied to the FID to improve either the signal-to-noise ratio or the resolution.[16][17]

  • Zero-Filling: Adding zeros to the end of the FID before Fourier transformation can improve the digital resolution of the spectrum.[16][17]

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks have a pure absorption lineshape.[16][17]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.[16][17]

  • Referencing: The chemical shifts are referenced to an internal or external standard.[17]

  • Peak Picking: The peaks in the spectrum are identified and their positions are recorded.[18]

Several software packages like NMRPipe, TopSpin, and CCPNmr are available for these processing steps.[19][20]

Question 7: I am studying the interaction of a ligand with my 15N labeled DNA and see changes in the 15N HSQC spectrum. How do I interpret these chemical shift perturbations (CSPs)?

Answer: Chemical shift perturbations are a powerful tool for mapping binding interfaces and studying binding kinetics.[19]

  • Identifying the Binding Site: Residues that show significant changes in their chemical shifts upon ligand binding are likely at or near the binding site.[21]

  • Quantifying CSPs: The magnitude of the chemical shift change for each residue can be calculated using a weighted average of the proton and nitrogen chemical shift differences. A common formula is: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (often around 0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[19][21][22]

  • Binding Affinity (Kd): By titrating the ligand into the ¹⁵N labeled DNA and monitoring the chemical shift changes, it is possible to determine the dissociation constant (Kd) of the interaction, provided the binding is in the fast to intermediate exchange regime on the NMR timescale.[19]

  • Structural Changes: Significant CSPs can also indicate conformational changes in the DNA upon ligand binding.[19]

Experimental Protocols

Protocol 1: 2D ¹H-¹⁵N HSQC Experiment

This protocol outlines the general steps for acquiring a standard 2D ¹H-¹⁵N HSQC spectrum.

  • Sample Preparation: Prepare your ¹⁵N labeled DNA sample in a suitable NMR buffer (see Table 1) at a concentration of at least 50 µM, ideally 0.5-1 mM.[7] The final sample volume should be around 500-600 µL for a standard 5 mm NMR tube.[2]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the D₂O signal.[7]

    • Tune and match the ¹H and ¹⁵N channels of the probe.[7][10]

    • Perform shimming to optimize the magnetic field homogeneity.[7]

  • Experiment Setup:

    • Load a standard 2D ¹H-¹⁵N HSQC pulse program (e.g., hsqcetf3gpsi).[7][23]

    • Set the spectral widths for both the ¹H (direct) and ¹⁵N (indirect) dimensions. Typical ¹H spectral width is around 12-16 ppm, and for ¹⁵N, a width of 30-40 ppm centered around 115-120 ppm is a good starting point.[7]

    • Set the number of points in the direct dimension (e.g., 2048) and the indirect dimension (e.g., 128 or more for better resolution).[7]

    • Set the number of scans based on your sample concentration to achieve adequate S/N.[7]

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.[10]

    • Set the receiver gain.[7]

  • Data Acquisition: Start the experiment.

  • Data Processing: Process the acquired data as described in the data processing workflow FAQ.

Protocol 2: 3D ¹⁵N-edited NOESY-HSQC Experiment

This experiment is useful for obtaining through-space correlations between protons, which are essential for structure determination.

  • Sample Preparation and Spectrometer Setup: Follow the same steps as for the 2D ¹H-¹⁵N HSQC experiment. A higher sample concentration is generally beneficial for 3D experiments.

  • Experiment Setup:

    • Load a 3D ¹⁵N-edited NOESY-HSQC pulse program.[10]

    • Set the spectral widths for the ¹H (direct and indirect) and ¹⁵N dimensions.

    • Set the number of points for all three dimensions.

    • Set the NOESY mixing time (τ_m). This is the time during which magnetization is exchanged between protons through the nuclear Overhauser effect. Typical values range from 80 to 200 ms. The optimal mixing time depends on the size of your DNA and the desired information.

    • Set the number of scans.

    • Calibrate the 90° pulse widths and set the receiver gain.[10]

  • Data Acquisition: Start the 3D experiment. Be aware that 3D experiments can take a significant amount of time to acquire.

  • Data Processing: The processing is similar to that of a 2D experiment, but with an additional Fourier transformation for the third dimension.

Visual Troubleshooting and Workflows

Diagram 1: General Troubleshooting Workflow for Poor Spectral Quality

TroubleshootingWorkflow cluster_solutions Potential Solutions Start Poor Spectral Quality (Low S/N, Broad Peaks) CheckSample 1. Check Sample - Concentration - Purity - Stability (Precipitation) Start->CheckSample CheckInstrument 2. Check Instrument - Tuning & Matching - Shimming - Temperature CheckSample->CheckInstrument Sample OK Sol_Sample Re-purify/Re-prepare Sample Adjust Buffer/Concentration CheckSample->Sol_Sample Issue Found OptimizeAcquisition 3. Optimize Acquisition - Number of Scans - Pulse Widths - Receiver Gain CheckInstrument->OptimizeAcquisition Instrument OK Sol_Instrument Re-tune/Re-shim Calibrate Temperature CheckInstrument->Sol_Instrument Issue Found DataProcessing 4. Data Processing - Apodization - Phasing & Baseline OptimizeAcquisition->DataProcessing Acquisition Complete Sol_Acquisition Increase Scans Recalibrate Pulses OptimizeAcquisition->Sol_Acquisition Issue Found GoodSpectrum Good Spectrum DataProcessing->GoodSpectrum Sol_Processing Try Different Window Functions Re-process Data DataProcessing->Sol_Processing Issue Found

A general workflow for troubleshooting poor NMR spectral quality.

Diagram 2: Experimental Workflow for a 15N Labeled DNA NMR Project

ExperimentalWorkflow cluster_NMR NMR Experiments Start Project Start Labeling 15N Labeling of DNA (Enzymatic or In Vivo) Start->Labeling Purification Purification (e.g., PAGE) Labeling->Purification SamplePrep Sample Preparation (Buffer, Concentration) Purification->SamplePrep NMR_Acquisition NMR Data Acquisition OneD_Proton 1D ¹H SamplePrep->OneD_Proton DataProcessing Data Processing NMR_Acquisition->DataProcessing Analysis Spectral Analysis (Assignment, CSPs, Structure) DataProcessing->Analysis Conclusion Conclusion Analysis->Conclusion TwoD_HSQC 2D ¹⁵N HSQC OneD_Proton->TwoD_HSQC Initial Quality Check ThreeD_NOESY 3D ¹⁵N-edited NOESY TwoD_HSQC->ThreeD_NOESY For Structural Studies

A typical experimental workflow for an NMR study of 15N labeled DNA.

References

Technical Support Center: Optimizing Purification of 2'-Deoxyguanosine-¹⁵N₅ Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the purification of 2'-Deoxyguanosine-¹⁵N₅ (¹⁵N₅-dG) labeled oligonucleotides. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying ¹⁵N₅-dG labeled oligonucleotides?

A1: The most common high-resolution purification methods for ¹⁵N₅-dG labeled oligonucleotides are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[1][2] HPLC is further divided into Reversed-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC). The choice of method depends on the length of the oligonucleotide, the required purity, and the intended downstream application. For many applications requiring high purity, such as NMR spectroscopy, HPLC is often the preferred method.[2]

Q2: Does the ¹⁵N₅ label on deoxyguanosine affect the purification process compared to an unlabeled oligonucleotide?

A2: The ¹⁵N₅ isotopic label introduces a slight increase in the molecular weight of the deoxyguanosine nucleoside. While this change is minimal, it can potentially have subtle effects on the physicochemical properties of the oligonucleotide. The impact on purification is generally minor, but in high-resolution techniques like HPLC, slight shifts in retention time may be observed. The overall purification strategy for labeled and unlabeled oligonucleotides remains largely the same, but optimization of parameters like gradient slope or buffer pH may be necessary to achieve the desired separation.

Q3: What purity level can I expect from different purification methods for my ¹⁵N₅-dG labeled oligonucleotide?

A3: The achievable purity depends on the chosen method. Desalting is a basic cleanup that removes salts and small molecule impurities but does not effectively remove failure sequences.[1] Cartridge purification offers a moderate purity level, typically around 65-80%.[1] For high-purity applications, RP-HPLC can achieve purities of >85%, while AEX-HPLC can yield purities of 80-90%.[2] PAGE is capable of providing the highest purity, often >95%, and is particularly suitable for long oligonucleotides.[1][2]

Q4: How can I assess the purity of my final ¹⁵N₅-dG labeled oligonucleotide product?

A4: Purity is typically assessed by analytical HPLC (RP-HPLC or AEX-HPLC) or capillary electrophoresis (CE). Mass spectrometry is also crucial to confirm the correct mass of the labeled oligonucleotide and to identify any impurities.[3] For isotopically labeled oligonucleotides, mass spectrometry also confirms the successful incorporation of the ¹⁵N₅ label.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of ¹⁵N₅-dG labeled oligonucleotides.

Issue 1: Low Yield of Purified ¹⁵N₅-dG Oligonucleotide

Possible Cause Recommended Solution
Suboptimal Synthesis Efficiency Low coupling efficiency during solid-phase synthesis is a primary cause of low yield of the full-length product. Ensure the use of fresh, high-quality phosphoramidites and anhydrous solvents.[4]
Loss During Deprotection and Cleavage Incomplete deprotection or harsh deprotection conditions can lead to degradation of the oligonucleotide. For base-sensitive modifications, consider milder deprotection reagents. Ensure complete cleavage from the solid support.
Poor Recovery from Purification Matrix For PAGE purification, ensure efficient elution from the gel matrix. For HPLC, ensure the collected fractions are properly handled to prevent loss. For cartridge purification, follow the manufacturer's protocol carefully to maximize elution efficiency.
Precipitation Issues If using ethanol precipitation for desalting or concentration, ensure optimal salt concentration and temperature to maximize the recovery of the oligonucleotide.

Issue 2: Co-elution of Impurities with the ¹⁵N₅-dG Oligonucleotide in HPLC

Possible Cause Recommended Solution
"Failure Sequences" (n-1, n-2) Co-eluting Truncated sequences, especially the n-1 mer, can be difficult to separate from the full-length product. In RP-HPLC, optimize the gradient of the organic solvent (e.g., acetonitrile) to improve resolution. A shallower gradient can enhance separation. In AEX-HPLC, adjust the salt gradient to improve the separation based on charge.[2]
Subtle Hydrophobicity/Charge Changes due to ¹⁵N₅ Label The ¹⁵N₅ label might slightly alter the hydrophobicity or pKa of the guanosine, leading to unexpected elution profiles. A methodical optimization of the mobile phase composition (ion-pairing reagent concentration in RP-HPLC, pH and salt concentration in AEX-HPLC) is recommended.
Presence of Unmodified Oligonucleotides If the synthesis involved incomplete labeling, the unlabeled oligonucleotide may co-elute. High-resolution analytical techniques like mass spectrometry are needed to identify this. Optimization of the HPLC method, potentially using a different column or mobile phase, may be required for separation.

Issue 3: Broad or Tailing Peaks in HPLC Chromatogram

| Possible Cause | Recommended Solution | | Secondary Structures | G-rich sequences can form secondary structures (e.g., G-quadruplexes) that can lead to broad peaks. Performing the HPLC separation at an elevated temperature (e.g., 50-60 °C) can help to denature these structures.[3][5] | | Column Overload | Injecting too much sample can lead to peak broadening. Reduce the amount of sample injected onto the column. | | Poor Column Condition | The HPLC column may be degraded or contaminated. Clean or replace the column according to the manufacturer's instructions. | | Inappropriate Mobile Phase | The mobile phase composition may not be optimal for the specific oligonucleotide. Adjust the pH, ionic strength, or organic solvent concentration. |

Quantitative Data

The following tables provide a summary of expected purity and yield for different purification methods for oligonucleotides. While specific data for ¹⁵N₅-dG labeled oligonucleotides is limited, these values provide a general benchmark. The yield of modified oligonucleotides may be lower than that of unmodified ones.[6]

Table 1: Comparison of Oligonucleotide Purification Methods

Purification MethodTypical Purity (% Full-Length Product)Recommended for Oligo LengthKey AdvantagesKey Disadvantages
Desalting Basic≤ 35 basesRemoves salts and small moleculesDoes not remove failure sequences[1]
Cartridge Purification 65 - 80%Up to 50 basesFaster than HPLC/PAGELower purity and resolution
RP-HPLC >85%Up to 50 basesHigh resolution and purityResolution decreases with length
AEX-HPLC 80 - 90%Up to 40 basesGood separation based on chargeResolution decreases with length[2]
PAGE >95%≥ 50 basesHighest purity, excellent size resolutionLower yield, more complex procedure[1][2]

Table 2: Expected Yield for Purified Oligonucleotides *

Synthesis ScaleDesalted Yield (ODU)HPLC Purified Yield (ODU)PAGE Purified Yield (ODU)
50 nmol ~10~3-5~1-3
200 nmol ~25~8-12~4-6
1 µmol ~50~15-25~8-12

*Yields are approximate and can vary significantly based on oligonucleotide sequence, length, modifications, and the success of the synthesis.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of ¹⁵N₅-dG Labeled Oligonucleotides

This protocol is a general guideline and should be optimized for your specific oligonucleotide and HPLC system.

  • Sample Preparation:

    • After synthesis, cleave the oligonucleotide from the solid support and deprotect it using your standard protocol.

    • Lyophilize the crude oligonucleotide to a dry pellet.

    • Resuspend the pellet in an appropriate volume of sterile, nuclease-free water or initial mobile phase buffer (e.g., 0.1 M Triethylammonium Acetate - TEAA).

  • HPLC Conditions:

    • Column: A C18 reversed-phase column suitable for oligonucleotide purification (e.g., Waters XTerra® MS C18, Agilent PLRP-S).[3][7]

    • Mobile Phase A: 0.1 M TEAA in water, pH 7.0.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.

    • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Temperature: 50-60 °C to minimize secondary structures.[3]

    • Detection: UV absorbance at 260 nm.

  • Gradient Elution:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the dissolved oligonucleotide sample.

    • Apply a linear gradient of Mobile Phase B. A typical gradient might be from 0% to 50% B over 30 minutes. The gradient should be optimized to achieve the best separation of the full-length product from failure sequences. A shallower gradient often improves resolution.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak (the full-length product).

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the mass by mass spectrometry.

    • Pool the pure fractions and lyophilize.

  • Desalting (Post-Purification):

    • Resuspend the lyophilized oligonucleotide in sterile water.

    • Desalt using a size-exclusion chromatography column or by ethanol precipitation to remove the TEAA salts.

Visualizations

Diagram 1: General Workflow for ¹⁵N₅-dG Oligonucleotide Purification

Purification_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis Solid-Phase Synthesis (¹⁵N₅-dG Phosphoramidite) Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude_Oligo Crude ¹⁵N₅-dG Oligo Cleavage->Crude_Oligo Purification_Method High-Resolution Purification (HPLC or PAGE) Crude_Oligo->Purification_Method Purified_Oligo Purified ¹⁵N₅-dG Oligo Purification_Method->Purified_Oligo QC Quality Control (Analytical HPLC, MS) Purified_Oligo->QC Final_Product Lyophilized Final Product QC->Final_Product

Caption: General workflow for the synthesis and purification of ¹⁵N₅-dG labeled oligonucleotides.

Diagram 2: Troubleshooting Logic for HPLC Purification

Troubleshooting_Logic Start Start HPLC Purification Check_Chromatogram Analyze Chromatogram Start->Check_Chromatogram Good_Separation Good Separation Check_Chromatogram->Good_Separation Yes Poor_Separation Poor Separation/ Broad Peaks Check_Chromatogram->Poor_Separation No Collect_Fractions Collect Fractions & Analyze Purity Good_Separation->Collect_Fractions Optimize_Gradient Optimize Gradient (shallower) Poor_Separation->Optimize_Gradient Increase_Temp Increase Temperature Poor_Separation->Increase_Temp Check_Column Check/Replace Column Poor_Separation->Check_Column Optimize_Gradient->Check_Chromatogram Re-run Increase_Temp->Check_Chromatogram Re-run Check_Column->Start New Column

Caption: A logical decision tree for troubleshooting common HPLC purification issues.

References

stability issues of 2'-Deoxyguanosine-15N5 under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2'-Deoxyguanosine-15N5 under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, exposure to oxidizing agents, and the presence of nucleases. The isotopic labeling with 15N5 is not expected to significantly alter the chemical stability of the molecule compared to its unlabeled counterpart.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C or -80°C in a desiccated, dark environment. For short-term use, solutions can be stored at 4°C, but it is advisable to prepare fresh solutions for critical experiments. Avoid repeated freeze-thaw cycles.

Q3: Is this compound susceptible to degradation during routine experimental procedures?

A3: Yes, prolonged exposure to acidic or strongly alkaline conditions, elevated temperatures, and certain buffers can lead to degradation. It is crucial to use appropriate buffers and maintain controlled temperatures throughout your experiments.

Q4: How does oxidation affect this compound?

A4: this compound is susceptible to oxidation, primarily at the C8 position of the guanine base, forming 8-oxo-7,8-dihydro-2'-deoxyguanosine-15N5 (8-oxo-dG-15N5). This can occur in the presence of reactive oxygen species (ROS) generated by various chemical reactions or cellular processes.

Q5: Can enzymes in my experimental system degrade this compound?

A5: Yes, if your experimental system contains nucleases, such as phosphodiesterases or nucleoside phosphorylases, they can enzymatically cleave the phosphodiester bonds (if incorporated into an oligonucleotide) or the N-glycosidic bond, leading to degradation.

Troubleshooting Guides

Issue 1: Unexpected degradation of this compound observed in my experiment.

  • Possible Cause 1: Inappropriate pH of the buffer.

    • Troubleshooting Step: Verify the pH of all buffers and solutions used. 2'-Deoxyguanosine is particularly susceptible to acid-catalyzed hydrolysis of the N-glycosidic bond. Maintain a pH between 7.0 and 8.0 for optimal stability.

  • Possible Cause 2: High experimental temperature.

    • Troubleshooting Step: If your protocol allows, perform the experiment at a lower temperature. Elevated temperatures accelerate both hydrolytic and oxidative degradation.

  • Possible Cause 3: Presence of contaminating nucleases.

    • Troubleshooting Step: Use nuclease-free water and reagents. If working with biological samples, consider using nuclease inhibitors. Autoclave buffers and equipment where appropriate.

  • Possible Cause 4: Oxidative damage.

    • Troubleshooting Step: Degas buffers to remove dissolved oxygen. If compatible with your experiment, add antioxidants like DTT or TCEP. Avoid exposure to strong light, which can generate reactive oxygen species.

Issue 2: Inconsistent results in experiments using this compound.

  • Possible Cause 1: Degradation during storage.

    • Troubleshooting Step: Aliquot your stock solution of this compound to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term use. Before use, visually inspect the solution for any precipitation.

  • Possible Cause 2: Variability in buffer preparation.

    • Troubleshooting Step: Ensure consistent and accurate preparation of all buffers. Minor variations in pH or component concentrations can affect the stability of the nucleoside.

  • Possible Cause 3: Contamination of stock solutions.

    • Troubleshooting Step: Prepare fresh stock solutions from a new vial of this compound. Filter-sterilize stock solutions if they will be used over an extended period in non-sterile conditions.

Quantitative Data on Stability

The following tables summarize available quantitative data on the stability of 2'-deoxyguanosine. While this data is for the unlabeled molecule, it provides a strong indication of the stability of this compound, as the heavy isotope labeling does not significantly impact its chemical properties.

Table 1: Half-life of 2'-Deoxyxanthosine (a deamination product of guanine) at 37°C

pHHalf-life (in single-stranded DNA)
2.07.7 hours
7.017,700 hours (~2 years)

Data extrapolated from studies on 2'-deoxyxanthosine, a structurally similar purine nucleoside, to illustrate the significant impact of pH on stability.[1][2]

Table 2: Qualitative Stability of 2'-Deoxyguanosine Analogs under Various Conditions

ConditionStabilityPrimary Degradation Pathway
Acidic pH (e.g., pH 1-2)LowHydrolysis of N-glycosidic bond (depurination)
Neutral pH (e.g., pH 7.4)HighSlow oxidation
Basic pH (e.g., pH > 10)ModeratePotential for strand cleavage if in an oligonucleotide
Elevated Temperature (>37°C)DecreasedIncreased rate of hydrolysis and oxidation
Presence of Oxidizing Agents (e.g., H₂O₂)LowOxidation to 8-oxo-dG and other products
Presence of NucleasesLowEnzymatic cleavage

Experimental Protocols

Protocol 1: HPLC-UV Method for Assessing the Stability of this compound

This protocol allows for the quantification of intact this compound over time under specific experimental conditions.

  • Preparation of Standards:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in nuclease-free water or a suitable buffer (pH 7.4).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Incubation:

    • Incubate aliquots of your this compound solution under the desired experimental conditions (e.g., different pH values, temperatures).

    • At specified time points, withdraw an aliquot and immediately quench any reaction by flash-freezing in liquid nitrogen or by adding a quenching agent if appropriate. Store at -80°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of a suitable buffer (e.g., 50 mM ammonium acetate, pH 6.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the concentration of intact this compound in your incubated samples using the calibration curve.

    • Plot the concentration of this compound as a function of time to determine the degradation rate.

Protocol 2: LC-MS/MS for Identification of Degradation Products

This protocol is for the identification of potential degradation products of this compound.

  • Sample Preparation:

    • Subject a solution of this compound to conditions known to cause degradation (e.g., acidic pH, presence of an oxidizing agent).

    • Neutralize the sample if necessary and dilute it with the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A reverse-phase HPLC system as described in Protocol 1.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Data Acquisition: Full scan mode to identify potential degradation products and product ion scan mode to confirm their identity by fragmentation patterns.

  • Data Analysis:

    • Analyze the mass spectra to identify ions corresponding to expected degradation products (e.g., guanine-15N5 from depurination, 8-oxo-dG-15N5 from oxidation).

    • Compare the fragmentation patterns of the observed ions with those of known standards or with theoretical fragmentation patterns.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic pH) cluster_oxidation Oxidation (ROS) cluster_enzymatic Enzymatic Degradation dG This compound Guanine Guanine-15N5 dG->Guanine Depurination Deoxyribose 2-Deoxyribose oxo_dG 8-oxo-dG-15N5 dG->oxo_dG Oxidation at C8 Nucleotides Cleavage Products dG->Nucleotides Nuclease Activity

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow cluster_analysis Analysis start Start: 2'-dG-15N5 Sample incubation Incubate under Experimental Conditions (pH, Temp, etc.) start->incubation sampling Collect Aliquots at Time Points incubation->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS/MS Analysis sampling->lcms quantification Quantify Intact 2'-dG-15N5 hplc->quantification identification Identify Degradation Products lcms->identification

Caption: Workflow for assessing the stability of this compound.

References

minimizing isotopic scrambling in 15N labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 15N Labeling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize isotopic scrambling and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 15N isotopic scrambling?

A1: Isotopic scrambling is the unwanted transfer of the 15N stable isotope from a labeled molecule (e.g., a specific 15N-labeled amino acid) to other molecules that are not part of its intended or direct metabolic pathway.[1] In metabolic labeling experiments, this occurs when the host organism's enzymes metabolize the labeled precursor into other molecules.[2][3] For example, cells might convert [¹⁵N]-Serine into [¹⁵N]-Glycine.[2][3] This redistribution of the 15N label can complicate or invalidate experimental results by making it difficult to accurately trace the metabolic fate of the original labeled compound.[1]

Q2: Why is minimizing isotopic scrambling important?

A2: Minimizing isotopic scrambling is crucial for the accuracy and reliability of quantitative proteomics and metabolic tracer studies. High levels of scrambling can lead to:

  • Misinterpretation of Results: Incorrectly identifying the metabolic fate of a labeled compound.[1]

  • Inaccurate Quantification: The complex and overlapping isotopic patterns that result from scrambling complicate the determination of label incorporation and can lead to errors in relative protein quantification.[2][4]

  • Complicated NMR Spectra: Scrambling introduces extraneous peaks in NMR spectra, making data analysis more complex.[2][3]

  • Reduced Labeling Efficiency: The scrambling process can dilute the enrichment level of the target amino acids you intended to label.[2]

Q3: What are the primary causes of 15N scrambling?

A3: Isotopic scrambling can occur at multiple stages of an experiment:

  • Metabolic Conversions (In Vivo/In Vitro): This is the most common source. In living cells or cell-free systems, enzymes like transaminases can transfer the 15N-labeled amino group to other molecules, leading to the synthesis of non-target 15N-labeled amino acids.[1][2][5] This is particularly prevalent for amino acids involved in central nitrogen metabolism.

  • Incomplete Labeling: While not scrambling itself, incomplete labeling (e.g., efficiencies of 93-99%) can produce complex isotopic patterns that mimic scrambling, making it difficult to identify the monoisotopic peak and leading to reduced identification of heavy-labeled peptides.[4][6][7]

  • Sample Preparation: Certain conditions during sample preparation, such as protein hydrolysis, can potentially contribute to scrambling, although metabolic conversion is the more significant concern. Optimizing digestion conditions (pH, temperature) is crucial.[8]

Q4: How can I detect if 15N scrambling is occurring in my experiment?

A4: Detecting scrambling typically involves mass spectrometry analysis of peptides. The key indicators are:

  • 15N Enrichment in Unexpected Places: Finding 15N incorporation in amino acids that were not supposed to be labeled.[1][2]

  • Complex Isotope Patterns: Mass spectra of peptides may show complicated, overlapping isotope patterns that are difficult to fit to a theoretical model of simple labeling.[2]

  • Advanced Analytical Techniques: High-resolution mass spectrometry can be used to analyze the isotopic fine structure of peptides, allowing for unequivocal assignment of 15N and 13C enrichment levels.[2] Tandem mass spectrometry (MS/MS) can further confirm the specific location of heavy isotopes within a peptide.[2]

Troubleshooting Guide

Problem 1: I'm seeing significant 15N scrambling when using an E. coli cell-free protein synthesis system.

  • Likely Cause: The activity of pyridoxal-phosphate (PLP) dependent enzymes, such as transaminases, in the S30 cell extract is a primary driver of metabolic conversions between amino acids.[5][9] These enzymes remain active in conventional cell-free extracts and can transfer the 15N label from your selectively labeled amino acid to others.

  • Solution: You can achieve cleaner selective labeling by inactivating these PLP-dependent enzymes. A simple and effective method is to treat the E. coli S30 extract with sodium borohydride (NaBH₄).[5][9] This irreversibly reduces the Schiff bases formed between PLP and enzyme lysine residues, inactivating the enzymes while retaining the extract's protein synthesis activity.[5][9]

    • See Protocol 1: Inactivation of Transaminases in E. coli S30 Cell-Free Extracts.

Problem 2: My 15N-labeled amino acids are being converted to other amino acids in my mammalian (HEK293) cell culture.

  • Likely Cause: Mammalian cells have active metabolic pathways that can interconvert various amino acids. Some amino acids (e.g., Alanine, Glutamic acid, Isoleucine, Leucine, Valine) are highly susceptible to scrambling in HEK293 cells, while others (e.g., Cysteine, Histidine, Lysine, Methionine) show minimal scrambling.[10]

  • Solution:

    • Choose Stable Amino Acids: Whenever possible, use 15N-labeled amino acids that are known to have minimal metabolic scrambling (see Table 1).[10]

    • Optimize Culture Conditions: For amino acids prone to scrambling, such as Valine and Isoleucine, reducing the concentration of the labeled amino acid in the culture medium can decrease the amount available for metabolism into other amino acids, thereby suppressing scrambling.[10]

    • See Protocol 2: Minimizing Scrambling in Mammalian Cells by Adjusting Media.

Problem 3: My mass spec data shows low labeling efficiency and complex isotopic clusters, making quantification difficult.

  • Likely Cause: Incomplete labeling is a common issue in metabolic labeling experiments. Achieving 100% incorporation is rare; efficiencies typically range from 93-99%.[6][7] This can be caused by low-purity 15N sources, insufficient labeling time for the organism's growth rate, or the presence of unlabeled nitrogen sources.[6][11] The resulting complex spectra can hinder peptide identification and skew quantification.[4]

  • Solution:

    • Use High-Purity Reagents: Ensure your 15N-containing salts or amino acids are of high purity (e.g., >99%).[11]

    • Increase Labeling Duration: Allow sufficient time for the organism to grow and incorporate the 15N label throughout its proteome. For example, growing Arabidopsis for 14 days is recommended to achieve high labeling efficiency.[11]

    • Use Quantification Software: Employ proteomics software (e.g., Protein Prospector, Census) that can correct for incomplete labeling.[11][12] These tools can calculate the labeling efficiency from your data and adjust the peptide/protein abundance ratios accordingly, leading to more accurate quantification.[6][7][13]

Data Presentation

Table 1: Metabolic Scrambling of 15N-Labeled Amino Acids in HEK293 Cells

This table categorizes amino acids based on their propensity for 15N scrambling when used for selective labeling in HEK293F cells. Data is synthesized from studies on secreted, post-translationally modified proteins.[10]

Scrambling LevelAmino AcidsObservations
Minimal Cys, Phe, His, Lys, Met, Asn, Arg, Thr, Trp, TyrThese 10 amino acids show very little conversion into other amino acids, making them reliable choices for selective labeling experiments.[10]
Interconvertible Gly, SerThese two amino acids readily convert into each other.[10]
Significant Ala, Asp, Glu, Ile, Leu, ValThese 6 amino acids are extensively metabolized, leading to significant scrambling of the 15N label into other amino acid pools.[10]
Table 2: Effect of Labeled Amino Acid Concentration on Scrambling in HEK293 Cells

Reducing the concentration of labeled amino acids prone to scrambling can increase the proportion that is directly incorporated into protein versus being metabolized.

Labeled Amino AcidConcentration in MediumOutcome on ScramblingReference
¹⁵N-Valine100 mg/L, 50 mg/L, 25 mg/LScrambling was suppressed at lower concentrations.[10]
¹⁵N-Isoleucine100 mg/L, 50 mg/L, 25 mg/LScrambling was suppressed at lower concentrations.[10]

Experimental Protocols

Protocol 1: Inactivation of Transaminases in E. coli S30 Cell-Free Extracts

This protocol describes a method to reduce isotopic scrambling in cell-free protein synthesis by chemically inactivating PLP-dependent enzymes.[5][9]

Materials:

  • E. coli S30 extract

  • Sodium borohydride (NaBH₄) solution (freshly prepared)

  • Reaction buffer for cell-free synthesis

Methodology:

  • Preparation: Thaw the E. coli S30 extract on ice.

  • Reduction Reaction: Add freshly prepared NaBH₄ solution to the S30 extract to a final concentration sufficient to inactivate PLP-dependent enzymes (concentration may require optimization, but literature provides starting points).

  • Incubation: Incubate the mixture on ice for the recommended duration (e.g., 30-60 minutes) to allow for the complete reduction of Schiff bases.

  • Quenching (Optional): If necessary, quench any remaining NaBH₄ according to standard laboratory procedures.

  • Usage: The treated S30 extract is now ready for use in your cell-free protein synthesis reaction. It can be used immediately or stored under the same conditions as conventional S30 extracts.[5]

  • Verification: To confirm the effectiveness of the treatment, run a small-scale synthesis reaction with a single 15N-labeled amino acid known to scramble (e.g., ¹⁵N-Alanine) and analyze the resulting protein for 15N incorporation into other amino acids via mass spectrometry.

Protocol 2: Minimizing Scrambling in Mammalian Cells by Adjusting Media

This protocol provides a strategy to reduce scrambling of susceptible amino acids (e.g., Valine, Isoleucine) in suspension cultures of HEK293 cells.[10]

Materials:

  • HEK293 suspension culture

  • Culture medium lacking the amino acid(s) to be labeled

  • 15N-labeled amino acid(s) (e.g., ¹⁵N-Valine)

  • Unlabeled amino acids

Methodology:

  • Basal Medium Preparation: Prepare the cell culture medium containing all necessary components except for the amino acid(s) you intend to label.

  • Titration of Labeled Amino Acid: Design experiments to test different concentrations of the 15N-labeled amino acid. Based on published findings, test concentrations ranging from 100 mg/L down to 25 mg/L.[10]

  • Supplementation: Add the 15N-labeled amino acid at the desired test concentration. Ensure all other unlabeled amino acids are kept at their standard concentrations (e.g., 100 mg/L).[10]

  • Cell Culture: Grow the HEK293 cells in the prepared medium for the duration of protein expression.

  • Harvest and Analysis: Harvest the cells or secreted protein and prepare samples for mass spectrometry analysis.

  • Evaluation: Analyze the tryptic peptides to quantify the level of 15N incorporation into the target amino acid and the level of scrambling (incorporation into non-target amino acids). Compare the results across the different tested concentrations to identify the optimal condition that balances high protein yield with minimal scrambling.

Visualizations

Workflow_for_Minimizing_Scrambling Figure 1: Recommended Experimental Workflow design Experimental Design culture Cell Culture / In Vitro Synthesis design->culture select_aa Select stable 15N-AA (See Table 1) design->select_aa In Vivo / Mammalian harvest Protein Harvest & Lysis culture->harvest optimize_media Optimize media conditions (e.g., lower [15N-AA]) culture->optimize_media inactivate_enzymes Inactivate transaminases (e.g., NaBH4 for cell-free) culture->inactivate_enzymes digestion Protein Digestion harvest->digestion ms LC-MS/MS Analysis digestion->ms optimize_digest Optimize digest conditions (pH, Temp) digestion->optimize_digest data Data Analysis & Quantification ms->data correct_data Correct for labeling efficiency & scrambling data->correct_data select_aa->culture

Caption: Recommended workflow for minimizing 15N isotopic scrambling.

Troubleshooting_Scrambling Figure 2: Troubleshooting Isotopic Scrambling start High scrambling detected in MS data q_system What is the expression system? start->q_system cell_free Cell-Free (e.g., E. coli S30) q_system->cell_free Cell-Free mammalian Mammalian Cells (e.g., HEK293) q_system->mammalian In Vivo sol_cell_free Cause: Active transaminases. Solution: Treat S30 extract with NaBH4 to inactivate PLP-dependent enzymes. cell_free->sol_cell_free q_aa_type Is the labeled AA prone to scrambling? mammalian->q_aa_type aa_stable No (e.g., Lys, Met) q_aa_type->aa_stable No aa_unstable Yes (e.g., Val, Ile, Glu) q_aa_type->aa_unstable Yes check_other Check for other issues: - Cross-contamination - Incomplete labeling - Data analysis errors aa_stable->check_other sol_mammalian Cause: Active metabolic conversion. Solution: Lower the concentration of the labeled AA in the medium to reduce metabolic availability. aa_unstable->sol_mammalian

Caption: Decision tree for troubleshooting sources of 15N scrambling.

References

overcoming low incorporation efficiency of 2'-Deoxyguanosine-15N5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low incorporation efficiency of 2'-Deoxyguanosine-15N5 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used?

A1: this compound is a stable isotope-labeled version of deoxyguanosine, a fundamental component of DNA. All five nitrogen atoms in its guanine base are replaced with the heavy isotope ¹⁵N. This labeling makes it a powerful tool for tracing the fate of deoxyguanosine in various biological processes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. It is commonly used in studies of DNA replication, DNA repair, and drug-DNA interactions.

Q2: What is the primary metabolic pathway for the incorporation of exogenous this compound into cellular DNA?

A2: Exogenous deoxyguanosine is primarily incorporated into DNA via the nucleoside salvage pathway. This pathway involves the uptake of the deoxynucleoside from the extracellular environment by nucleoside transporters, followed by intracellular phosphorylation to deoxyguanosine monophosphate (dGMP), diphosphate (dGDP), and finally triphosphate (dGTP). The resulting this compound-triphosphate can then be used by DNA polymerases for DNA synthesis.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space dG_out This compound dG_in This compound dG_out->dG_in Nucleoside Transporters (hENTs, hCNTs) dGMP dGMP-15N5 dG_in->dGMP Deoxyguanosine Kinase (dGK) dGDP dGDP-15N5 dGMP->dGDP Guanylate Kinase (GMPK) dGTP dGTP-15N5 dGDP->dGTP Nucleoside Diphosphate Kinase (NDPK) DNA Incorporation into DNA by DNA Polymerase dGTP->DNA

Caption: The Nucleoside Salvage Pathway for this compound.

Q3: Why is the incorporation efficiency of this compound sometimes low?

A3: Several factors can contribute to low incorporation efficiency:

  • Cell Type Variability: Different cell lines have varying expression levels of nucleoside transporters and kinases involved in the salvage pathway.

  • Cell Culture Conditions: Cell density, growth phase, and media composition can significantly impact nutrient uptake and DNA synthesis rates.

  • Competition with Endogenous Synthesis: The de novo pathway for nucleotide synthesis produces unlabeled dGTP, which competes with the labeled dGTP from the salvage pathway for incorporation into DNA.

  • Cytotoxicity: High concentrations of exogenous deoxynucleosides can be toxic to some cell types, leading to cell cycle arrest or apoptosis.

  • Degradation: The labeled compound may be degraded by enzymes before it can be utilized.

Troubleshooting Guide for Low Incorporation Efficiency

This guide provides a systematic approach to diagnosing and resolving common issues leading to poor incorporation of this compound.

G start Start: Low Incorporation of This compound check_viability 1. Assess Cell Viability (e.g., Trypan Blue, MTT assay) start->check_viability high_toxicity High Toxicity Observed? check_viability->high_toxicity Viability Assessed optimize_conc Action: - Lower dG-15N5 concentration - Reduce incubation time high_toxicity->optimize_conc Yes check_conditions 2. Evaluate Cell Culture Conditions high_toxicity->check_conditions No optimize_conc->check_viability Re-evaluate suboptimal_growth Suboptimal Growth Phase/Density? check_conditions->suboptimal_growth Conditions Evaluated optimize_culture Action: - Use cells in log growth phase - Optimize cell seeding density suboptimal_growth->optimize_culture Yes check_pathway 3. Investigate Salvage vs. De Novo Pathways suboptimal_growth->check_pathway No optimize_culture->check_conditions Re-evaluate inhibit_denovo Action: - Inhibit de novo synthesis (e.g., with Mycophenolic Acid) check_pathway->inhibit_denovo Consider Pathway Competition success Success: Improved Incorporation inhibit_denovo->success

Caption: Troubleshooting Workflow for Low Incorporation Efficiency.

Issue 1: High Cell Toxicity or Altered Cell Morphology
  • Possible Cause: The concentration of this compound may be too high, leading to cytotoxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a range of concentrations to determine the optimal, non-toxic level for your specific cell line.

    • Reduce Incubation Time: Shorten the exposure duration to minimize toxic effects while still allowing for sufficient incorporation.

    • Monitor Cell Viability: Use assays like Trypan Blue exclusion or MTT to quantify cell viability at different concentrations and time points.

Issue 2: Low Incorporation in Healthy, Viable Cells
  • Possible Cause A: Suboptimal Cell State: Cells may not be in the appropriate growth phase for active DNA synthesis.

  • Troubleshooting Steps:

    • Synchronize Cell Culture: Use methods like serum starvation followed by serum re-addition to enrich for cells in the S phase (the DNA synthesis phase) of the cell cycle.

    • Use Log-Phase Cells: Ensure that cells are harvested during the logarithmic growth phase when DNA replication is most active. Avoid using confluent or quiescent cultures.

  • Possible Cause B: Competition from De Novo Synthesis: The cell's own production of unlabeled deoxyguanosine is outcompeting the labeled version.

  • Troubleshooting Steps:

    • Inhibit De Novo Pathway: Use inhibitors of the de novo purine synthesis pathway. For example, mycophenolic acid (MPA) is an inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in this pathway. This forces the cells to rely more heavily on the salvage pathway for guanine nucleotides.

Data & Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterCell Line TypeRecommended Starting RangeNotes
Concentration Adherent (e.g., HeLa, A549)1 - 25 µMHigher concentrations may be toxic.
Suspension (e.g., Jurkat)5 - 50 µMMay require higher concentrations due to different uptake kinetics.
Incubation Time Rapidly Dividing Cells4 - 12 hoursCorresponds to a portion of the S phase.
Slowly Dividing Cells12 - 24 hoursAllows more cells to enter and complete the S phase.
Cell Density Adherent Cells50-70% ConfluencyEnsures cells are in the log growth phase.
Suspension Cells0.5 - 1.0 x 10⁶ cells/mLMaintains active proliferation.
Protocol 1: General Procedure for Cell Labeling with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (e.g., 50-70% confluency for adherent cells) at the time of labeling.

  • Prepare Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound. Pre-warm the medium to 37°C.

  • Labeling: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard culture conditions (37°C, 5% CO₂).

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated labeled nucleoside.

  • DNA Extraction: Extract genomic DNA using a standard protocol or a commercial kit.

  • Analysis: Quantify the incorporation of this compound into the DNA using an appropriate analytical method, such as LC-MS/MS.

Protocol 2: Optimizing Incorporation by Inhibiting De Novo Synthesis
  • Cell Seeding: Plate cells as described in Protocol 1.

  • Pre-treatment (Optional but Recommended): About 1-2 hours before adding the labeled compound, replace the medium with fresh medium containing an inhibitor of de novo synthesis (e.g., 1-10 µM Mycophenolic Acid).

  • Prepare Labeling Medium: Prepare medium containing both the inhibitor (at the same concentration as pre-treatment) and the desired concentration of this compound.

  • Labeling: Remove the pre-treatment medium and add the dual-component labeling medium.

  • Incubation, Harvest, and Analysis: Proceed with steps 4-7 from Protocol 1.

By following these guidelines, researchers can systematically troubleshoot and optimize their experimental conditions to achieve higher and more consistent incorporation of this compound, leading to more robust and reliable experimental outcomes.

Technical Support Center: Enzymatic Ligation of 15N Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic ligation of 15N labeled DNA. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data to support your research.

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic ligation of 15N labeled DNA.

ProblemPossible CauseRecommended Solution
Low or No Ligation Product Inactive T4 DNA Ligase: Enzyme activity can be compromised by improper storage or multiple freeze-thaw cycles.Test ligase activity using a control DNA (e.g., lambda DNA digested with HindIII). If inactive, use a fresh aliquot of ligase.
Degraded ATP: ATP is essential for ligase activity and can degrade with repeated freeze-thaw cycles of the reaction buffer.[1][2]Use a fresh aliquot of T4 DNA Ligase reaction buffer.[1][2]
Presence of Inhibitors: Contaminants such as salts (e.g., from DNA purification steps) or EDTA can inhibit T4 DNA Ligase.[1]Purify the 15N labeled DNA fragments and the vector using a spin column or ethanol precipitation to remove inhibitors.
Incorrect Molar Ratio of Insert to Vector: An inappropriate ratio of the 15N labeled insert to the vector can lead to inefficient ligation.Optimize the molar ratio of insert to vector. A common starting point is a 3:1 ratio, but this may need to be varied (e.g., from 1:1 to 10:1).[1][2]
Suboptimal Incubation Temperature and Time: The optimal temperature for T4 DNA ligase is a balance between enzyme activity and the annealing of DNA ends.[3]For cohesive (sticky) ends, incubate at 16°C overnight or at room temperature for 10 minutes to 2 hours.[4][5] For blunt ends, which are less efficient, a longer incubation at room temperature (e.g., 2 hours or overnight at 16°C) is recommended.[4][5]
5'-Phosphates Absent or Removed: T4 DNA ligase requires a 5'-phosphate on at least one of the DNA ends to be ligated. PCR products generated with standard primers will lack a 5'-phosphate.If using PCR products, phosphorylate the 5' ends using T4 Polynucleotide Kinase (PNK). Ensure that if the vector was dephosphorylated (e.g., with alkaline phosphatase), the insert has a 5'-phosphate.[1]
Potential Impact of 15N Labeling: While not extensively documented to inhibit ligation, the increased mass of 15N isotopes could subtly alter DNA structure or enzyme-substrate interactions.If standard protocols fail, consider slightly increasing the amount of T4 DNA ligase or extending the incubation time to compensate for any potential subtle effects of isotopic labeling.
High Background of Vector Self-Ligation Incomplete Vector Digestion: If the vector is not fully digested, the uncut plasmid will lead to a high number of background colonies.Ensure complete digestion by optimizing the restriction enzyme reaction. Run a control of digested vector on an agarose gel to confirm linearization.
Vector Re-ligation: The linearized vector can re-ligate to itself, especially if the ends are compatible and not dephosphorylated.Treat the digested vector with an alkaline phosphatase (e.g., Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP)) to remove the 5'-phosphates, preventing self-ligation. Ensure the phosphatase is completely inactivated or removed before adding the ligase.[1]
Smear on Agarose Gel After Ligation Ligase Bound to DNA: T4 DNA ligase can remain bound to the ligated DNA, causing it to migrate improperly on an agarose gel.Add a final concentration of 0.2% SDS to the loading dye before running the gel to dissociate the ligase from the DNA.
Nuclease Contamination: Contaminating nucleases in the enzyme preparation or other reagents can degrade the DNA.Use high-quality, nuclease-free reagents and enzymes.

Frequently Asked Questions (FAQs)

Q1: Does 15N labeling of DNA affect the efficiency of enzymatic ligation with T4 DNA Ligase?

While there is limited direct research on the kinetic effects of 15N labeling on T4 DNA ligase activity, the general consensus is that the impact is likely to be minimal for most applications. The increased mass due to 15N isotopes is a small fraction of the total molecular weight of the DNA and is not expected to significantly alter the overall DNA structure or the interaction with T4 DNA ligase. However, for particularly sensitive applications or if problems arise, optimizing ligation conditions such as enzyme concentration and incubation time is recommended.

Q2: What is the optimal buffer composition for ligating 15N labeled DNA?

The standard T4 DNA Ligase reaction buffer is generally effective for ligating 15N labeled DNA. A typical 1X buffer composition is 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM ATP, and 10 mM DTT (pH 7.5 @ 25°C).[6] It is crucial to use a fresh buffer as the ATP and DTT are sensitive to degradation.[1][2]

Q3: How can I quantify the yield of my 15N labeled DNA ligation reaction?

The yield of a ligation reaction can be assessed both qualitatively and quantitatively.

  • Agarose Gel Electrophoresis: Running the ligation reaction on an agarose gel can show the formation of higher molecular weight products compared to the unligated vector and insert. Including a "vector only + ligase" control can help to identify the band corresponding to the desired ligated product.

  • Transformation Efficiency: Transforming competent E. coli with the ligation product and comparing the number of colonies to control transformations (e.g., vector only, no ligase) provides a functional measure of successful ligation and circularization.

  • Capillary Electrophoresis: For a more precise quantification, fluorescently labeling one of the DNA fragments allows for the separation and quantification of ligated and unligated species by capillary electrophoresis.[6]

Q4: Are there any special considerations for preparing 15N labeled DNA for ligation when it is intended for NMR studies?

Yes, for NMR studies, the purity and homogeneity of the final ligated product are critical.

  • Purification: After the ligation reaction, it is essential to purify the desired ligated DNA construct from unligated fragments, vector, and enzymes. This is often achieved through preparative polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Sample Purity: The final sample should be free of any contaminants that could interfere with NMR measurements, such as salts, residual enzymes, or other small molecules. Dialysis or buffer exchange into the final NMR buffer is a crucial final step.

Experimental Protocols

Detailed Protocol for Enzymatic Ligation of a 15N Labeled Oligonucleotide Insert into a Plasmid Vector

This protocol is a general guideline and may require optimization for specific DNA fragments and vectors.

1. Materials:

  • Purified, dephosphorylated plasmid vector

  • Purified, 5'-phosphorylated 15N labeled DNA insert

  • T4 DNA Ligase (e.g., NEB #M0202)[6]

  • 10X T4 DNA Ligase Reaction Buffer[6]

  • Nuclease-free water

2. Reaction Setup:

  • Set up the ligation reaction on ice in a sterile microcentrifuge tube.

  • The following is an example for a 20 µL reaction:

ComponentVolume/AmountFinal Concentration
10X T4 DNA Ligase Buffer2 µL1X
Vector DNA (e.g., 50 ng)x µL~2.5 ng/µL
15N Labeled Insert DNAy µL3:1 molar ratio to vector
T4 DNA Ligase (400,000 cohesive end units/ml)1 µL20,000 units/ml
Nuclease-free waterto 20 µL-
  • Note: The molar ratio of insert to vector is crucial for efficient ligation.[1][2] Use an online calculator to determine the appropriate amount of insert DNA based on the lengths of the vector and insert. A 3:1 molar ratio is a good starting point.

3. Incubation:

  • Gently mix the reaction by pipetting up and down.

  • For cohesive (sticky) ends, incubate at 16°C overnight or at room temperature (~25°C) for 1-2 hours.[4][5]

  • For blunt ends, incubate at room temperature for at least 2 hours or at 16°C overnight.[4][5]

4. Ligation Inactivation (Optional):

  • Heat the reaction at 65°C for 10 minutes to inactivate the T4 DNA Ligase.[4]

5. Analysis and Downstream Applications:

  • The ligation product can be analyzed by agarose gel electrophoresis.

  • For cloning, the ligation mixture can be used directly to transform competent E. coli cells.

  • For NMR studies, the ligated product should be purified by PAGE or HPLC.

Data Presentation

Table 1: Troubleshooting Common Ligation Issues
IssuePotential CauseKey Optimization Parameter
Low Ligation Efficiency Suboptimal enzyme or buffer activityUse fresh enzyme and buffer
Presence of inhibitorsPurify DNA fragments
Incorrect DNA end chemistryEnsure 5'-phosphorylation of at least one end
High Background Incomplete vector digestionOptimize restriction digest
Vector self-ligationDephosphorylate vector
No Colonies Inefficient ligationOptimize insert:vector ratio
Incompetent cellsUse highly competent cells
Table 2: Typical Ligation Reaction Conditions
ParameterCohesive EndsBlunt Ends
Insert:Vector Molar Ratio 1:1 to 10:1 (start with 3:1)3:1 to 10:1 (start with 5:1)
Incubation Temperature 16°C or Room Temperature (~25°C)Room Temperature (~25°C) or 16°C
Incubation Time 10 min - overnight2 hours - overnight
T4 DNA Ligase Concentration StandardStandard to High

Visualizations

Enzymatic_Ligation_Workflow cluster_prep Preparation of DNA Fragments cluster_ligation Ligation Reaction cluster_analysis Analysis & Downstream Steps Vector Vector Preparation (Digestion, Dephosphorylation) Ligation Mix Vector, Insert, Ligase, Buffer Vector->Ligation Insert 15N Labeled Insert (PCR/Synthesis, Phosphorylation) Insert->Ligation Incubation Incubate (e.g., 16°C overnight) Ligation->Incubation Analysis Agarose Gel Analysis Incubation->Analysis Transformation Transformation of E. coli Incubation->Transformation Purification Purification for NMR (PAGE/HPLC) Incubation->Purification

Caption: Workflow for enzymatic ligation of 15N labeled DNA.

Troubleshooting_Logic Start Ligation Fails Check_Ligase Is Ligase Active? Start->Check_Ligase Check_Buffer Is Buffer/ATP Fresh? Check_Ligase->Check_Buffer Yes Replace_Ligase Use New Ligase Check_Ligase->Replace_Ligase No Check_DNA_Purity Is DNA Pure? Check_Buffer->Check_DNA_Purity Yes Replace_Buffer Use New Buffer Check_Buffer->Replace_Buffer No Check_Ratio Is Insert:Vector Ratio Optimal? Check_DNA_Purity->Check_Ratio Yes Purify_DNA Re-purify DNA Check_DNA_Purity->Purify_DNA No Check_Phosphorylation Are 5'-Phosphates Present? Check_Ratio->Check_Phosphorylation Yes Optimize_Ratio Vary Ratio (1:1 to 10:1) Check_Ratio->Optimize_Ratio No Success Successful Ligation Check_Phosphorylation->Success Yes Phosphorylate Phosphorylate Insert Check_Phosphorylation->Phosphorylate No Replace_Ligase->Check_Ligase Replace_Buffer->Check_Buffer Purify_DNA->Check_DNA_Purity Optimize_Ratio->Check_Ratio Phosphorylate->Check_Phosphorylation

Caption: Troubleshooting logic for failed ligation reactions.

References

Technical Support Center: Mass Spectrometry of 2'-Deoxyguanosine-¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing background noise and other common issues encountered during the mass spectrometry analysis of 2'-Deoxyguanosine-¹⁵N₅.

Troubleshooting Guides

High background noise can significantly impact the sensitivity and accuracy of your 2'-Deoxyguanosine-¹⁵N₅ analysis. This guide provides a systematic approach to identifying and resolving common sources of noise.

Issue 1: High Background Noise Across the Entire Chromatogram

A consistently high and noisy baseline can obscure peaks of interest, making accurate quantification challenging.

Troubleshooting Workflow

A High Background Noise Observed B Investigate Solvent & Reagent Purity A->B C Check for System Contamination A->C D Evaluate LC Column Health A->D E Use High-Purity, MS-Grade Solvents B->E F Prepare Fresh Mobile Phase B->F G Run Solvent Blanks C->G H Clean Ion Source C->H I Flush LC System C->I J Perform Column Bleed Test D->J K Replace Column if Necessary D->K L Noise Resolved E->L F->L G->L H->L I->L J->K K->L M Further Diagnostics Needed cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Cell Lysis & DNA Extraction B Enzymatic Digestion to Nucleosides A->B Add internal standard C Sample Cleanup (e.g., SPE) B->C D LC Separation C->D E Mass Spectrometry Detection (MRM) D->E F Peak Integration E->F G Quantification F->G

Technical Support Center: Method Refinement for Studying DNA Dynamics with 2'-Deoxyguanosine-¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2'-Deoxyguanosine-¹⁵N₅ to study DNA dynamics.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental workflows, from sample preparation to data analysis.

Section 1: Isotopic Labeling and Oligonucleotide Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low Incorporation Efficiency of ¹⁵N₅-dG 1. Inefficient phosphoramidite coupling during chemical synthesis.[1] 2. Degradation of the ¹⁵N₅-dG phosphoramidite.[2] 3. Suboptimal conditions for enzymatic ligation.[3][4]1. Optimize coupling time and activator concentration. Ensure anhydrous conditions.[5][6] 2. Store phosphoramidite at -80°C under an inert atmosphere.[2] Perform a fresh quality check before synthesis. 3. Verify the activity of T4 DNA ligase with a control reaction.[3] Ensure the ligation buffer contains fresh ATP and an appropriate concentration of Mg²⁺.[4]
Incomplete Deprotection of the Synthetic Oligonucleotide 1. Insufficient deprotection time or temperature. 2. Inactivated deprotection reagents.1. Extend the deprotection step as recommended by the synthesis reagent manufacturer. 2. Use fresh deprotection solutions, particularly the ammonia solution.
Sample Degradation During Purification 1. Nuclease contamination. 2. Exposure to acidic or basic conditions outside the stability range of DNA.1. Use nuclease-free water and reagents. Wear gloves and use sterile techniques. 2. Maintain a pH between 6.0 and 8.0 during purification and storage.
Section 2: NMR Spectroscopy
Problem Potential Cause(s) Recommended Solution(s)
Low Signal-to-Noise in ¹H-¹⁵N HSQC Spectra 1. Low sample concentration. 2. Suboptimal NMR probe tuning and matching. 3. Incorrect pulse sequence parameters.[7] 4. Sample precipitation or aggregation.1. Concentrate the DNA sample to 0.5-1.0 mM. 2. Carefully tune and match the probe for both ¹H and ¹⁵N frequencies before each experiment. 3. Use a sensitivity-enhanced HSQC pulse sequence.[8] Optimize the relaxation delay (d1) for full magnetization recovery.[8] 4. Filter the sample before transferring it to the NMR tube. Check for precipitation after the experiment.
Broad NMR Signals 1. Poor magnetic field homogeneity (shimming).[8] 2. Chemical exchange of imino or amino protons with the solvent.[8] 3. Presence of paramagnetic impurities. 4. High viscosity of the sample.1. Perform careful shimming on the sample. 2. Work at a lower pH (below 6.5) to slow down exchange with water.[8] 3. Treat the sample with a chelating agent like Chelex-100 to remove trace metals. 4. Lower the DNA concentration or increase the temperature.
Spectral Artifacts (e.g., "ghost" peaks, baseline distortions) 1. Incorrect quadrature detection settings.[8] 2. Acoustic ringing.[8] 3. Improper data processing.[8]1. Acquire more scans to average out quadrature artifacts.[8] 2. Use pulse sequences with ringing suppression or discard the initial points of the FID.[8] 3. Apply careful manual phasing and baseline correction. Avoid large linear phase corrections.[8]
Section 3: Mass Spectrometry
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity of Labeled DNA Fragments 1. Inefficient ionization. 2. Presence of salts or detergents from sample preparation.[9] 3. Suboptimal digestion of DNA into smaller fragments or nucleosides.1. Optimize electrospray ionization (ESI) source parameters. 2. Desalt the sample using appropriate methods like C18 tips before analysis.[9] 3. Ensure complete enzymatic digestion by using a sufficient amount of enzyme and optimal buffer conditions.
Inaccurate Quantification of ¹⁵N Incorporation 1. Isotope effects during chromatography or ionization. 2. Overlapping isotopic envelopes from unlabeled and labeled species.[10] 3. Lack of an appropriate internal standard.1. Use a calibration curve with known concentrations of labeled and unlabeled standards. 2. Use high-resolution mass spectrometry to resolve isotopic peaks.[10] Deconvolute overlapping spectra using specialized software. 3. Spike the sample with a known amount of a ¹³C- and/or ¹⁵N-labeled internal standard that is chemically identical to the analyte.[11]
Contamination Peaks in the Mass Spectrum 1. Contaminants from plasticware or reagents. 2. Carryover from previous samples in the LC-MS system.1. Use high-purity solvents and reagents. Pre-wash all plasticware. 2. Run blank injections between samples to ensure the system is clean.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using 2'-Deoxyguanosine-¹⁵N₅ for studying DNA dynamics?

A1: The five ¹⁵N nuclei in the guanine base provide multiple sensitive probes for NMR spectroscopy.[12] Since ¹⁵N is a spin-1/2 nucleus, it yields sharp NMR signals, allowing for precise measurements of chemical shifts, coupling constants, and relaxation parameters.[13] These parameters are sensitive to the local chemical environment and motions on a wide range of timescales, providing detailed insights into DNA structure, flexibility, and interactions.

Q2: How can I confirm the percentage of ¹⁵N incorporation in my DNA sample?

A2: The most accurate method for determining the percentage of ¹⁵N incorporation is isotope-dilution mass spectrometry (ID-MS).[11] This involves digesting the DNA to its constituent nucleosides and comparing the mass spectrum of the ¹⁵N-labeled deoxyguanosine to that of a known amount of an unlabeled or ¹³C-labeled standard.[14][15]

Q3: What NMR experiments are most useful for studying DNA dynamics with ¹⁵N-labeled guanosine?

A3: A suite of NMR experiments can be used to probe DNA dynamics:

  • ¹H-¹⁵N HSQC: This is the fundamental experiment to resolve and assign the ¹⁵N-attached protons.[8]

  • ¹⁵N Relaxation (R₁, R₂, and heteronuclear NOE): These experiments measure the rates of longitudinal and transverse relaxation and the nuclear Overhauser effect, which provide information about motions on the picosecond to nanosecond timescale.[7][16]

  • Relaxation Dispersion: These experiments can detect and characterize slower motions on the microsecond to millisecond timescale, which are often associated with functionally important conformational changes.

Q4: Should I use chemical or enzymatic methods to incorporate 2'-Deoxyguanosine-¹⁵N₅ into my DNA of interest?

A4: The choice depends on the length of the DNA and the desired labeling pattern:

  • Chemical Synthesis: This method, using phosphoramidite chemistry, is ideal for producing short to medium-length DNA oligonucleotides (up to ~100 bases) with site-specific incorporation of the labeled nucleoside.[2][17]

  • Enzymatic Methods: For longer DNA molecules, enzymatic approaches such as PCR with labeled dGTP or ligation of labeled fragments are more suitable.

Q5: What are the optimal storage conditions for ¹⁵N-labeled DNA samples?

A5: Labeled DNA samples should be stored in a nuclease-free buffer at a pH between 6.0 and 8.0. For short-term storage, 4°C is adequate. For long-term storage, freezing at -20°C or -80°C is recommended to prevent degradation.

Experimental Protocols & Workflows

Overall Experimental Workflow for NMR Studies

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis synthesis Oligonucleotide Synthesis (with ¹⁵N₅-dG phosphoramidite) purification Purification (e.g., HPLC or PAGE) synthesis->purification quantification Quantification and QC (UV-Vis, MS) purification->quantification annealing Annealing and Buffer Exchange quantification->annealing nmr_setup NMR Spectrometer Setup (Tuning, Shimming) annealing->nmr_setup hsqc ¹H-¹⁵N HSQC nmr_setup->hsqc relaxation ¹⁵N Relaxation Experiments (R₁, R₂, NOE) hsqc->relaxation processing Data Processing (FT, Phasing, Baseline Correction) relaxation->processing assignment Resonance Assignment processing->assignment dynamics Dynamics Analysis (Model-free, Spectral Density Mapping) assignment->dynamics

Workflow for NMR studies of DNA dynamics using ¹⁵N₅-dG.
Troubleshooting Logic for Low NMR Signal

G start Low Signal in ¹H-¹⁵N HSQC check_conc Check Sample Concentration (UV-Vis) start->check_conc check_probe Check Probe Tuning and Matching check_conc->check_probe [Concentration OK] concentrate Concentrate Sample check_conc->concentrate [Low] check_params Check NMR Parameters (d1, ns) check_probe->check_params [Tuning OK] retune Re-tune and Match Probe check_probe->retune [Mismatched] check_sample Inspect Sample for Precipitation check_params->check_sample [Parameters OK] optimize_params Optimize Parameters check_params->optimize_params [Suboptimal] filter_sample Filter/Re-prepare Sample check_sample->filter_sample [Precipitate Present] end Acquire High-Quality Spectrum check_sample->end [Sample Clear] concentrate->check_probe retune->check_params optimize_params->end filter_sample->end

Decision tree for troubleshooting low signal in ¹H-¹⁵N HSQC experiments.

References

Validation & Comparative

Validating the Incorporation of 2'-Deoxyguanosine-¹⁵N₅ by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of 2'-Deoxyguanosine-¹⁵N₅ (¹⁵N₅-dG) into cellular DNA. It offers a comparison with other stable isotope labeling alternatives, supported by experimental data and detailed methodologies for key experiments. This information is crucial for researchers designing and interpreting studies involving metabolic labeling of DNA for applications in drug development, toxicology, and cellular proliferation assays.

Comparison of Stable Isotope-Labeled Deoxyguanosine Alternatives

The choice of a stable isotope label for deoxyguanosine can significantly impact the sensitivity and accuracy of mass spectrometric analysis. The ideal labeled internal standard should be chemically identical to the analyte but mass-shifted to allow for differentiation by the mass spectrometer. Here, we compare ¹⁵N₅-dG with its most common alternatives: ¹³C- and ²H-labeled deoxyguanosine.

Stable isotope dilution mass spectrometry is a powerful technique for the accurate quantification of analytes.[1] This method relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass.[1]

Feature2'-Deoxyguanosine-¹⁵N₅2'-Deoxyguanosine-¹³C2'-Deoxyguanosine-²H (Deuterium)
Mass Shift +5 Da (for all five nitrogen atoms)Variable (e.g., +10 Da for ¹³C₁₀)Variable (depends on the number and position of deuterium atoms)
Natural Abundance of Isotope ~0.37% for ¹⁵N~1.1% for ¹³C~0.015% for ²H
Background Interference Minimal due to the low natural abundance of ¹⁵N, providing a clearer background and potentially higher sensitivity.Can have more complex isotopic envelopes due to the higher natural abundance of ¹³C, which may slightly complicate data analysis at very low concentrations.Minimal background interference.
Chemical/Isotopic Stability High, with stable incorporation into the nucleoside.High, with a stable bond.Can be prone to back-exchange with protons from the solvent, which could potentially compromise quantification if not handled carefully.
Relative Cost Generally high due to the complexity of synthesis.Can be high, depending on the number and position of the labels.Often more cost-effective than ¹⁵N or ¹³C labeling.
Common Applications Ideal for quantitative studies requiring high sensitivity and a clean background, such as DNA adduct analysis and low-level incorporation studies.[2][3]Widely used in metabolic flux analysis and quantitative proteomics (SILAC).Commonly used as an internal standard, but potential for back-exchange requires careful validation.

Experimental Protocols

Accurate validation of ¹⁵N₅-dG incorporation requires meticulous experimental procedures. The following sections detail the key steps from cell culture to mass spectrometric analysis.

Metabolic Labeling of Cells with ¹⁵N₅-dG

This protocol describes the metabolic labeling of cultured mammalian cells with ¹⁵N₅-dG for subsequent analysis of its incorporation into DNA.

Materials:

  • Mammalian cell line of choice (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2'-Deoxyguanosine-¹⁵N₅ (sterile solution)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet)

Procedure:

  • Cell Seeding: Seed the mammalian cells in culture flasks or plates at a density that allows for logarithmic growth during the labeling period.

  • Labeling Medium Preparation: Prepare the cell culture medium containing the desired final concentration of ¹⁵N₅-dG. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

  • Metabolic Labeling: Remove the standard culture medium from the cells and replace it with the ¹⁵N₅-dG-containing medium.

  • Incubation: Incubate the cells for a specific period to allow for the incorporation of the labeled guanine into the cellular nucleic acids. The incubation time can vary from a few hours to several days, depending on the cell division rate and the experimental goals.

  • Cell Harvesting: After the incubation period, wash the cells with ice-cold PBS and harvest them using standard cell scraping or trypsinization methods.

  • DNA Extraction: Isolate genomic DNA from the harvested cells using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol. Ensure the DNA is of high purity.

Enzymatic Digestion of DNA to Deoxynucleosides

For accurate quantification by mass spectrometry, the DNA must be completely hydrolyzed into its constituent deoxynucleosides.

Materials:

  • Purified genomic DNA

  • Nuclease P1

  • Alkaline Phosphatase

  • Phosphodiesterase I

  • Ammonium acetate buffer (pH 5.3)

  • Tris-HCl buffer (pH 8.9)

  • Chloroform

  • Formic acid

Procedure:

  • Initial Digestion: To the purified DNA sample, add ammonium acetate buffer (pH 5.3) and nuclease P1. Incubate the mixture at 37°C for 2 hours.

  • Second Digestion Step: Add alkaline phosphatase and phosphodiesterase I to the mixture in a Tris-HCl buffer (pH 8.9).[4]

  • Second Incubation: Incubate the mixture at 37°C for another 4 hours.[4]

  • Neutralization and Enzyme Removal: Neutralize the reaction with formic acid and remove the enzymes by chloroform extraction.[4]

  • Sample Preparation for LC-MS/MS: Dry the aqueous phase in a vacuum centrifuge and reconstitute the nucleoside mixture in water for LC-MS/MS analysis.[4]

LC-MS/MS Analysis for ¹⁵N₅-dG Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of labeled nucleosides.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of deoxynucleosides.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

MRM Transitions: The specific mass transitions to monitor for unlabeled deoxyguanosine (dG) and ¹⁵N₅-dG are:

  • dG: Precursor ion (m/z) -> Product ion (m/z)

  • ¹⁵N₅-dG: Precursor ion (m/z) -> Product ion (m/z)

The exact m/z values will depend on the charge state of the ions being monitored. For protonated molecules [M+H]⁺, the transitions would be based on the fragmentation of the glycosidic bond, leading to the detection of the guanine and ¹⁵N₅-guanine base, respectively.

Quantification: The amount of ¹⁵N₅-dG incorporated into the DNA is determined by creating a calibration curve using known concentrations of ¹⁵N₅-dG and an unlabeled dG internal standard. The ratio of the peak areas of the analyte to the internal standard is then used to calculate the concentration of ¹⁵N₅-dG in the biological sample.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Mammalian Cells B Prepare Medium with 2'-Deoxyguanosine-15N5 A->B C Metabolic Labeling (Incubation) B->C D Harvest Cells C->D E Genomic DNA Extraction D->E F Enzymatic Digestion to Deoxynucleosides E->F G LC-MS/MS Analysis (MRM Mode) F->G H Data Analysis & Quantification G->H

Caption: Experimental workflow for validating the incorporation of 2'-Deoxyguanosine-¹⁵N₅.

signaling_pathway cluster_uptake Cellular Uptake & Metabolism cluster_incorporation DNA Incorporation cluster_analysis_pathway Analysis Pathway A This compound (in medium) B Cellular Uptake via Nucleoside Transporters A->B C Phosphorylation to 15N5-dGTP B->C D DNA Polymerase C->D E Incorporation into newly synthesized DNA D->E F Genomic DNA with incorporated 15N5-dG E->F G Enzymatic Digestion F->G H Detection of 15N5-dG by Mass Spectrometry G->H

Caption: Cellular pathway of 2'-Deoxyguanosine-¹⁵N₅ incorporation and subsequent analysis.

References

A Researcher's Guide to Isotopic Labeling: 2'-Deoxyguanosine-15N5 vs. 13C-labeled Deoxyguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of nucleic acids and their metabolites are paramount. Stable isotope labeling, in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful toolkit for these investigations. This guide offers an objective comparison of two commonly used isotopically labeled analogs of deoxyguanosine: 2'-Deoxyguanosine-15N5 (¹⁵N₅-dG) and ¹³C-labeled deoxyguanosine (¹³C-dG). By examining their performance in key applications and providing detailed experimental methodologies, this document aims to equip researchers with the knowledge to select the optimal labeling strategy for their specific research questions.

Stable isotope dilution mass spectrometry (SID-MS) is a gold standard for the accurate quantification of analytes in complex biological matrices.[1] This technique relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass, allowing for correction of sample loss during preparation and variations in instrument response.[1] Both ¹⁵N₅-dG, with all five nitrogen atoms in the guanine base replaced by the ¹⁵N isotope, and ¹³C-dG, with one or more carbon atoms substituted with the ¹³C isotope, serve as excellent internal standards and tracers for a variety of applications.

Performance Comparison: this compound vs. ¹³C-labeled Deoxyguanosine

The choice between ¹⁵N₅-dG and ¹³C-dG is primarily dictated by the analytical technique employed and the specific biological question being addressed. ¹⁵N₅-dG is predominantly utilized as an internal standard in highly sensitive and specific quantitative mass spectrometry assays, particularly for DNA damage assessment. ¹³C-dG, on the other hand, offers greater versatility, finding applications in both mass spectrometry-based metabolic flux analysis and NMR spectroscopy for structural and dynamic studies of DNA.

Quantitative Analysis by Mass Spectrometry

In mass spectrometry, the key performance indicators for an internal standard are its ability to provide a distinct mass shift from the analyte, minimal isotopic overlap, and chemical stability.

FeatureThis compound (¹⁵N₅-dG)¹³C-labeled Deoxyguanosine (¹³C-dG)Key Considerations & Advantages
Primary Application Internal Standard for DNA Adduct Analysis (e.g., 8-oxo-dG) by LC-MS/MSMetabolic Tracer for Flux Analysis; Internal Standard for Quantitative MS¹⁵N₅-dG: Ideal for precise quantification of specific DNA modifications. ¹³C-dG: Versatile for tracing carbon flow in metabolic pathways.
Mass Shift +5 DaVariable (e.g., +1 to +10 Da depending on labeling pattern)A larger mass shift is generally preferable to minimize isotopic overlap.
Natural Abundance of Isotope Low (~0.37% for ¹⁵N)Higher (~1.1% for ¹³C)¹⁵N₅-dG: The low natural abundance of ¹⁵N results in a cleaner baseline and less background interference, enhancing sensitivity.
Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) LOD for 8-oxodG using ¹⁵N₅-8-oxodG internal standard: 25 fmol on-column.[2] LLOQ for a similar compound (dTG) using a ¹³C,¹⁵N-labeled dG internal standard: 0.009 nmol/L.[3]LOD for dTG using a ¹³C,¹⁵N-labeled dG internal standard: 0.003 nmol/L.[3]Performance is highly dependent on the specific analyte, matrix, and instrumentation.
Chemical/Isotopic Stability High; less prone to exchange.High; stable C-C bonds.Both are highly stable under typical experimental conditions.
Synthesis Complexity & Cost Generally complex and can be costly.Cost varies with the complexity of the labeling pattern; can be high for uniform labeling.Cost is a practical consideration in experimental design.
Structural and Dynamic Analysis by NMR Spectroscopy

For NMR studies, the choice of isotope is critical for resolving structural details and probing molecular dynamics.

FeatureThis compound (¹⁵N₅-dG)¹³C-labeled Deoxyguanosine (¹³C-dG)Key Considerations & Advantages
Primary Application Probing nitrogen-specific interactions and hydrogen bonding.Elucidating the carbon backbone structure and dynamics.¹⁵N₅-dG: Excellent for studying base pairing and protein-DNA interactions at the nitrogen sites. ¹³C-dG: Provides a more comprehensive view of the overall molecular structure and motion.
Spectral Characteristics ¹H-¹⁵N correlation spectra (e.g., HSQC) provide a "fingerprint" of base pairing and are highly sensitive to structural perturbations.[4]¹H-¹³C correlation spectra aid in the assignment of complex spectra, and the large chemical shift dispersion of ¹³C reduces resonance overlap.[5]The choice depends on the specific structural features being investigated.
Dynamic Studies Enables the study of dynamics at nitrogen sites, providing insights into conformational changes and ligand binding.[6]Can be used to probe dynamics at both the nucleobase and the sugar-phosphate backbone, offering a more complete picture of molecular motion.[7]Atom-specific ¹³C-labeling is particularly powerful for studying dynamics at specific sites.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are representative protocols for key applications of ¹⁵N₅-dG and ¹³C-dG.

Quantification of 8-oxo-2'-deoxyguanosine in DNA using ¹⁵N₅-dG by LC-MS/MS

This protocol describes the use of ¹⁵N₅-labeled 8-oxo-dG as an internal standard for the accurate quantification of the oxidative DNA damage marker 8-oxo-dG.

1. DNA Isolation and Hydrolysis:

  • Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or protocol.

  • To 10-20 µg of DNA, add a known amount of ¹⁵N₅-8-oxo-dG internal standard.

  • Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of nuclease P1 and alkaline phosphatase. Incubate at 37°C overnight.[8]

  • Remove proteins by filtration or precipitation.[8]

2. Sample Preparation:

  • If necessary, enrich the sample for 8-oxo-dG using immunoaffinity columns.[2]

  • Dry the sample under vacuum and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Perform chromatographic separation on a C18 reversed-phase column.

  • Use a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

  • Monitor the specific mass transitions for both the native 8-oxo-dG and the ¹⁵N₅-8-oxo-dG internal standard.[2] For example:

    • 8-oxodG: m/z 284 → 168[2]

    • [¹⁵N₅]8-oxodG: m/z 289 → 173[2]

4. Data Analysis:

  • Quantify the amount of 8-oxo-dG in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

experimental_workflow_15N5_dG cluster_sample_prep Sample Preparation cluster_analysis Analysis dna_isolation DNA Isolation add_is Add ¹⁵N₅-dG Internal Standard dna_isolation->add_is enzymatic_digestion Enzymatic Digestion add_is->enzymatic_digestion protein_removal Protein Removal enzymatic_digestion->protein_removal lc_msms LC-MS/MS Analysis protein_removal->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis

Caption: Workflow for DNA damage analysis using ¹⁵N₅-dG.

Metabolic Flux Analysis using ¹³C-labeled Deoxyguanosine

This protocol outlines a general workflow for tracing the incorporation of ¹³C from a labeled precursor, such as glucose, into deoxyguanosine to study nucleotide metabolism.

1. Cell Culture and Labeling:

  • Culture cells in a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).[9]

  • The labeling duration should be sufficient to achieve isotopic steady-state for the metabolites of interest. This can be determined empirically by analyzing samples at different time points.[10]

2. Metabolite Extraction:

  • Quench metabolic activity rapidly, for example, with cold methanol.

  • Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

3. Sample Preparation and Analysis:

  • Separate the polar metabolites, including nucleotides.

  • Hydrolyze the nucleotide pool to individual nucleosides, if necessary.

  • Analyze the sample by LC-MS or GC-MS to determine the mass isotopologue distribution (MID) of deoxyguanosine. The MID reveals the number of ¹³C atoms incorporated into the molecule.[9]

4. Data Analysis and Flux Calculation:

  • Correct the raw MID data for the natural abundance of ¹³C.

  • Use specialized software to fit the corrected MIDs to a metabolic network model to calculate intracellular metabolic fluxes.[10]

experimental_workflow_13C_dG cluster_labeling Cell Labeling cluster_analysis Analysis cell_culture Cell Culture with ¹³C-Substrate metabolite_extraction Metabolite Extraction cell_culture->metabolite_extraction ms_analysis MS Analysis (MID) metabolite_extraction->ms_analysis flux_calculation Metabolic Flux Calculation ms_analysis->flux_calculation logical_relationship_nmr synthesis Synthesis of Site-Specific ¹³C-labeled DNA nmr_acquisition NMR Data Acquisition (HSQC, NOESY, Relaxation) synthesis->nmr_acquisition data_analysis Data Processing & Analysis nmr_acquisition->data_analysis structure_dynamics DNA Structure & Dynamics Characterization data_analysis->structure_dynamics

References

A Researcher's Guide to Cross-Validation of NMR Data from 2'-Deoxyguanosine-15N5 Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the molecular sciences, the precise and reproducible analysis of nucleic acid components is paramount. This guide provides a framework for the cross-validation of Nuclear Magnetic Resonance (NMR) data obtained from 2'-Deoxyguanosine-15N5 (¹⁵N₅-dG), a critical building block for studying DNA structure, dynamics, and interactions. We present a hypothetical cross-validation study using quantitative NMR (qNMR) and compare this methodology with an alternative analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS), offering supporting experimental protocols and data presentation.

Introduction to ¹⁵N₅-dG and the Need for Cross-Validation

Isotopic labeling of DNA with ¹⁵N at all five nitrogen positions of deoxyguanosine enhances NMR sensitivity and spectral dispersion, facilitating detailed structural and functional studies.[1][2] Cross-validation of the analytical data derived from such labeled molecules is crucial to ensure the reliability, reproducibility, and accuracy of experimental findings. This process involves systematically comparing data to verify that results are consistent and not subject to artifacts from a single instrument, operator, or set of conditions.

Quantitative NMR (qNMR) for ¹⁵N₅-dG Analysis

Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of substances.[3][4][5] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][6] This allows for accurate quantification, often without the need for identical reference standards for the analyte.

Hypothetical Cross-Validation Workflow for ¹⁵N₅-dG NMR Data

The following diagram illustrates a logical workflow for the cross-validation of ¹⁵N₅-dG NMR data, focusing on reproducibility and repeatability, key aspects of analytical method validation.[7][8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Cross-Validation prep Prepare Stock Solution of ¹⁵N₅-dG sampleA Sample A (Operator 1) prep->sampleA sampleB Sample B (Operator 2) prep->sampleB nmr1 NMR Spectrometer 1 (400 MHz) sampleA->nmr1 Acquire ¹H & ¹⁵N Spectra nmr2 NMR Spectrometer 2 (600 MHz) sampleA->nmr2 Acquire ¹H & ¹⁵N Spectra sampleB->nmr1 Acquire ¹H & ¹⁵N Spectra sampleB->nmr2 Acquire ¹H & ¹⁵N Spectra process Process Spectra (Phase & Baseline Correction) nmr1->process nmr2->process quantify Quantify Key Metrics: - Signal-to-Noise Ratio (SNR) - Linewidth (FWHM) - Chemical Shift (δ) - Integral Area process->quantify intra Intra-instrument Repeatability (Compare Operator 1 vs 2 on NMR 1) quantify->intra inter Inter-instrument Reproducibility (Compare NMR 1 vs 2 for Operator 1) quantify->inter

Workflow for NMR data cross-validation.

Detailed Experimental Protocols

Sample Preparation for qNMR

Proper sample preparation is critical for obtaining high-quality and reproducible NMR spectra.[9]

  • Objective: To prepare multiple NMR samples of ¹⁵N₅-dG with a certified internal standard for quantification.

  • Materials:

    • This compound (¹⁵N₅-dG)

    • Maleic Anhydride (Internal Standard)

    • Deuterium Oxide (D₂O, 99.9%)

    • NMR tubes (matched for quality)

  • Protocol:

    • Accurately weigh approximately 5 mg of ¹⁵N₅-dG and 5 mg of maleic anhydride.

    • Dissolve both in 10.0 mL of D₂O to create a stock solution.

    • For Intra-Operator and Intra-Instrument Validation: Operator 1 prepares five separate NMR tubes, each containing 600 µL of the stock solution.

    • For Inter-Operator and Inter-Instrument Validation: Operator 2 independently prepares another five NMR tubes using the same stock solution.

    • Ensure consistent vortexing and temperature equilibration for all samples.

NMR Data Acquisition

Strict adherence to acquisition parameters is necessary for quantitative accuracy.[8]

  • Objective: To acquire ¹H NMR spectra under conditions suitable for quantification.

  • Instrumentation: Bruker Avance III 400 MHz and 600 MHz NMR spectrometers.

  • Key Parameters:

    • Pulse Angle: 90° (calibrated for each sample)

    • Relaxation Delay (d1): 30 seconds (to ensure full T1 relaxation for all relevant signals)

    • Acquisition Time (aq): 4 seconds

    • Number of Scans (ns): 16

    • Temperature: 298 K (25°C)

  • Procedure:

    • Lock and shim the spectrometer on each sample to achieve optimal magnetic field homogeneity. Linewidths for the internal standard should be below a pre-defined threshold (e.g., <0.5 Hz).

    • Acquire spectra for all samples on both the 400 MHz and 600 MHz instruments.

Data Processing

Consistent data processing is essential for reliable comparison.[10]

  • Software: MestReNova or TopSpin

  • Protocol:

    • Apply a consistent exponential window function (e.g., line broadening of 0.3 Hz).

    • Perform automated phase and baseline correction.

    • Reference the spectrum to the internal standard signal.

    • Integrate the characteristic H8 proton signal of ¹⁵N₅-dG and a well-resolved signal from the internal standard.

    • Measure the Signal-to-Noise Ratio (SNR) and Full Width at Half Maximum (FWHM) for the H8 signal.[11][12]

Data Presentation and Quantitative Comparison

The quantitative data from this hypothetical study are summarized below to facilitate comparison. The key metrics for validation are the calculated concentration of ¹⁵N₅-dG and the spectral quality indicators (SNR and Linewidth).

Table 1: Intra-Instrument Repeatability (400 MHz Spectrometer)

Sample IDOperator¹⁵N₅-dG Conc. (mM)SNR (H8 Signal)Linewidth (Hz)
A-112.511550.48
A-212.531580.47
B-122.491520.49
B-222.501540.48
Mean - 2.51 154.8 0.48
RSD (%) - 0.68% 1.62% 1.75%

Table 2: Inter-Instrument Reproducibility (Operator 1)

Sample IDSpectrometer¹⁵N₅-dG Conc. (mM)SNR (H8 Signal)Linewidth (Hz)
A-1400 MHz2.511550.48
A-2400 MHz2.531580.47
A-3600 MHz2.522450.35
A-4600 MHz2.542490.34
Mean - 2.52 - -
RSD (%) - 0.45% - -

RSD: Relative Standard Deviation

The low RSD values in both tables (<2%) would indicate high precision and reproducibility for the qNMR method.

Comparison with an Alternative Method: LC-MS

While NMR provides excellent quantitative precision and structural information, Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity.[13][14][15][16] A comparison highlights the strengths of each technique.

Comparison of qNMR and LC-MS.

Table 3: Objective Comparison of qNMR and LC-MS for ¹⁵N₅-dG Analysis

FeatureQuantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Signal area is directly proportional to the number of nuclei.[3]Measures mass-to-charge ratio of ionized molecules.[13]
Sensitivity Lower, typically in the micromolar (µM) to millimolar (mM) range.[17]Very high, capable of detecting femtomolar (fM) to attomolar (aM) concentrations.[17]
Reproducibility Excellent, with RSDs typically <2% due to the stability of the measurement.[7][15]Good, but can be influenced by ion source fluctuations, matrix effects, and column performance.
Quantification Absolute quantification is possible with an internal standard; it is a primary ratio method.[8]Relative quantification; absolute quantification requires a labeled internal standard and a calibration curve.
Sample Prep Minimal; dissolution in a deuterated solvent is often sufficient.[13]More involved; requires filtration, potential extraction, and careful solvent selection to avoid ion suppression.
Throughput Lower; each sample takes several minutes to acquire.Higher; rapid analysis is possible with modern UPLC systems.
Data Integrity Provides rich structural information, confirming the identity of the analyte.Provides mass confirmation but limited structural detail without tandem MS (MS/MS).

Conclusion

Cross-validation of NMR data for isotopically labeled compounds like this compound is essential for ensuring data integrity. A systematic approach focusing on repeatability and reproducibility, as outlined in this guide, provides a robust framework for validating qNMR methods. While qNMR offers unparalleled precision and structural insight, its limitations in sensitivity make LC-MS a valuable complementary technique, particularly for trace-level analysis. The choice of method should be guided by the specific requirements of the research, such as the need for absolute quantification, structural confirmation, or high sensitivity. For drug development and quality control applications, the high reproducibility of qNMR makes it an exceptionally reliable tool.

References

A Comparative Analysis of 2'-Deoxyguanosine-¹⁵N₅ and Other Isotopic Labels for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern scientific inquiry, stable isotopic labeling has emerged as an indispensable tool for researchers, scientists, and drug development professionals. The ability to introduce a "heavy" atom into a molecule allows for precise tracking, quantification, and structural elucidation in complex biological systems. Among the array of available labels, 2'-Deoxyguanosine-¹⁵N₅ holds a prominent position, particularly in the fields of DNA adduct analysis and nucleic acid structural biology. This guide provides an objective comparison of 2'-Deoxyguanosine-¹⁵N₅ with other common isotopic labels, namely those incorporating Carbon-13 (¹³C) and Deuterium (²H), supported by experimental data and detailed methodologies.

Introduction to Isotopic Labeling in Nucleic Acid Research

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons but the same number of protons.[1] This subtle change in mass does not significantly alter the chemical properties of the molecule but allows it to be distinguished from its non-labeled counterpart by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] In nucleic acid research, this technique is pivotal for understanding DNA damage, repair mechanisms, and the intricate structures of DNA and RNA.[1][4]

2'-Deoxyguanosine-¹⁵N₅ is a stable isotope-labeled version of 2'-deoxyguanosine where all five nitrogen atoms have been replaced with the heavy isotope ¹⁵N.[5][6] This label is extensively used as an internal standard in isotope dilution mass spectrometry for the highly accurate and precise quantification of DNA adducts, which are modifications to DNA that can lead to mutations and cancer if not repaired.[2][7][8][9]

Comparative Analysis of Isotopic Labels

The choice of isotopic label depends on the specific application, the analytical technique employed, and budgetary considerations. The following sections and tables provide a comparative overview of ¹⁵N, ¹³C, and ²H labels in the context of deoxynucleoside analysis.

Key Performance Characteristics

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry by correcting for sample loss during preparation and variations in instrument response.[7][10] While ¹⁵N and ¹³C labels are considered the gold standard due to their stability and minimal impact on chromatographic behavior, ²H labels, though often more economical, can present certain challenges.[11]

Performance Parameter2'-Deoxyguanosine-¹⁵N₅¹³C-labeled 2'-Deoxyguanosine²H-labeled 2'-DeoxyguanosineKey Considerations
Primary Application Internal Standard (MS), Structural Biology (NMR)Internal Standard (MS), Metabolic Flux AnalysisInternal Standard (MS), Drug Metabolism Studies¹⁵N is particularly advantageous for NMR due to its favorable nuclear spin properties.[12] ¹³C is excellent for tracing carbon backbones in metabolic pathways.[13] ²H is often used to probe kinetic isotope effects in drug metabolism.[14]
Mass Shift +5 DaVariable (e.g., +10 Da for ¹³C₁₀)Variable (e.g., +3 Da for d₃)A larger mass shift can be beneficial in MS to move the signal away from the natural isotope envelope of the unlabeled analyte.
Isotopic Stability HighHighGenerally lower; potential for back-exchange at certain positions.[11]¹⁵N and ¹³C labels are incorporated into the core structure and are not susceptible to exchange with the solvent.
Chromatographic Co-elution with Analyte ExcellentExcellentCan exhibit slight retention time shifts from the unlabeled analyte.[15]Co-elution is critical for accurate correction of matrix effects in LC-MS.[15]
Cost Moderate to HighHighLow to ModerateThe complexity of synthesis generally dictates the cost of the labeled compound.
Quantitative Performance in Mass Spectrometry

The use of isotope dilution mass spectrometry is considered the "gold standard" for the quantification of DNA adducts due to its superior selectivity, sensitivity, accuracy, and reproducibility.[2][7][9] The choice of internal standard is critical to the performance of the assay.

Quantitative Metric2'-Deoxyguanosine-¹⁵N₅¹³C-labeled 2'-Deoxyguanosine²H-labeled 2'-Deoxyguanosine
Typical Limit of Detection (LOD) Low fmol rangeLow fmol rangeLow fmol range
Typical Limit of Quantification (LOQ) Low fmol to high amol rangeLow fmol to high amol rangeLow fmol to high amol range
Accuracy (% Bias) Typically 95-105%Typically 95-105%Can be 85-115% due to potential isotope effects
Precision (% RSD) < 15%< 15%Can be > 15% if chromatographic separation occurs

Note: The values presented are typical and can vary depending on the specific analyte, matrix, instrumentation, and experimental conditions. Data is compiled from general principles of isotope dilution mass spectrometry and studies on similar labeled compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of a common DNA adduct, 8-hydroxy-2'-deoxyguanosine (8-OHdG), using a ¹⁵N-labeled internal standard, and a general protocol for metabolic labeling.

Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in DNA by Isotope Dilution LC-MS/MS

This protocol describes the general steps for the analysis of 8-OHdG, a biomarker of oxidative stress, using 8-hydroxy-2'-deoxyguanosine-¹⁵N₅ as an internal standard.[16]

1. DNA Isolation and Quantification:

  • Isolate genomic DNA from cells or tissues using a commercial DNA isolation kit according to the manufacturer's instructions.

  • Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity.

2. Internal Standard Spiking and DNA Hydrolysis:

  • To a known amount of DNA (e.g., 50 µg), add a precise amount of 8-hydroxy-2'-deoxyguanosine-¹⁵N₅ internal standard.

  • Add a buffer (e.g., sodium acetate, pH 5.3) and a cocktail of enzymes for enzymatic digestion. This typically includes nuclease P1, followed by alkaline phosphatase.

  • Incubate the mixture at 37°C for a sufficient time to ensure complete digestion of DNA into individual deoxynucleosides.

3. Sample Purification (Optional but Recommended):

  • Purify the deoxynucleoside mixture using solid-phase extraction (SPE) or another suitable method to remove proteins, RNA, and other interfering substances. This step is crucial for reducing matrix effects in the LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Analyze the purified sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use a suitable LC column (e.g., C18) to separate the deoxynucleosides.

  • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific transitions for both the native 8-OHdG and the ¹⁵N₅-labeled internal standard.

5. Data Analysis:

  • Quantify the amount of 8-OHdG in the sample by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of unlabeled 8-OHdG and a constant concentration of the internal standard.

  • Determine the concentration of 8-OHdG in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Labeling of DNA in Cell Culture

This protocol outlines the general procedure for incorporating stable isotopes into the DNA of cultured cells.

1. Cell Culture Preparation:

  • Culture the desired cell line in standard growth medium until the cells reach the desired confluency for the experiment.

2. Isotope Labeling:

  • Replace the standard growth medium with a medium containing the desired stable isotope-labeled precursor. For ¹⁵N labeling, this would typically be a medium where the standard amino acids are replaced with their ¹⁵N-labeled counterparts. For ¹³C labeling, ¹³C-glucose is a common precursor.[13][17]

  • Culture the cells in the labeled medium for a sufficient duration to allow for the incorporation of the stable isotope into newly synthesized DNA. The required time will depend on the cell doubling time.

3. DNA Isolation:

  • Harvest the cells and isolate the genomic DNA using a standard DNA isolation protocol.

4. Analysis:

  • The labeled DNA can then be analyzed by mass spectrometry to determine the extent of isotope incorporation or used in NMR studies for structural analysis.

Visualization of Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Sample DNA_Isolation DNA Isolation Sample->DNA_Isolation Add_Internal_Standard Spike with ¹⁵N₅-dG Standard DNA_Isolation->Add_Internal_Standard Enzymatic_Digestion Enzymatic Digestion to Nucleosides Add_Internal_Standard->Enzymatic_Digestion Sample_Purification Solid-Phase Extraction Enzymatic_Digestion->Sample_Purification LC_MSMS LC-MS/MS Analysis (MRM Mode) Sample_Purification->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for DNA adduct quantification using isotope dilution LC-MS/MS.

Isotope_Comparison cluster_Labels Isotopic Labels cluster_Properties Key Properties N15 ¹⁵N Stability Stability & Co-elution N15->Stability High Cost Cost N15->Cost Moderate-High Application Primary Application N15->Application MS, NMR C13 ¹³C C13->Stability High C13->Cost High C13->Application MS, Metabolic Flux H2 ²H (Deuterium) H2->Stability Lower H2->Cost Low-Moderate H2->Application MS, KIE Studies

Caption: Comparative properties of ¹⁵N, ¹³C, and ²H isotopic labels.

Conclusion

The selection of an appropriate isotopic label is a critical decision in the design of experiments for quantitative and structural analysis of nucleic acids. 2'-Deoxyguanosine-¹⁵N₅ stands out as a robust and reliable internal standard for mass spectrometry-based quantification of DNA adducts, offering high stability and excellent co-elution with the unlabeled analyte. For NMR studies, ¹⁵N labeling provides distinct advantages for structural elucidation. While ¹³C-labeled standards offer comparable performance to ¹⁵N in mass spectrometry and are essential for metabolic flux analysis, they are often more expensive. Deuterated labels, although cost-effective, should be used with caution due to potential issues with chromatographic separation and isotopic stability. By carefully considering the specific requirements of the research question and the analytical platform, researchers can leverage the power of stable isotope labeling to gain deeper insights into the complex world of nucleic acid biology and drug development.

References

A Comparative Guide to Confirming the Structural Integrity of 2'-Deoxyguanosine-¹⁵N₅ Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled nucleic acids, confirming the structural integrity of these molecules is paramount to ensure the validity of experimental results. This guide provides an objective comparison of key analytical techniques used to verify that 2'-Deoxyguanosine-¹⁵N₅ labeled DNA maintains the same structural conformation as its unlabeled counterpart. We present supporting principles, experimental data, and detailed protocols for three primary methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD).

Comparison of Analytical Techniques

The choice of analytical method depends on the specific structural features of interest, the level of detail required, and the available instrumentation. The following table summarizes the performance of NMR, Mass Spectrometry, and Circular Dichroism for assessing the structural integrity of 2'-Deoxyguanosine-¹⁵N₅ labeled DNA.

Technique Information Provided Advantages Limitations Typical Sample Requirement
NMR Spectroscopy Atomic-level 3D structure and dynamics, base pairing, sugar pucker conformation, glycosidic bond angles.[1]Provides the most detailed structural information in solution, allowing for direct comparison of labeled and unlabeled DNA. ¹⁵N labeling enhances spectral resolution and enables advanced experiments.[2]Requires higher sample concentrations and longer acquisition times. Data analysis can be complex.~1 mM solution
Mass Spectrometry Confirmation of isotopic incorporation, purity of the labeled compound, and sequence verification through fragmentation.[3]High sensitivity and accuracy for mass determination. Can quantify the extent of labeling.[3][4]Provides limited information about the three-dimensional structure.Low femtomole range
Circular Dichroism Secondary structure conformation (e.g., B-form, A-form, Z-form), and monitoring of conformational changes.[5][6][7]Sensitive to changes in DNA secondary structure. Requires relatively low sample concentration and provides rapid analysis.[6]Provides global structural information rather than atomic-level detail.~10-50 µM solution

Experimental Data and Analysis

The fundamental premise of using ¹⁵N-labeled DNA in structural studies is that the isotopic substitution does not perturb the molecule's structure. The following sections detail the expected outcomes from each analytical technique when comparing 2'-Deoxyguanosine-¹⁵N₅ labeled DNA to its unlabeled form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the high-resolution structural analysis of biomolecules in solution.[2] For DNA, specific NMR experiments can confirm that the introduction of ¹⁵N₅ at the guanosine nucleobase does not alter the overall structure.

A key experiment is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which shows correlations between ¹⁵N nuclei and their directly attached protons.[8] In a ¹⁵N-labeled DNA sample, signals will be observed for the nitrogen atoms in the nucleobases, allowing for detailed structural analysis. The chemical shifts of these nuclei are highly sensitive to their local electronic environment and, by extension, to the DNA structure. It is expected that the ¹H and ¹⁵N chemical shifts in the labeled DNA will be nearly identical to those in the unlabeled DNA, confirming structural integrity.

Expected ¹⁵N Chemical Shift Data for [1-¹⁵N]-2'-deoxyguanosine:

Principal Value Chemical Shift (ppm)
σ₁₁54
σ₂₂148
σ₃₃201
Data obtained from a polycrystalline sample, referenced to (¹⁵NH₄)₂SO₄ in aqueous solution.[1]
Mass Spectrometry (MS)

Mass spectrometry is an essential tool for verifying the successful incorporation of stable isotopes and assessing the purity of the labeled compound.[3][9] When analyzing 2'-Deoxyguanosine-¹⁵N₅, the mass spectrum will show a mass shift of +5 Da compared to the unlabeled 2'-Deoxyguanosine due to the replacement of five ¹⁴N atoms with ¹⁵N atoms. The observation of this specific mass shift confirms the successful labeling. Furthermore, the absence of significant peaks at the mass of the unlabeled compound or other impurities indicates the high purity of the labeled product.

Expected Mass Data for 2'-Deoxyguanosine:

Compound Molecular Formula Monoisotopic Mass (Da)
Unlabeled 2'-DeoxyguanosineC₁₀H₁₃N₅O₄267.0968
2'-Deoxyguanosine-¹⁵N₅C₁₀H₁₃¹⁵N₅O₄272.0819

Collision-induced dissociation (CID) mass spectrometry can be used to fragment the molecule and confirm the location of the labels within the guanine base.[10]

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light.[5][6] This technique is particularly sensitive to the secondary structure of chiral molecules like DNA. Different DNA conformations (e.g., B-form, A-form, Z-form) have distinct CD spectra.[7] To confirm the structural integrity of 2'-Deoxyguanosine-¹⁵N₅ labeled DNA, its CD spectrum should be superimposable with that of the unlabeled DNA. Any significant differences in the spectra would indicate a change in the secondary structure. For standard B-form DNA, the CD spectrum is characterized by a positive band around 275 nm and a negative band around 245 nm.[11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for NMR Analysis of ¹⁵N-labeled DNA
  • Sample Preparation: Dissolve the lyophilized ¹⁵N-labeled DNA oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of approximately 1 mM. Add 5-10% D₂O for the lock signal.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and concentration.

    • Perform a 2D ¹H-¹⁵N HSQC experiment to observe the correlations between ¹⁵N nuclei and their attached protons.[8] This is a fingerprint experiment for a labeled protein or nucleic acid.

    • Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments (e.g., ¹H-¹H NOESY and ¹⁵N-edited NOESY-HSQC) to determine through-space proton-proton distances, which are crucial for structure calculation.[12]

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the spectra to assign the resonances and compare the chemical shifts and NOE patterns of the labeled DNA with those of the unlabeled counterpart.

Protocol for Mass Spectrometry of ¹⁵N-labeled Oligonucleotides
  • Sample Preparation: Prepare a dilute solution of the ¹⁵N-labeled oligonucleotide (in the low fmol range) in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and acetonitrile with a small amount of a volatile salt like ammonium acetate.

  • Mass Spectrometry Analysis:

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with an ESI source.

    • Acquire the full mass spectrum in negative ion mode to determine the molecular weight of the intact oligonucleotide.

    • Perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the full scan mass spectrum to confirm the expected mass shift due to ¹⁵N labeling. Interpret the MS/MS spectrum to verify the sequence of the oligonucleotide and confirm that the ¹⁵N labels are located on the guanosine residues.

Protocol for Circular Dichroism of DNA
  • Sample Preparation: Prepare a solution of the DNA sample in a suitable buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0) at a concentration of approximately 10-50 µM. The buffer should have low absorbance in the far-UV region.

  • CD Spectroscopy Measurement:

    • Use a quartz cuvette with a path length of 1 mm.

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the DNA sample from approximately 320 nm to 200 nm at a controlled temperature (e.g., 25 °C).

    • Subtract the buffer baseline from the sample spectrum.

  • Data Analysis: Compare the CD spectrum of the ¹⁵N-labeled DNA with that of the unlabeled DNA. The spectra should be virtually identical in shape and magnitude if the secondary structure is preserved.

Visualizations

Experimental Workflow for Structural Integrity Confirmation

G Workflow for Confirming Structural Integrity of ¹⁵N-labeled DNA cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Comparison and Conclusion unlabeled Unlabeled 2'-Deoxyguanosine DNA nmr NMR Spectroscopy (¹H-¹⁵N HSQC, NOESY) unlabeled->nmr Control ms Mass Spectrometry (ESI-MS, MS/MS) unlabeled->ms Control cd Circular Dichroism unlabeled->cd Control labeled ¹⁵N₅-labeled 2'-Deoxyguanosine DNA labeled->nmr Test Sample labeled->ms Test Sample labeled->cd Test Sample compare_nmr Compare Chemical Shifts & NOE Patterns nmr->compare_nmr compare_ms Confirm Mass Shift & Purity ms->compare_ms compare_cd Compare Secondary Structure Spectra cd->compare_cd conclusion Structural Integrity Confirmed compare_nmr->conclusion compare_ms->conclusion compare_cd->conclusion

Caption: Workflow for comparing ¹⁵N-labeled and unlabeled DNA.

Signaling Pathway for NMR Data Acquisition and Analysis

G NMR Data Acquisition and Analysis Pathway sample ¹⁵N-labeled DNA Sample hsqc 2D ¹H-¹⁵N HSQC sample->hsqc noesy 2D NOESY sample->noesy assignment Resonance Assignment hsqc->assignment noesy->assignment structure 3D Structure Calculation assignment->structure comparison Comparison with Unlabeled DNA Data structure->comparison

Caption: Pathway for NMR-based structural analysis.

References

A Comparative Analysis of 2'-Deoxyguanosine-15N5 and its Non-Labeled Counterpart in Quantitative Research

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analysis, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy, the choice of appropriate standards is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison between 2'-Deoxyguanosine-15N5 and its non-labeled counterpart, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance characteristics. The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the "gold standard" for quantitative assays.[1][2][3] This is due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability.

Data Presentation: A Quantitative Comparison

The primary advantage of using this compound lies in its utility as an internal standard in isotope dilution mass spectrometry.[1] Its chemical identity to the non-labeled analyte ensures it co-elutes during chromatography and experiences similar ionization effects, while its mass difference allows for clear differentiation by the mass spectrometer. This section summarizes the key quantitative and qualitative differences between the labeled and non-labeled compounds.

FeatureThis compound (Internal Standard)Non-Labeled 2'-Deoxyguanosine (Analyte/External Standard)
Molecular Weight Increased by ~5 DaStandard Molecular Weight
Mass Spectrometry Signal Shifted by +5 m/zUnshifted
Quantification Accuracy High; corrects for sample loss and matrix effectsLower when used as an external standard; susceptible to variations in sample preparation and instrument response
Precision High; ratio of labeled to unlabeled analyte is constantLower when used as an external standard; affected by injection volume and ionization suppression/enhancement
Limit of Detection (LOD) Method-dependent, but generally improves quantification at low levelsMethod-dependent
Linearity Excellent; calibration curves are based on the ratio of analyte to internal standardCan be affected by matrix effects, leading to non-linearity
Cost Higher due to isotopic enrichmentLower

Performance in Key Applications

The utility of this compound is most evident in its application as an internal standard for the quantification of DNA adducts, which are biomarkers of oxidative stress and exposure to carcinogens. In such studies, the labeled compound is spiked into the sample at a known concentration at the earliest stage of sample preparation.[4] This allows for the accurate determination of the concentration of the endogenous, non-labeled 2'-deoxyguanosine or its modified adducts, as any loss of material during extraction, purification, and analysis affects both the labeled and unlabeled compounds equally.

In contrast, using non-labeled 2'-deoxyguanosine as an external standard for quantification is prone to inaccuracies. Variations in sample extraction efficiency, instrument drift, and matrix-induced ionization suppression or enhancement can all lead to significant errors in the final calculated concentration of the analyte.

Experimental Protocols

A common application where this compound is benchmarked against its non-labeled counterpart is in the quantification of DNA adducts by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of a DNA Adduct using Isotope Dilution Mass Spectrometry
  • Sample Preparation:

    • Isolate DNA from the biological sample (e.g., tissue, cells).

    • Add a known amount of this compound internal standard to the DNA sample.

  • DNA Hydrolysis:

    • Enzymatically digest the DNA to its constituent nucleosides using a cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase.

  • Sample Cleanup:

    • Purify the nucleoside mixture using solid-phase extraction (SPE) or immunoaffinity columns to remove interfering substances.[4]

  • LC-MS/MS Analysis:

    • Inject the purified nucleoside sample into an LC-MS/MS system.

    • Separate the nucleosides using a suitable reversed-phase HPLC column.

    • Detect the non-labeled analyte and the 15N5-labeled internal standard using multiple reaction monitoring (MRM) mode. The MRM transitions will be specific for the precursor and product ions of both the labeled and unlabeled compounds.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the non-labeled analyte to the peak area of the 15N5-labeled internal standard against the concentration of the analyte.

    • Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow and the logical relationship in quantitative analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis DNA Hydrolysis cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_data Data Processing DNA_Isolation DNA Isolation Add_IS Add this compound (Internal Standard) DNA_Isolation->Add_IS Enzymatic_Digestion Enzymatic Digestion Add_IS->Enzymatic_Digestion SPE_Purification Solid-Phase Extraction Enzymatic_Digestion->SPE_Purification LC_MSMS LC-MS/MS Analysis SPE_Purification->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Experimental workflow for DNA adduct quantification.

logical_relationship Analyte Analyte (Non-labeled 2'-Deoxyguanosine) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (this compound) IS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Logic of quantification using an internal standard.

References

Validating 2'-Deoxyguanosine-¹⁵N₅ as a Non-Perturbative Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating 2'-Deoxyguanosine-¹⁵N₅ (¹⁵N₅-dG) as a minimally disruptive probe for studying nucleic acid structure, function, and interactions. By objectively comparing its performance with commonly used fluorescent probes, this document offers researchers the necessary experimental protocols and data presentation formats to make informed decisions about probe selection for their specific applications.

The central premise of a non-perturbative probe is that its introduction into a biological system does not significantly alter the system's natural state or behavior. For DNA probes, this means preserving the intricate structural and functional integrity of the nucleic acid. Isotopic labeling, such as the incorporation of ¹⁵N₅-dG, is theoretically less disruptive than the attachment of bulky fluorophores. This guide outlines the experimental methodologies to quantify and validate this assertion.

Comparative Performance Data: ¹⁵N₅-dG vs. Fluorescent Probes

To definitively establish ¹⁵N₅-dG as a non-perturbative probe, a direct comparison with a standard fluorescent probe, such as one labeled with 6-carboxyfluorescein (FAM), is essential. The following tables summarize the expected outcomes from a series of validation experiments.

Table 1: Structural Integrity Assessment

ParameterUnlabeled DNA¹⁵N₅-dG Labeled DNAFAM Labeled DNAExpected Outcome for Non-Perturbative Probe
¹H NMR Chemical Shift Perturbation (Δδ in ppm) N/A< 0.05> 0.1Minimal chemical shift changes compared to unlabeled DNA.
Circular Dichroism (CD) λmax (nm) ~275 (B-form)~275Shifted or altered intensityNo significant change in the characteristic B-form DNA spectrum.[1][2]
Melting Temperature (Tm) (°C) 65.0 ± 0.265.1 ± 0.263.5 ± 0.3No significant change in thermal stability.[3]

Table 2: Functional Integrity Assessment

ParameterUnlabeled DNA Template¹⁵N₅-dG Labeled DNA TemplateFAM Labeled DNA TemplateExpected Outcome for Non-Perturbative Probe
DNA Polymerase Fidelity (Error Rate x 10-6) 1.0 ± 0.21.1 ± 0.35.0 ± 1.0No significant increase in polymerase error rate.[4][5][6]
Restriction Enzyme Cleavage Efficiency (%) 100~98~70Minimal impact on enzyme recognition and cleavage.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Protocol 1: Synthesis and Incorporation of ¹⁵N₅-dG Phosphoramidite

This protocol outlines the chemical synthesis of the ¹⁵N₅-dG phosphoramidite and its incorporation into a target oligonucleotide sequence using automated solid-phase synthesis.

A. Synthesis of ¹⁵N₅-Guanine Phosphoramidite:

The synthesis is a multi-step process starting with the construction of the ¹⁵N₅-labeled guanine base, followed by its conversion to the protected nucleoside, and finally phosphitylation.[7]

  • Synthesis of [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone: Start with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate and react it with [¹⁵N]NaNO₂ in acidic conditions.

  • Imidazole Ring Closure: The intermediate is then treated with a reagent like diethoxymethyl acetate to form the imidazole ring, yielding [7-¹⁵N]thioguanine.

  • Conversion to [1,7,NH₂-¹⁵N₃]Guanosine: The labeled thioguanine is converted to guanosine, involving the replacement of the sulfur with a hydroxyl group and the introduction of additional ¹⁵N labels. For a fully ¹⁵N₅ labeled product, all nitrogen-containing reagents must be ¹⁵N-labeled.

  • Protection of Exocyclic Amine: The exocyclic amino group of the ¹⁵N₅-guanosine is protected with an isobutyryl (ib) group.

  • 5'-O-DMT Protection: The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group.

  • Phosphitylation: The final step introduces the phosphoramidite moiety at the 3'-hydroxyl position using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite.

B. Automated Solid-Phase Oligonucleotide Synthesis:

The synthesized ¹⁵N₅-dG phosphoramidite is used in a standard automated DNA synthesizer. The synthesis cycle consists of four steps: detritylation, coupling, capping, and oxidation.[7][8]

  • Detritylation: Removal of the DMT group from the 5'-hydroxyl of the growing oligonucleotide chain.

  • Coupling: The ¹⁵N₅-dG phosphoramidite is activated and reacts with the free 5'-hydroxyl group.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

The final oligonucleotide is then cleaved from the solid support and deprotected.

Protocol 2: Structural Perturbation Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the unlabeled, ¹⁵N₅-dG labeled, and FAM-labeled oligonucleotides in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in 90% H₂O/10% D₂O.

  • Data Acquisition: Acquire 1D ¹H and 2D ¹H-¹⁵N HSQC spectra on a high-field NMR spectrometer.

  • Data Analysis: Compare the ¹H chemical shifts of the imino and aromatic protons of the labeled oligonucleotides to the unlabeled control. Significant chemical shift perturbations (Δδ) indicate a structural change. For the ¹⁵N₅-dG labeled sample, the ¹⁵N chemical shifts provide a direct probe of the local electronic environment.[9][10]

B. Circular Dichroism (CD) Spectroscopy:

  • Sample Preparation: Prepare solutions of the unlabeled and labeled oligonucleotides in a low-salt buffer.

  • Data Acquisition: Record CD spectra from 200 to 320 nm at a controlled temperature.

  • Data Analysis: Compare the spectra. A characteristic B-form DNA spectrum has a positive band around 275 nm and a negative band around 245 nm.[1][2] Deviations from this signature indicate a conformational change.

C. DNA Melting Temperature (Tm) Analysis:

  • Sample Preparation: Mix the labeled or unlabeled oligonucleotide with its complementary strand in a buffered solution.

  • Data Acquisition: Monitor the absorbance at 260 nm while slowly increasing the temperature.

  • Data Analysis: The Tm is the temperature at which 50% of the DNA is denatured. A significant decrease in Tm for a labeled oligonucleotide compared to the unlabeled control suggests destabilization of the duplex.[3][11]

Protocol 3: Functional Perturbation Analysis

A. DNA Polymerase Fidelity Assay:

This assay measures the accuracy of DNA synthesis on a labeled template.

  • Assay Setup: Use a primer extension assay where a DNA polymerase extends a primer annealed to the labeled or unlabeled template DNA. The reaction mixture contains a biased concentration of dNTPs to challenge the polymerase's fidelity.[4][5][6][12]

  • Reaction: Allow the polymerase reaction to proceed for a defined time.

  • Analysis: Analyze the reaction products by gel electrophoresis or next-generation sequencing to determine the error rate of the polymerase on each template. An increased error rate on a labeled template indicates that the probe interferes with the polymerase's function.

Visualizing the Validation Workflow

Validation_Workflow cluster_synthesis Probe Synthesis & Incorporation cluster_validation Comparative Validation cluster_data Data Analysis & Comparison Synthesis Synthesis of ¹⁵N₅-dG Phosphoramidite Incorporation Automated Oligonucleotide Synthesis Synthesis->Incorporation Purification Oligonucleotide Purification & QC Incorporation->Purification Structural_Analysis Structural Analysis (NMR, CD, Tm) Purification->Structural_Analysis Functional_Analysis Functional Analysis (Polymerase Fidelity) Purification->Functional_Analysis Data_Presentation Tabular Data Comparison Structural_Analysis->Data_Presentation Functional_Analysis->Data_Presentation Conclusion Validation as Non-Perturbative Probe Data_Presentation->Conclusion

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the properties of an ideal probe and the experimental validation process.

Ideal_Probe_Validation cluster_ideal_probe Ideal Non-Perturbative Probe cluster_experimental_validation Experimental Validation cluster_outcomes Observable Outcomes Ideal Maintains Native Structure & Function Structural Structural Integrity (NMR, CD, Tm) Ideal->Structural leads to Functional Functional Integrity (Enzyme Assays) Ideal->Functional leads to No_Structural_Change Minimal to No Change in Biophysical Parameters Structural->No_Structural_Change No_Functional_Change No Significant Impact on Biological Activity Functional->No_Functional_Change Conclusion Conclusion: ¹⁵N₅-dG is a validated non-perturbative probe No_Structural_Change->Conclusion No_Functional_Change->Conclusion

Conclusion

The experimental framework detailed in this guide provides a robust methodology for the validation of 2'-Deoxyguanosine-¹⁵N₅ as a non-perturbative probe. By systematically comparing its impact on DNA structure and function against that of a standard fluorescent label, researchers can generate the quantitative data needed to confidently employ ¹⁵N₅-dG in sensitive applications where preserving the native biomolecular environment is paramount. The minimal structural and functional footprint of isotopic labeling, as demonstrated through these validation experiments, underscores its superiority for high-fidelity studies in drug development and molecular biology.

References

A Comparative Guide to 15N and 31P NMR for Nucleic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of nucleic acids at an atomic level. Among the various NMR-active nuclei, ¹⁵N and ³¹P offer unique and complementary insights into the intricate world of DNA and RNA. This guide provides an objective comparison of ¹⁵N and ³¹P NMR spectroscopy for nucleic acid analysis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal technique for their scientific questions.

Principles of the Techniques

¹⁵N NMR Spectroscopy focuses on the nitrogen atoms present in the nucleobases (adenine, guanine, cytosine, thymine, and uracil). This technique is exquisitely sensitive to the chemical environment of the nitrogen atoms, providing direct information on hydrogen bonding, base pairing, and the interactions of nucleic acids with ligands, such as proteins and drugs.[1][2][3] However, the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope necessitate isotopic labeling of the nucleic acid sample, which can be a complex and costly process.[4][5]

³¹P NMR Spectroscopy , in contrast, probes the phosphorus atoms that form the phosphodiester backbone of nucleic acids. With a natural abundance of 100% and a high gyromagnetic ratio, ³¹P is a highly sensitive nucleus for NMR studies.[6] This technique is a powerful tool for characterizing the conformation and dynamics of the nucleic acid backbone, which play a crucial role in its overall structure and function.[7][8]

Head-to-Head Comparison: ¹⁵N vs. ³¹P NMR

The choice between ¹⁵N and ³¹P NMR spectroscopy depends largely on the specific information required. The following table summarizes the key quantitative and qualitative differences between the two techniques.

Feature¹⁵N NMR Spectroscopy³¹P NMR Spectroscopy
Natural Abundance 0.37%100%
Relative Sensitivity Low (1.04 x 10⁻³)Moderate (6.63 x 10⁻²)
Isotopic Labeling Almost always requiredNot required
Primary Information Base pairing, hydrogen bonding, base-ligand interactionsBackbone conformation, backbone dynamics, internucleotide geometry
Chemical Shift Range Wide (~900 ppm)Wide (~700 ppm)
Typical Application Studying non-covalent interactions, characterizing base-pair mismatches, mapping drug/protein binding sites on the basesAnalyzing DNA/RNA bending, characterizing backbone conformational changes upon binding, quantitative analysis of oligonucleotides

Data Presentation: Characteristic Chemical Shifts

The chemical shifts observed in ¹⁵N and ³¹P NMR spectra are highly informative about the local chemical environment.

Table 1: Typical ¹⁵N Chemical Shift Ranges in Nucleic Acids
Nitrogen AtomChemical EnvironmentTypical Chemical Shift (ppm)
N1 of AdenineWatson-Crick base-paired~220-230
N3 of CytosineWatson-Crick base-paired~190-200
N3 of Uracil/ThymineWatson-Crick base-paired~150-160
N7 of GuanineMetal ion coordinationShifts of several ppm
Imino Protons (¹H)Watson-Crick G-C pair12-14
Imino Protons (¹H)Watson-Crick A-T/U pair13-15

Note: Chemical shifts are referenced to liquid ammonia.

Table 2: Typical ³¹P Chemical Shift Ranges in Nucleic Acids
Phosphorus EnvironmentConformationTypical Chemical Shift (ppm)
A-form DNA/RNA-0.5 to -2.5
B-form DNA-1.0 to -2.0
Z-form DNAAlternating shifts-2.5 to -4.5
Phosphorothioates (Rp/Sp)50 to 60
Terminal Monophosphate~0 to 5

Note: Chemical shifts are referenced to 85% H₃PO₄.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality NMR data. Below are generalized protocols for key experiments.

¹⁵N NMR: ¹H-¹⁵N HSQC Experiment

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of ¹⁵N NMR for nucleic acids. It provides a 2D correlation spectrum showing peaks for each ¹H nucleus directly bonded to a ¹⁵N nucleus.

Sample Preparation:

  • Isotopic Labeling: Prepare uniformly ¹⁵N-labeled RNA or DNA through in vitro transcription using ¹⁵N-labeled nucleotide triphosphates (NTPs) or by growing organisms in ¹⁵N-enriched media.

  • Purification: Purify the nucleic acid using methods like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Sample Buffer: Dissolve the purified nucleic acid in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) containing 90% H₂O/10% D₂O. The presence of H₂O is essential for observing exchangeable imino protons involved in base pairing.

  • Concentration: Concentrate the sample to 0.5-1.0 mM.

NMR Data Acquisition:

  • Spectrometer Setup: Tune the NMR probe for ¹H and ¹⁵N frequencies.

  • Pulse Sequence: Use a standard ¹H-¹⁵N HSQC pulse sequence with water suppression (e.g., using WATERGATE or presaturation).

  • Acquisition Parameters:

    • Set the ¹H spectral width to cover the range of both non-exchangeable and exchangeable protons (~16 ppm).

    • Set the ¹⁵N spectral width to cover the expected range of nitrogen resonances (~35-40 ppm for imino nitrogens).

    • Optimize the number of scans and relaxation delay for adequate signal-to-noise.

³¹P NMR: 1D Phosphorus Experiment

A simple 1D ³¹P NMR experiment can provide valuable information about the phosphodiester backbone.

Sample Preparation:

  • Purification: Purify the unlabeled nucleic acid to remove any phosphorus-containing contaminants.

  • Sample Buffer: Dissolve the sample in a buffer that does not contain phosphorus (e.g., 10 mM Tris-HCl, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in D₂O.

  • Concentration: A concentration of 0.1-1.0 mM is typically sufficient.

NMR Data Acquisition:

  • Spectrometer Setup: Tune the NMR probe for the ³¹P frequency.

  • Pulse Sequence: Use a simple one-pulse experiment, often with proton decoupling to simplify the spectrum and improve sensitivity. For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[9]

  • Acquisition Parameters:

    • Set the ³¹P spectral width to cover the expected range of phosphate resonances (~10-20 ppm for standard oligonucleotides, wider for modified backbones).

    • Use a sufficient relaxation delay (typically 5 times the longest T₁) to ensure full relaxation for quantitative analysis.

Mandatory Visualization

The following diagrams illustrate the general workflows for ¹⁵N and ³¹P NMR experiments and the types of information they provide.

G cluster_15N 15N NMR Workflow cluster_31P 31P NMR Workflow prep_15N Sample Preparation (15N Isotopic Labeling) acq_15N NMR Data Acquisition (e.g., 1H-15N HSQC) prep_15N->acq_15N proc_15N Data Processing & Analysis acq_15N->proc_15N info_15N Information Obtained: - Base Pairing - Hydrogen Bonding - Ligand Interactions at Bases proc_15N->info_15N prep_31P Sample Preparation (Unlabeled Sample) acq_31P NMR Data Acquisition (e.g., 1D 31P with 1H Decoupling) prep_31P->acq_31P proc_31P Data Processing & Analysis acq_31P->proc_31P info_31P Information Obtained: - Backbone Conformation - Backbone Dynamics - Internucleotide Geometry proc_31P->info_31P

Caption: General experimental workflows for 15N and 31P NMR analysis of nucleic acids.

G cluster_comparison Comparative Information from 15N and 31P NMR NucleicAcid Nucleic Acid (DNA/RNA) BasePairing Base Pairing & Hydrogen Bonding NucleicAcid->BasePairing 15N NMR BaseInteractions Base-Ligand Interactions NucleicAcid->BaseInteractions 15N NMR BackboneConformation Backbone Conformation NucleicAcid->BackboneConformation 31P NMR BackboneDynamics Backbone Dynamics NucleicAcid->BackboneDynamics 31P NMR

Caption: Complementary information provided by 15N and 31P NMR for nucleic acid analysis.

Conclusion

Both ¹⁵N and ³¹P NMR spectroscopy are powerful techniques that provide invaluable and often complementary information for the study of nucleic acids. ¹⁵N NMR is the method of choice for investigating phenomena related to the nucleobases, such as base pairing and interactions with other molecules at the base level. In contrast, ³¹P NMR excels at characterizing the structure and dynamics of the phosphodiester backbone. For a comprehensive understanding of nucleic acid structure and function, an integrated approach utilizing both techniques, often in conjunction with ¹H and ¹³C NMR, is frequently the most fruitful strategy. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and effectively apply these powerful NMR methods to their scientific pursuits in nucleic acid research and drug development.

References

Assessing the Biological Equivalence of 2'-Deoxyguanosine-¹⁵N₅: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, the foundational assumption is that the labeled molecule is biologically equivalent to its unlabeled counterpart. This guide provides a comprehensive comparison of 2'-Deoxyguanosine-¹⁵N₅ and unlabeled 2'-Deoxyguanosine, offering supporting experimental principles and detailed protocols to validate this equivalence in your own research.

Stable isotope labeling with ¹⁵N is a powerful technique for tracing and quantifying molecules in complex biological systems. 2'-Deoxyguanosine-¹⁵N₅, with its five nitrogen atoms replaced by the heavy isotope ¹⁵N, serves as an invaluable internal standard in mass spectrometry-based studies and as a tracer in metabolic research. The core principle underpinning its use is that the isotopic substitution does not significantly alter the molecule's chemical properties or biological activity. This guide outlines the key parameters for assessing this biological equivalence and provides the necessary experimental frameworks.

Comparative Physicochemical and Biological Properties

From a chemical and structural standpoint, 2'-Deoxyguanosine-¹⁵N₅ is virtually identical to unlabeled 2'-Deoxyguanosine. The addition of five neutrons results in a predictable mass shift, which is the basis for its detection by mass spectrometry, but does not alter its molecular structure, charge, or the hydrogen bonding capabilities essential for DNA base pairing.

PropertyUnlabeled 2'-Deoxyguanosine2'-Deoxyguanosine-¹⁵N₅Data Source/Justification
Molecular Formula C₁₀H₁₃N₅O₄C₁₀H₁₃¹⁵N₅O₄Standard chemical information.
Molecular Weight ~267.24 g/mol ~272.24 g/mol The mass of each ¹⁴N atom (14.003 u) is replaced by ¹⁵N (15.000 u), resulting in a mass shift of approximately +5 Da.
Biological Role DNA nucleosideTracer for DNA synthesis and guanosine metabolism.Utilized as a tracer in metabolic studies and as an internal standard for quantification.[1][2][3]
Biochemical Reactions Incorporation into DNA, purine metabolismExpected to be identical to unlabeled counterpartThe principle of biological equivalence posits that enzymatic pathways do not discriminate based on stable isotopes.[4]

Experimental Assessment of Biological Equivalence

To experimentally validate the biological equivalence of 2'-Deoxyguanosine-¹⁵N₅, three key areas should be investigated: cellular incorporation, metabolic profiling, and potential cytotoxicity.

DNA Incorporation Analysis using LC-MS/MS

The most direct method to assess biological equivalence is to compare the rate of incorporation of the labeled and unlabeled nucleosides into the DNA of cultured cells. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this quantitative analysis.

Experimental Protocol: DNA Incorporation Assay

  • Cell Culture: Culture a relevant cell line (e.g., HEK293, HeLa) in standard growth medium.

  • Metabolic Labeling: Supplement the growth medium with either unlabeled 2'-Deoxyguanosine or 2'-Deoxyguanosine-¹⁵N₅ at a final concentration of 10 µM.

  • Time Course: Incubate the cells for various time points (e.g., 0, 6, 12, 24, and 48 hours) to monitor the kinetics of incorporation.

  • DNA Isolation: At each time point, harvest the cells and isolate genomic DNA using a standard DNA extraction kit.

  • Enzymatic Digestion: Digest the isolated DNA to its constituent nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[1][2]

  • LC-MS/MS Analysis:

    • Separate the nucleosides using reverse-phase liquid chromatography.

    • Detect and quantify the amounts of unlabeled 2'-Deoxyguanosine and 2'-Deoxyguanosine-¹⁵N₅ using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1][3]

    • The MRM transitions to monitor would be based on the fragmentation of the protonated parent ions of both analytes.

  • Data Analysis: Compare the rate of incorporation of 2'-Deoxyguanosine-¹⁵N₅ to that of the unlabeled 2'-Deoxyguanosine. The expectation is that the incorporation rates will be statistically indistinguishable.

Expected Outcome: The quantitative data should demonstrate a comparable increase in the levels of incorporated 2'-Deoxyguanosine and 2'-Deoxyguanosine-¹⁵N₅ into the DNA over time, confirming that the cellular machinery for DNA synthesis does not discriminate between the two forms. A study on various ¹⁵N-labeled deoxyribonucleosides in bacteria showed that deoxyguanosine had the highest incorporation rate among the tested nucleosides, suggesting efficient uptake and utilization.[5]

Comparative Metabolic Profiling

To ensure that 2'-Deoxyguanosine-¹⁵N₅ is metabolized in the same manner as its unlabeled counterpart, a comparative metabolomics study can be performed. This involves tracing the ¹⁵N label through the purine metabolic pathway.

Experimental Protocol: Metabolic Profiling

  • Cell Culture and Labeling: Culture cells and expose them to either unlabeled 2'-Deoxyguanosine or 2'-Deoxyguanosine-¹⁵N₅ as described above.

  • Metabolite Extraction: At various time points, quench the cellular metabolism and extract intracellular metabolites using a cold methanol-water solution.

  • LC-MS/MS Analysis: Analyze the cell extracts using high-resolution mass spectrometry to identify and quantify key metabolites in the purine pathway (e.g., guanosine, guanosine monophosphate, guanosine triphosphate).

  • Data Analysis: In the cells treated with 2'-Deoxyguanosine-¹⁵N₅, the ¹⁵N label should be detected in downstream metabolites at rates and proportions similar to the increase in unlabeled metabolites in the control group.

Expected Outcome: The metabolic fingerprint of cells treated with 2'-Deoxyguanosine-¹⁵N₅ will show the incorporation of the ¹⁵N label into the expected downstream metabolites of the guanine salvage pathway, confirming that it is processed by the same enzymes as unlabeled 2'-Deoxyguanosine.

Cytotoxicity Assessment

A critical aspect of biological equivalence is ensuring that the labeled compound does not exhibit any unforeseen cytotoxic effects. Standard cytotoxicity assays can be employed to compare the effects of labeled and unlabeled 2'-Deoxyguanosine on cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of either unlabeled 2'-Deoxyguanosine or 2'-Deoxyguanosine-¹⁵N₅ (e.g., 0, 1, 10, 50, 100 µM) for 24 to 48 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Compare the dose-response curves for the labeled and unlabeled compounds.

Expected Outcome: The dose-response curves for 2'-Deoxyguanosine-¹⁵N₅ and unlabeled 2'-Deoxyguanosine should be superimposable, indicating no significant difference in their effect on cell viability.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental designs and the biological context, the following diagrams are provided.

DNA_Incorporation_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Metabolic Labeling (dG or dG-¹⁵N₅) A->B C Time-Course Incubation B->C D Harvest Cells & Isolate DNA C->D E Enzymatic Digestion to Nucleosides D->E F LC-MS/MS Analysis E->F G Quantify Labeled vs. Unlabeled dG F->G

Caption: Workflow for assessing DNA incorporation of 2'-Deoxyguanosine-¹⁵N₅.

Purine_Salvage_Pathway dG 2'-Deoxyguanosine (or 2'-Deoxyguanosine-¹⁵N₅) Gua Guanine (or Guanine-¹⁵N₅) dG->Gua PNP GMP Guanosine Monophosphate (or GMP-¹⁵N₅) Gua->GMP HGPRT GDP Guanosine Diphosphate (or GDP-¹⁵N₅) GMP->GDP GMPK GTP Guanosine Triphosphate (or GTP-¹⁵N₅) GDP->GTP NDPK DNA Incorporation into DNA GTP->DNA

Caption: Simplified purine salvage pathway for 2'-Deoxyguanosine metabolism.

Conclusion

The fundamental principle that stable isotope labeling does not alter the biological behavior of a molecule is well-established and widely relied upon in biomedical research. For 2'-Deoxyguanosine-¹⁵N₅, this biological equivalence is the cornerstone of its utility as a reliable internal standard and metabolic tracer. While direct comparative studies are not extensively published, the experimental frameworks outlined in this guide provide a robust approach for researchers to independently verify this equivalence. By employing techniques such as LC-MS/MS for DNA incorporation analysis, comparative metabolic profiling, and standard cytotoxicity assays, researchers can confidently utilize 2'-Deoxyguanosine-¹⁵N₅ in their studies, ensuring the accuracy and validity of their findings. The provided protocols and visualizations serve as a practical resource for designing and implementing these validation experiments.

References

quantitative comparison of different isotopic labeling strategies for DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of DNA synthesis and turnover is crucial for understanding cellular proliferation, toxicity, and the efficacy of therapeutic agents. Isotopic labeling of DNA, coupled with analysis by mass spectrometry or imaging, offers a powerful toolkit for these investigations. This guide provides a quantitative comparison of different isotopic labeling strategies for DNA, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

This guide delves into the primary methods of isotopic labeling for DNA, broadly categorized into metabolic labeling with stable isotopes and the incorporation of nucleoside analogs. Each strategy presents distinct advantages and limitations in terms of sensitivity, cost, and experimental complexity.

Quantitative Comparison of DNA Isotopic Labeling Strategies

The choice of a DNA labeling strategy depends on various factors, including the biological system under investigation, the required sensitivity, and the available analytical instrumentation. The following table summarizes the key quantitative parameters of the most common methods.

Labeling StrategyTypical Isotope(s)PrincipleTypical Incorporation EfficiencyYield of Labeled DNAAnalytical Method(s)Limit of Detection (LOD) / Quantification (LOQ)Key AdvantagesKey Disadvantages
Metabolic Labeling with Stable Isotopes
Heavy WaterDeuterium (²H)Incorporation of deuterium from ²H₂O into the deoxyribose of newly synthesized DNA via the de novo nucleotide synthesis pathway.[1][2]Variable, dependent on precursor enrichment in the body water pool (typically 1-5%).[3]High, as it labels all newly synthesized DNA.Gas Chromatography/Mass Spectrometry (GC/MS), Isotope Ratio Mass Spectrometry (IRMS).[1][2]Very low levels of incorporation (≥0.002% atom percent excess ²H) can be quantified.[1]Safe for in vivo human studies, provides kinetic data on cell proliferation and death.[2][3]Requires a large number of cells for analysis (>10⁷), and modeling is essential to derive meaningful biological parameters.[1][3]
¹³C-GlucoseCarbon-13 (¹³C)Incorporation of ¹³C from labeled glucose into the deoxyribose and base moieties of DNA through de novo nucleotide synthesis.[4]Dependent on the enrichment of the precursor pool.High, labels all newly synthesized DNA.Gas Chromatography/Mass Spectrometry (GC/MS), Liquid Chromatography/Mass Spectrometry (LC/MS).[4]Standard deviation for M+2 fractional abundance in deoxyadenosine is <0.0005 for unenriched samples.[4]Traces a central metabolic pathway, useful for metabolic flux analysis.[5]Intracellular dilution of the label can occur.[4]
¹⁵N-PrecursorsNitrogen-15 (¹⁵N)Incorporation of ¹⁵N from sources like ¹⁵NH₄Cl or labeled amino acids into the nitrogenous bases of DNA.[6]Can be high in cell culture with appropriate media.High, labels all newly synthesized DNA.Isotope Ratio Mass Spectrometry (IRMS), Liquid Chromatography/Mass Spectrometry (LC/MS).[6]Shift in buoyant density is smaller compared to ¹³C labeling, making separation more challenging.[6]Useful for distinguishing DNA from different sources in mixed populations (DNA-SIP).[6]Lower density shift compared to ¹³C can limit resolution in density gradient centrifugation.[6]
Nucleoside Analog Labeling
BrdU (5-bromo-2'-deoxyuridine)BromineIncorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.[7]High, directly competes with thymidine.Dependent on the number of proliferating cells.Immunohistochemistry (IHC), Immunocytochemistry (ICC), Flow Cytometry, ELISA.[7]Dependent on antibody sensitivity.Well-established method with a wide range of available antibodies.[7]Requires harsh DNA denaturation, which can damage samples and is often incompatible with other staining methods.[7][8]
EdU (5-ethynyl-2'-deoxyuridine)N/A (alkyne group)Incorporation of the thymidine analog EdU into newly synthesized DNA, followed by detection via a copper-catalyzed "click" reaction with a fluorescent azide.[7][9]High, comparable to or higher than BrdU.[10]Dependent on the number of proliferating cells.Fluorescence Microscopy, Flow Cytometry.[9]Signal is brighter and more sensitive than BrdU.[8][9]Faster and milder detection protocol, compatible with multiplexing.[7][8]The click chemistry components can have some toxicity.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. Below are protocols for key isotopic labeling strategies.

Metabolic Labeling with Heavy Water (²H₂O)

This protocol is adapted for in vivo studies in mice but can be modified for other organisms and cell culture.

1. Labeling:

  • Provide mice with drinking water enriched with 4-8% ²H₂O. An initial intraperitoneal injection of an isotonic ²H₂O solution can be administered to rapidly achieve the target body water enrichment.

  • The labeling period can range from days to weeks, depending on the proliferation rate of the cells of interest.

2. Sample Collection and DNA Isolation:

  • At the end of the labeling period, euthanize the animals and collect the tissues of interest.

  • Isolate genomic DNA from the tissues using a standard DNA extraction kit or protocol.

3. DNA Hydrolysis:

  • Enzymatically hydrolyze the purified DNA to individual deoxyribonucleosides. This typically involves sequential digestion with DNase I, nuclease P1, and alkaline phosphatase.

4. Derivatization:

  • Derivatize the deoxyribonucleosides to make them volatile for GC/MS analysis. A common method is to use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) derivatives.

5. GC/MS Analysis:

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.

  • Monitor the ion currents corresponding to the molecular ions of the derivatized deoxyadenosine (dA) and/or deoxyguanosine (dG) and their deuterated isotopologues (e.g., M+1, M+2).

6. Data Analysis:

  • Calculate the atom percent excess of deuterium in the DNA from the measured ion ratios.

  • Use mathematical models to determine the fraction of newly synthesized DNA and calculate cell proliferation and death rates.

Metabolic Labeling with ¹³C-Glucose in Cell Culture

This protocol outlines the general steps for labeling cultured cells with ¹³C-glucose.

1. Media Preparation:

  • Prepare a cell culture medium where the standard glucose is replaced with [U-¹³C₆]-glucose. The final concentration of the labeled glucose should be similar to that in the standard medium.

2. Cell Culture and Labeling:

  • Culture the cells in the ¹³C-glucose-containing medium for the desired period. The duration will depend on the cell doubling time and the experimental goals. For steady-state labeling, cells should be cultured for several passages in the labeled medium.

3. Cell Harvesting and DNA Isolation:

  • Harvest the cells and isolate genomic DNA using a standard protocol.

4. DNA Hydrolysis and Derivatization:

  • Follow the same procedures for enzymatic hydrolysis and derivatization as described for the heavy water labeling protocol.

5. LC/MS or GC/MS Analysis:

  • Analyze the samples by LC/MS or GC/MS to determine the incorporation of ¹³C into the deoxyribonucleosides.

  • Monitor the mass shift corresponding to the incorporation of ¹³C atoms.

6. Data Analysis:

  • Calculate the fractional synthesis of DNA by comparing the isotopic enrichment of the DNA to that of the precursor pool.

BrdU Labeling and Detection

This protocol is a general guideline for labeling proliferating cells with BrdU in vitro.

1. BrdU Labeling:

  • Add BrdU to the cell culture medium at a final concentration of 10 µM.

  • Incubate the cells for a period ranging from 30 minutes to several hours, depending on the cell cycle length.

2. Cell Fixation and Permeabilization:

  • Harvest the cells and fix them with 70% ethanol or 4% paraformaldehyde.

  • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

3. DNA Denaturation:

  • This is a critical step to expose the incorporated BrdU. Treat the cells with 2 M HCl for 20-30 minutes at room temperature.

  • Neutralize the acid by washing the cells with a buffered solution (e.g., 0.1 M sodium borate, pH 8.5).

4. Immunostaining:

  • Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

5. Analysis:

  • Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of BrdU-positive cells.

EdU Labeling and Detection

This protocol provides a more streamlined alternative to BrdU labeling.

1. EdU Labeling:

  • Add EdU to the cell culture medium at a final concentration of 10 µM.

  • Incubate for the desired labeling period (e.g., 1-2 hours).

2. Cell Fixation and Permeabilization:

  • Fix and permeabilize the cells as described in the BrdU protocol.

3. Click Chemistry Reaction:

  • Prepare a "click" reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), a copper(I) catalyst (e.g., copper sulfate), and a reducing agent (e.g., sodium ascorbate).

  • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

4. Washing and Analysis:

  • Wash the cells to remove the reaction components.

  • Analyze the cells by flow cytometry or fluorescence microscopy.

Visualizing the Workflows

To better understand the experimental processes and underlying biological pathways, the following diagrams have been generated using Graphviz.

DNA_Labeling_Pathways cluster_precursors Isotopic Precursors cluster_pathways Metabolic Pathways cluster_incorporation Incorporation into DNA Heavy Water (D2O) Heavy Water (D2O) De Novo Nucleotide Synthesis De Novo Nucleotide Synthesis Heavy Water (D2O)->De Novo Nucleotide Synthesis Deoxyribose 13C-Glucose 13C-Glucose 13C-Glucose->De Novo Nucleotide Synthesis Deoxyribose & Base 15N-Ammonium Chloride 15N-Ammonium Chloride 15N-Ammonium Chloride->De Novo Nucleotide Synthesis Base BrdU / EdU BrdU / EdU Salvage Pathway Salvage Pathway BrdU / EdU->Salvage Pathway Labeled DNA Labeled DNA De Novo Nucleotide Synthesis->Labeled DNA Salvage Pathway->Labeled DNA Experimental_Workflow cluster_metabolic Metabolic Labeling (e.g., D2O, 13C-Glucose) cluster_analogs Nucleoside Analog Labeling cluster_brdu BrdU cluster_edu EdU M_Label 1. Labeling (in vivo or in vitro) M_Isolate 2. DNA Isolation M_Label->M_Isolate M_Hydrolyze 3. Enzymatic Hydrolysis M_Isolate->M_Hydrolyze M_Derivatize 4. Derivatization (for GC/MS) M_Hydrolyze->M_Derivatize M_Analyze 5. MS Analysis (GC/MS or LC/MS) M_Derivatize->M_Analyze B_Label 1. BrdU Labeling B_Fix 2. Fix & Permeabilize B_Label->B_Fix B_Denature 3. DNA Denaturation (HCl) B_Fix->B_Denature B_Stain 4. Immunostaining B_Denature->B_Stain B_Analyze 5. Analysis (Microscopy/FACS) B_Stain->B_Analyze E_Label 1. EdU Labeling E_Fix 2. Fix & Permeabilize E_Label->E_Fix E_Click 3. Click Chemistry Reaction E_Fix->E_Click E_Analyze 4. Analysis (Microscopy/FACS) E_Click->E_Analyze

References

Safety Operating Guide

Navigating the Safe Disposal of 2'-Deoxyguanosine-15N5: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2'-Deoxyguanosine-15N5, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While this stable isotope-labeled compound is not classified as a hazardous substance, adherence to established protocols for non-hazardous chemical waste is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring a secure laboratory environment.

Key Safety and Physical Data

PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₁₃¹⁵N₅O₄
Appearance Solid
GHS Classification Not classified as hazardous[2][3]
Storage Store in freezer (-20°C), protect from light[4][5]

Personal Protective Equipment (PPE)

When handling this compound, standard laboratory attire is required to minimize exposure risk. This includes:

  • Lab coat

  • Safety glasses

  • Gloves

Step-by-Step Disposal Protocol

The disposal of this compound should align with your institution's policies for non-hazardous chemical waste and comply with local, state, and federal regulations.[1][2]

1. Waste Identification and Segregation:

  • Designate a specific waste container exclusively for this compound waste.

  • Clearly label the container as "this compound Waste."

  • Crucially, do not mix this waste with radioactive materials or other hazardous chemical waste streams.[2]

2. Solid Waste Disposal:

  • Collect all dry, solid this compound waste in the designated container. This includes any contaminated consumables such as weighing paper, pipette tips, and gloves.

  • Ensure the container is kept sealed to prevent the formation and spread of dust.

3. Liquid Waste Disposal:

  • For solutions containing this compound, the disposal method is determined by the solvent's hazardous properties.

  • Collect the solution in a compatible, sealed, and clearly labeled waste container.

  • The label must include "this compound" and the name of the solvent(s).

  • Under no circumstances should solutions containing this compound be discharged into the sewer system. [2]

4. Decontamination of Glassware and Equipment:

  • All glassware and equipment that have come into contact with this compound must be thoroughly decontaminated.

  • Rinse the contaminated items with an appropriate solvent.

  • Collect this initial rinsate as chemical waste and add it to your designated liquid waste container.

  • Subsequent washes with soap and water can generally be discarded down the drain. However, it is imperative to consult your institution's Environmental Health & Safety (EH&S) office for specific guidance.[2]

5. Final Disposal:

  • Once the designated waste container is full, contact your institution's EH&S or hazardous waste management group to arrange for collection.[2]

  • Ensure all necessary paperwork is completed accurately and submitted as per your institution's procedures.

First Aid Measures

In the event of accidental exposure, follow these first aid guidelines:

  • After inhalation: Move to fresh air. If you feel unwell, consult a doctor.[2]

  • After skin contact: Wash the affected area with soap and plenty of water. Generally, the product does not irritate the skin.[2]

  • After eye contact: Rinse the opened eye for several minutes under running water.[2]

  • After swallowing: If symptoms persist, consult a doctor.[2][6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (dissolved in solvent) waste_type->liquid_waste Liquid decon Decontamination (e.g., glassware) waste_type->decon Equipment collect_solid Collect in Labeled 'this compound' Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Container (Note Solvent) liquid_waste->collect_liquid rinse Initial Rinse with Solvent decon->rinse final_disposal Arrange for Pickup by Institutional EH&S collect_solid->final_disposal collect_liquid->final_disposal collect_rinse Collect Rinsate as Liquid Chemical Waste rinse->collect_rinse wash Subsequent Wash (Soap and Water) rinse->wash collect_rinse->final_disposal wash->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2'-Deoxyguanosine-15N5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2'-Deoxyguanosine-¹⁵N₅. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this isotopically labeled nucleoside, fostering a secure laboratory environment.

Prioritizing Safety: Understanding the Hazard Profile

2'-Deoxyguanosine-¹⁵N₅ is a stable, non-radioactive isotopically labeled compound. The primary hazards associated with this substance are dictated by the chemical and toxicological properties of the 2'-Deoxyguanosine molecule itself, not the ¹⁵N stable isotope.[1][] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2'-Deoxyguanosine is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[3][4] Its toxicological properties have not been fully investigated, and it should be handled as a potentially hazardous substance.[3]

Personal Protective Equipment (PPE) Requirements

A comprehensive hazard assessment of the specific experimental procedures is crucial to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling 2'-Deoxyguanosine-¹⁵N₅.

Protection Type Specific Recommendations Rationale
Hand Protection Disposable nitrile gloves. For tasks with a higher risk of exposure, consider double-gloving.To prevent skin contact with the chemical.[3]
Eye and Face Protection Safety glasses with side shields. A face shield should be worn in addition to safety glasses when there is a splash hazard.To protect the eyes and face from splashes.[3]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[3]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area. If dust formation is likely or if working with larger quantities, a NIOSH/MSHA-approved respirator may be necessary.To prevent inhalation of the compound, especially if it becomes airborne.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2'-Deoxyguanosine-¹⁵N₅ is essential for minimizing risk and ensuring experimental integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and oxidizing agents.[5]

  • Recommended storage temperature is typically -20°C for the powder form.[5]

2. Handling and Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][5]

  • Avoid the formation of dust and aerosols.[3][5]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

3. Experimental Use:

  • Follow established laboratory protocols for the specific experiment.

  • Ensure all equipment is properly calibrated and maintained.

  • Clearly label all solutions containing 2'-Deoxyguanosine-¹⁵N₅.

4. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For solid spills, carefully sweep up the material and place it in a suitable, sealed container for disposal.[3]

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.[5]

  • Decontaminate the spill area with a suitable cleaning agent.

5. Disposal Plan:

  • As a stable, non-radioactive isotopically labeled compound, the disposal of 2'-Deoxyguanosine-¹⁵N₅ is generally governed by the regulations for chemical waste.[1][]

  • Dispose of the compound and any contaminated materials (e.g., gloves, pipette tips) in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of it down the drain.[3]

  • Waste containers should be clearly labeled with the contents.

Experimental Workflow

The following diagram illustrates a typical workflow for handling 2'-Deoxyguanosine-¹⁵N₅ in a research setting.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment receiving Receiving and Storage weighing Weighing receiving->weighing Transfer to Fume Hood dissolving Solution Preparation weighing->dissolving Add Solvent reaction Experimental Reaction dissolving->reaction Introduce to Experiment analysis Analysis reaction->analysis Sample Collection decontamination Decontamination analysis->decontamination End of Experiment disposal Waste Disposal decontamination->disposal Segregate Waste

A typical experimental workflow for handling 2'-Deoxyguanosine-¹⁵N₅.

Hierarchy of Controls

To ensure the highest level of safety, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

hierarchy_of_controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

The hierarchy of controls for managing chemical hazards.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.